molecular formula C7H6ClNO3 B020466 2-(Chloromethyl)-4-nitrophenol CAS No. 2973-19-5

2-(Chloromethyl)-4-nitrophenol

Cat. No.: B020466
CAS No.: 2973-19-5
M. Wt: 187.58 g/mol
InChI Key: PJNPZIYGODMAQE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) is a specialized organic compound serving as a versatile synthetic intermediate in industrial and research chemistry . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of dyes, pigments, and active pharmaceutical ingredients (APIs) . The presence of both a chloromethyl group and a nitro group on the phenolic ring makes it a valuable substrate for nucleophilic substitution and reduction reactions, allowing researchers to systematically construct molecular libraries and novel chemical entities . The compound is integral to advanced manufacturing supply chains, with its handling and synthesis being enhanced by innovations in automation and process optimization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-nitrophenol
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InChI

InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJNPZIYGODMAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183886
Record name Phenol, 2-(chloromethyl)-4-nitro-
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Molecular Weight

187.58 g/mol
Source PubChem
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CAS No.

2973-19-5
Record name 2-(Chloromethyl)-4-nitrophenol
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Record name 2-(Chloromethyl)-4-nitrophenol
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Record name Phenol, 2-(chloromethyl)-4-nitro-
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Record name α-chloro-4-nitro-o-cresol
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Record name 2-(CHLOROMETHYL)-4-NITROPHENOL
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Foundational & Exploratory

A Technical Guide to the History, Synthesis, and Application of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5), a pivotal intermediate in synthetic organic chemistry. We will traverse the historical landscape that led to its synthesis, grounded in the development of fundamental aromatic reactions. The guide offers a detailed mechanistic analysis of its primary synthetic route, the Blanc chloromethylation, and presents validated experimental protocols. Furthermore, we examine the compound's unique reactivity, which stems from its dual functional handles—the electrophilic chloromethyl group and the reducible nitro group. These features make it an invaluable building block in the development of complex molecules, including active pharmaceutical ingredients (APIs), dyes, and pigments. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Section 1: Compound Profile and Physicochemical Properties

This compound is a specialized organic compound valued for its utility as a synthetic intermediate.[1] Its structure, featuring a phenol ring substituted with a chloromethyl group ortho to the hydroxyl and a nitro group para to it, provides a unique combination of reactive sites.

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 2973-19-5[1][2][3]
Molecular Formula C₇H₆ClNO₃[1][2][3]
Molecular Weight 187.58 g/mol [1][2][3]
IUPAC Name This compound[1][2]
Synonyms 2-hydroxy-5-nitrobenzyl chloride, α-Chloro-4-nitro-o-cresol[2][4]
InChI Key PJNPZIYGODMAQE-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical and Safety Data

PropertyValue
Appearance Off-white solid[3][5]
Melting Point 128 °C (decomposes)[3][4][6]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[2]
GHS Pictograms Corrosive[2]
Hazard Codes C (Corrosive)[3][5]
Risk Statements R34: Causes burns[3]

Section 2: Historical Context and Discovery

The conceptualization and synthesis of this compound are not attributable to a single moment of discovery but rather to the logical culmination of established nineteenth and early twentieth-century organic chemistry. Its existence is a direct consequence of the development of two key reaction classes: the nitration of phenols and the chloromethylation of aromatic rings.

The synthesis of simple nitrophenols was well-established long before the title compound was prepared. The direct nitration of phenol with dilute nitric acid produces a mixture of 2-nitrophenol and 4-nitrophenol, the latter being the direct precursor for our compound of interest.[7][8]

The critical reaction enabling the synthesis of this compound is the Blanc chloromethylation . This reaction, which introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring, was first reported by Grassi-Cristaldi and Maselli in 1898 and was later extensively developed and popularized by the French chemist Gustave Louis Blanc in 1923.[9][10][11][12] The reaction typically involves treating an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[9][10] The discovery and optimization of this powerful reaction provided chemists with a reliable method to create benzylic chlorides, which are highly valuable synthetic intermediates.[12][13]

The synthesis of this compound, therefore, represents the strategic application of the well-understood Blanc reaction to a readily available and highly functionalized substrate, 4-nitrophenol.

Section 3: Synthetic Methodologies: A Mechanistic Perspective

The preparation of this compound is predominantly achieved through a single, highly effective route. Understanding the mechanism is key to appreciating its efficiency and regioselectivity.

Primary Synthetic Route: Electrophilic Chloromethylation of 4-Nitrophenol

The most common and industrially significant method for synthesizing this compound is the direct chloromethylation of 4-nitrophenol, an example of the Blanc reaction.[1]

Causality of Experimental Design: This method is preferred due to the high reactivity of the phenol ring and the precise regiochemical control afforded by the existing substituents. The reaction is an electrophilic aromatic substitution. The hydroxyl group (-OH) of 4-nitrophenol is a potent activating group and an ortho, para-director.[1] Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director.[1] The activating influence of the hydroxyl group overwhelmingly dictates the position of the incoming electrophile. Since the para position is already occupied by the nitro group, substitution is directed almost exclusively to the ortho positions.

Mechanism Deep Dive: The reaction is catalyzed by a Lewis acid, most commonly zinc chloride (ZnCl₂).[1] Its role is to facilitate the formation of a potent electrophile from formaldehyde and hydrogen chloride. The mechanism proceeds as follows:

  • The carbonyl oxygen of formaldehyde is protonated by HCl, or it coordinates with the Lewis acid (ZnCl₂).

  • This activation makes the carbonyl carbon highly electrophilic.

  • The electron-rich phenol ring performs a nucleophilic attack on the activated formaldehyde, typically at the C2 position (ortho to the -OH group).

  • This forms a hydroxymethyl intermediate, which subsequently rearomatizes.

  • The resulting benzyl alcohol is rapidly converted to the final chloromethyl product under the acidic reaction conditions.[10]

The active electrophile is often depicted as the chloromethyl cation (ClCH₂⁺), which is formed from formaldehyde and HCl with the help of the catalyst.[1][10]

Blanc_Reaction_Mechanism cluster_reactants Inputs R1 4-Nitrophenol I2 Sigma Complex (Intermediate) R1->I2 Electrophilic Attack R2 Formaldehyde (HCHO) I1 Electrophile Generation [ClCH₂]⁺ R2->I1 Activation R3 HCl + ZnCl₂ R3->I1 I1->I2 Electrophilic Attack I3 2-(Hydroxymethyl)- 4-nitrophenol I2->I3 Rearomatization (-H⁺) P 2-(Chloromethyl)- 4-nitrophenol I3->P Substitution (+HCl, -H₂O) Synthetic_Utility cluster_path1 Pathway A: Nucleophilic Substitution (-CH₂Cl) cluster_path2 Pathway B: Nitro Group Reduction (-NO₂) Start This compound P1 Ethers / Thioethers (Nu: RO⁻, RS⁻) Start->P1 + Nu⁻ P2 Amines (Nu: R₂NH) Start->P2 + Nu⁻ P3 Nitriles (Nu: CN⁻) Start->P3 + Nu⁻ P4 2-(Chloromethyl)-4-aminophenol Start->P4 Reduction (e.g., SnCl₂/HCl) P5 Further Derivatization (e.g., Amide Formation) P4->P5 Acylation, etc.

Caption: Synthetic utility of this compound.

Its derivatives have found applications in:

  • Pharmaceuticals: As a key intermediate for various APIs. [1]* Dyes and Pigments: The chromophoric nitro group and the ability to attach other moieties make it a useful precursor in the dye industry. [1]* Material Science: Used in the synthesis of functionalized polymers and resins.

Section 6: Conclusion and Future Outlook

This compound is a testament to the power of applying fundamental chemical reactions to functionalized substrates. Born from the pioneering work on electrophilic aromatic substitution, its synthesis via the Blanc chloromethylation of 4-nitrophenol remains a robust and efficient process. Its true value lies in the versatile and orthogonal reactivity of its chloromethyl and nitro groups, which has cemented its role as a crucial building block for researchers in medicinal chemistry, material science, and industrial synthesis. Future research may focus on developing greener synthetic protocols that avoid chlorinated solvents or utilize alternative catalytic systems to enhance safety and sustainability.

Section 7: References

  • J&K Scientific LLC. (2025). Blanc chloromethylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Wikiwand. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

  • Organic Reactions. (2026). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1118776A - Preparation of nitro phenol. Retrieved from

  • ChemSynthesis. (2025). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Retrieved from

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). Nitrofungin. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

fundamental reaction mechanisms of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-(Chloromethyl)-4-nitrophenol

Executive Summary

This compound is a versatile organic compound of significant interest in synthetic chemistry and drug development. Its chemical architecture, featuring a phenolic hydroxyl group, a reactive benzylic chloride, and an electron-withdrawing nitro group, imparts a unique and highly exploitable reactivity profile. This guide provides a comprehensive exploration of the core reaction mechanisms of this molecule, offering researchers and drug development professionals the foundational knowledge required to leverage its synthetic potential. We will delve into its primary synthetic routes, dissect the nuanced interplay of its functional groups in directing electrophilic and nucleophilic substitution reactions, and present practical, field-tested protocols. The insights herein are designed to facilitate the rational design of novel molecular entities and streamline the development of complex chemical scaffolds.

Introduction: A Molecule of Dichotomous Reactivity

This compound, with CAS Number 2973-19-5, is a bifunctional aromatic compound that serves as a valuable intermediate in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs)[1]. The molecule's utility stems from the distinct and often competing reactivity of its constituent functional groups. The chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic attack, providing a convenient handle for introducing a wide array of functionalities[2]. Simultaneously, the phenol ring, influenced by the activating hydroxyl group and the deactivating nitro group, can participate in electrophilic aromatic substitution reactions, albeit with specific regioselectivity. Understanding the delicate balance of these electronic effects is paramount to predicting and controlling its chemical behavior. This guide will illuminate these mechanistic principles, providing a robust framework for its application in complex synthetic challenges.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2973-19-5[3]
Molecular Formula C₇H₆ClNO₃[3][4]
Molecular Weight 187.58 g/mol [3][4]
Appearance Off-white solid[4][5]
Melting Point 128-130 °C (decomposes)[4][5]
Boiling Point 373.4 °C at 760 mmHg[5]
Density 1.472 g/cm³[5]
InChIKey PJNPZIYGODMAQE-UHFFFAOYSA-N[3][6]

Spectroscopic Analysis: Spectroscopic techniques are crucial for the structural confirmation of this compound. While specific spectral data can vary with instrumentation and conditions, the following are expected characteristic signals:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, including the benzylic carbon of the chloromethyl group and the aromatic carbons, whose chemical shifts are influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the phenol, C-H stretches of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of the chloromethyl group or the nitro group.

Synthesis of this compound: Mechanistic Pathways

The synthesis of this key intermediate is primarily achieved through two strategic multi-step pathways: the direct chloromethylation of a nitrophenol precursor or the nitration of a chloromethylated phenol[2].

Primary Route: Blanc Chloromethylation of 4-Nitrophenol

The most common and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution of 4-nitrophenol with formaldehyde and hydrogen chloride, a process known as the Blanc chloromethylation[2]. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂)[2].

Mechanism: The reaction proceeds via the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺), from formaldehyde and HCl, facilitated by the Lewis acid catalyst[2]. The electron-rich phenol ring then acts as a nucleophile, attacking the electrophile. The directing effects of the substituents on the 4-nitrophenol ring are critical. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director[2][7]. Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director[8]. The activating, ortho-directing effect of the hydroxyl group dominates, guiding the incoming chloromethyl group to the position ortho to it, resulting in the desired product[2][7].

Blanc_Chloromethylation cluster_electrophile Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution HCHO Formaldehyde Electrophile [CH₂Cl]⁺ Chloromethyl Cation HCHO->Electrophile + HCl, ZnCl₂ HCl HCl HCl->Electrophile ZnCl2 ZnCl₂ (Catalyst) ZnCl2->Electrophile 4NP 4-Nitrophenol Intermediate Sigma Complex (Resonance Stabilized) 4NP->Intermediate + [CH₂Cl]⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of the Blanc Chloromethylation of 4-Nitrophenol.

Experimental Protocol: Synthesis via Blanc Chloromethylation

  • Objective: To synthesize this compound from 4-nitrophenol.

  • Materials: 4-nitrophenol, paraformaldehyde, concentrated hydrochloric acid, zinc chloride, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 4-nitrophenol (1 eq), paraformaldehyde (1.2 eq), and zinc chloride (0.5 eq).

    • Reaction Execution: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (5-10 volumes). Stir the mixture vigorously and begin to bubble hydrogen chloride gas through the reaction mixture.

    • Heating and Monitoring: Slowly warm the reaction to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for using a Lewis acid like ZnCl₂ is to increase the electrophilicity of the formaldehyde, thereby promoting the formation of the chloromethyl cation.

    • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. A solid precipitate should form.

    • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like benzene or a toluene/hexane mixture to yield pure this compound[2][9].

    • Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Alternative Route: Nitration of 2-(Chloromethyl)phenol

An alternative synthetic approach involves the nitration of 2-(chloromethyl)phenol[2]. In this method, the chloromethylated phenol is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)[2]. The hydroxyl group directs the nitration to the ortho and para positions. Since the para position is sterically more accessible and electronically favored, this compound is a major product.

Core Reaction Mechanisms: A Deeper Dive

The synthetic utility of this compound is largely defined by the reactivity of its chloromethyl group.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a benzylic halide, making it highly reactive towards nucleophiles in substitution reactions[2]. This reactivity is the cornerstone of its use as a building block, allowing for the facile introduction of various functional groups. The reaction typically proceeds via an S_N2 mechanism.

Mechanism: The reaction involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the chloride ion in a single, concerted step[10]. The presence of the electron-withdrawing nitro group at the para position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and potentially accelerating the S_N2 reaction[11].

Nucleophilic_Substitution_Workflow start Start reagents This compound + Nucleophile (e.g., R-NH₂, R-SH) + Base (e.g., K₂CO₃) start->reagents solvent Choose Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile, DMF) reagents->solvent reaction Heat Reaction Mixture (e.g., 60-80°C) Under Inert Atmosphere (N₂) solvent->reaction monitor Monitor Progress via TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (e.g., Partition between Ethyl Acetate and Water) monitor->workup Complete purify Purify Product (e.g., Recrystallization or Column Chromatography) workup->purify product Final Product purify->product

Caption: General Workflow for Nucleophilic Substitution Reactions.

Experimental Protocol: N-Alkylation of an Amine

  • Objective: To synthesize a 2-((alkylamino)methyl)-4-nitrophenol derivative.

  • Materials: this compound, a primary or secondary amine (e.g., piperidine), potassium carbonate, anhydrous acetonitrile.

  • Procedure:

    • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq)[11]. The use of an anhydrous solvent is critical to prevent unwanted side reactions with water. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

    • Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere to prevent oxidation[11].

    • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water[11].

    • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purification: Purify the resulting product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is challenging due to the presence of the deactivating nitro group. However, the regiochemical outcome can be predicted by analyzing the directing effects of all three substituents.

  • -OH group: Strongly activating, ortho, para-directing.

  • -CH₂Cl group: Weakly deactivating, ortho, para-directing.

  • -NO₂ group: Strongly deactivating, meta-directing.

The most probable site for attack by an incoming electrophile is the position that is least deactivated. The position ortho to the hydroxyl group and meta to the nitro group is generally the most favored site for further electrophilic substitution.

Caption: Predicted Regioselectivity for Electrophilic Substitution.

Applications in Drug Development

The unique reactivity of this compound makes it a valuable scaffold in drug discovery and development[12][13][14].

  • Versatile Building Block: Its ability to undergo nucleophilic substitution allows for its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications[1][2]. By reacting it with various nucleophiles (amines, thiols, phenols), a diverse library of compounds can be generated for biological screening.

  • Bioactivity: Nitrophenolic compounds themselves can exhibit biological activity. For instance, derivatives of nitrophenols have been investigated for antimicrobial properties[2]. The core structure serves as a starting point for developing compounds with targeted pharmaceutical effects[2]. The nitro group, in particular, is a feature of several approved drugs and can be a crucial pharmacophore[15]. In some biological systems, the nitro group can be reduced to generate reactive oxygen species, a mechanism exploited in certain antimicrobial agents.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B)[3][5].

  • Signal Word: Danger[5].

  • Hazard Statements: H314: Causes severe skin burns and eye damage[3][5].

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray[5].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing[16].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases[5][16].

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is governed by the interplay of its three distinct functional groups. The high susceptibility of the benzylic chloride to nucleophilic substitution provides a reliable method for molecular elaboration, while the electronic landscape of the aromatic ring dictates the regiochemistry of any further electrophilic substitutions. A firm grasp of these fundamental reaction mechanisms is essential for any researcher aiming to exploit this molecule's potential in the synthesis of novel compounds for materials science, agrochemicals, or, most notably, drug development. By applying the principles and protocols outlined in this guide, scientists can effectively and safely harness the synthetic versatility of this important chemical building block.

References

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from ChemSynthesis. [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from Chemical-Suppliers. [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs. [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from PubChemLite. [Link]

  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Electrophilic substitution. Retrieved from Wikipedia. [Link]

  • StudySmarter. (n.d.). Reaction Mechanism Notes. Retrieved from StudySmarter. [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • ChemBK. (n.d.). 2-Chloromethyl-4-nitrophenol. Retrieved from ChemBK. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from NIH. [Link]

  • Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from Chemistry Stack Exchange. [Link]

  • Korean Chemical Society. (n.d.). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Retrieved from Korean Chemical Society. [Link]

  • European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from European Pharmaceutical Review. [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from PubMed. [Link]

  • PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium. Retrieved from PLOS One. [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from MDPI. [Link]

  • PubMed. (n.d.). LC/MS applications in drug development. Retrieved from PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthetic Routes of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-4-nitrophenol is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a reactive chloromethyl group, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group, makes it a versatile intermediate. This trifecta of functional groups allows for a wide range of subsequent chemical transformations, including nucleophilic substitutions, reductions, and electrophilic aromatic substitutions. Consequently, it serves as a critical building block in the synthesis of more complex molecules, finding applications in the development of dyes, pigments, and active pharmaceutical ingredients (APIs).[1]

This technical guide provides a comprehensive review of the primary synthetic routes for this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each pathway, evaluates their respective advantages and limitations, and offers field-proven insights into experimental design and execution. The aim is to equip researchers, chemists, and drug development professionals with the knowledge to select and optimize a synthetic strategy tailored to their specific laboratory or industrial needs, while prioritizing safety, efficiency, and scalability.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and toxicological profile of this compound is a non-negotiable prerequisite to any synthetic work. The compound is a solid at room temperature with a melting point of approximately 128 °C, at which it begins to decompose.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2973-19-5[2][3][5]
Molecular Formula C₇H₆ClNO₃[1][3][5]
Molecular Weight 187.58 g/mol [2][3]
Melting Point 128 °C (decomposes)[2][3][4]
Appearance Off-white to yellow solid[3]
IUPAC Name This compound[1][5]
SMILES C1=CC(=C(C=C1[O-])CCl)O[1][5]

Trustworthiness through Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[2][3][5] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource(s)
Pictogram GHS05 (Corrosion)[2][5]
Signal Word Danger[2][5]
Hazard Statement H314: Causes severe skin burns and eye damage[2][5]
Precautionary Codes P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P363[2]
Personal Protective Equipment Eyeshields, Faceshields, Gloves, P3 Respirator Cartridges[2]

Synthetic Route 1: Direct Chloromethylation of 4-Nitrophenol

The most direct and widely cited method for synthesizing this compound is the electrophilic aromatic substitution of 4-nitrophenol, commonly known as the Blanc chloromethylation reaction.[1]

Principle and Mechanism

This reaction proceeds via the in-situ generation of a highly electrophilic chloromethyl cation (ClCH₂⁺) from formaldehyde and hydrogen chloride. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to facilitate the formation of this cation.[1]

The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-director. In this competitive scenario, the activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the ortho position, as the para position is already occupied by the nitro group.

G cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution HCHO Formaldehyde Electrophile Chloromethyl Cation [CH₂Cl]⁺ HCHO->Electrophile Protonation & Dehydration HCl Hydrogen Chloride HCl->HCHO ZnCl2 ZnCl₂ (Catalyst) ZnCl2->HCHO Intermediate Sigma Complex (Resonance Stabilized) Electrophile->Intermediate Electrophilic Attack Start 4-Nitrophenol Start->Intermediate Attack by π-system Product This compound Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: Mechanism of Blanc Chloromethylation on 4-Nitrophenol.

Experimental Protocol

The following protocol is a synthesized example based on literature procedures.[1][6] Researchers must consult original sources and perform a thorough risk assessment before implementation.

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 4-nitrophenol, concentrated hydrochloric acid, and paraformaldehyde (or an equivalent source of formaldehyde like formaldehyde diethanol).[1][6]

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or zinc chloride.[1]

  • Reaction Conditions: Heat the mixture to approximately 70 °C with vigorous stirring. Bubble hydrogen chloride gas through the reaction mixture continuously for 4-5 hours.[6] The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Filter the crude product and wash with cold water. For higher purity, recrystallize the solid from a suitable solvent, such as benzene or a toluene/hexane mixture.[1][6] A yield of around 69% has been reported.[6]

Causality and Field Insights
  • Why HCl Gas? Continuously bubbling HCl gas through the mixture ensures the concentration of the chloromethylating agent remains high, driving the reaction equilibrium towards the product.

  • Temperature Control: Maintaining the temperature around 70 °C is a critical balance. Higher temperatures can lead to the formation of polymeric side products and bis-chloromethylated species, while lower temperatures result in a sluggish reaction rate.[1]

  • Solvent Choice: The use of polar aprotic solvents like dichloroethane can improve the solubility of intermediates and enhance reaction efficiency.[1]

Synthetic Route 2: Nitration of 2-(Chloromethyl)phenol

An alternative strategy involves reversing the order of functional group installation: nitration of a pre-formed chloromethylated phenol.[1] This approach can be advantageous if 2-(chloromethyl)phenol is a more readily available or cost-effective starting material.

Principle and Mechanism

This route is another example of electrophilic aromatic substitution. The starting material, 2-(chloromethyl)phenol, is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The potent electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the protonation of nitric acid by the stronger sulfuric acid.

Both the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups are ortho-, para-directors. However, the hydroxyl group is a much stronger activating group. Therefore, it overwhelmingly dictates the position of nitration. The incoming nitronium ion is directed to the positions ortho and para to the hydroxyl group. Since the ortho position is already occupied by the chloromethyl group, the nitration occurs almost exclusively at the para position.

G Start 2-(Chloromethyl)phenol Product This compound Start->Product Nitration at para-position SideProduct 2-(Chloromethyl)-6-nitrophenol (Minor Product) Start->SideProduct Steric Hindrance Reagents HNO₃ / H₂SO₄ Reagents->Product Reagents->SideProduct

Caption: Regioselective Nitration of 2-(Chloromethyl)phenol.

Experimental Protocol

This is a general protocol for nitration of phenols. Conditions must be optimized for this specific substrate.

  • Reaction Setup: In a flask cooled in an ice-salt bath, add 2-(chloromethyl)phenol to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of 2-(chloromethyl)phenol, maintaining the internal temperature between 0 and 5 °C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a specified time until the reaction is complete (monitored by TLC/GC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent (e.g., ethanol/water).

Causality and Field Insights
  • Why Sulfuric Acid? Sulfuric acid serves two purposes: it acts as a solvent and as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.

  • Strict Temperature Control: This is the most critical parameter. Phenols are highly activated rings that can be easily oxidized or over-nitrated by the strong nitrating mixture. Runaway reactions are a significant hazard. Maintaining a low temperature ensures selectivity and safety.

  • Isomer Separation: While the para-isomer is heavily favored, small amounts of the ortho-isomer (2-(chloromethyl)-6-nitrophenol) may form. The purification step is crucial for isolating the desired product.

Synthetic Route 3: Two-Step Synthesis via Hydroxymethyl Intermediate

This pathway avoids the direct chloromethylation conditions of the Blanc reaction by first introducing a hydroxymethyl group, which is subsequently converted to the chloromethyl group.

Step 1: Hydroxymethylation of 4-Nitrophenol

Principle: This step involves the electrophilic substitution of 4-nitrophenol with formaldehyde under conditions that favor the formation of the alcohol, 2-(hydroxymethyl)-4-nitrophenol, rather than proceeding to the chloride. This is typically achieved using a base or under milder acidic conditions than the Blanc reaction.

Experimental Protocol (Adapted from similar reactions[7]):

  • Dissolve 4-nitrophenol in an aqueous solution of a base (e.g., NaOH).

  • Add an aqueous solution of formaldehyde (formalin).

  • Heat the mixture gently for several hours.

  • Cool the reaction and acidify to precipitate the product, 2-(hydroxymethyl)-4-nitrophenol.

  • Filter and recrystallize the product.

Step 2: Chlorination of 2-(Hydroxymethyl)-4-nitrophenol

Principle: The benzylic alcohol intermediate is converted to the target benzyl chloride. This is a standard transformation that can be accomplished with several reagents, most commonly thionyl chloride (SOCl₂) or concentrated hydrochloric acid. Thionyl chloride is often preferred for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.

Experimental Protocol (General Procedure):

  • Suspend 2-(hydroxymethyl)-4-nitrophenol in an inert solvent like dichloromethane or toluene.

  • Slowly add thionyl chloride (SOCl₂), possibly with a catalytic amount of dimethylformamide (DMF), at room temperature or with slight cooling.

  • Stir the reaction until completion (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude product, which can then be purified by recrystallization.

G Start 4-Nitrophenol Intermediate 2-(Hydroxymethyl)-4-nitrophenol Start->Intermediate Hydroxymethylation Step1_Reagents 1. Base 2. Formaldehyde Step1_Reagents->Intermediate Product This compound Intermediate->Product Chlorination Step2_Reagents SOCl₂ or HCl Step2_Reagents->Product

Caption: Two-Step Synthesis via Hydroxymethyl Intermediate.

Causality and Field Insights
  • Safety Advantage: This route's primary appeal is that it avoids the in-situ formation of bis(chloromethyl) ether, a potent carcinogen that can be a byproduct of the Blanc reaction. This makes it a potentially safer alternative, especially for larger-scale synthesis.

  • Process Control: The two-step process allows for the isolation and purification of the hydroxymethyl intermediate, which can lead to a cleaner final product with a different impurity profile compared to the direct chloromethylation route.

  • Trade-off: The main disadvantage is the addition of a synthetic step, which can increase process time and cost while potentially lowering the overall yield.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a multifactorial analysis of project goals, including scale, purity requirements, cost of starting materials, and safety infrastructure.

Table 3: Comparison of Synthetic Strategies

ParameterRoute 1: Direct ChloromethylationRoute 2: NitrationRoute 3: Via Hydroxymethyl Int.
Starting Material 4-Nitrophenol2-(Chloromethyl)phenol4-Nitrophenol
Number of Steps 112
Key Reagents Formaldehyde, HCl, Lewis AcidHNO₃, H₂SO₄Formaldehyde, Base, SOCl₂/HCl
Primary Safety Concern Handling HCl gas; potential formation of bis(chloromethyl) etherHighly exothermic; corrosive acidsHandling of thionyl chloride
Key Advantage Most direct; widely documentedGood regioselectivity; useful if starting material is availableAvoids key carcinogen byproduct of Route 1
Key Disadvantage Safety/environmental concernsStrict temperature control requiredLower process economy (2 steps)

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical pathways.

  • The Direct Chloromethylation (Blanc Reaction) remains the most common and direct method, valued for its efficiency in a single step. However, it demands robust engineering controls to manage hazardous reagents and potential carcinogenic byproducts.

  • The Nitration of 2-(Chloromethyl)phenol offers excellent control of regioselectivity and is a strong alternative if the starting material is readily accessible. Its primary challenge lies in the strict management of highly exothermic reaction conditions.

  • The Two-Step Synthesis via a Hydroxymethyl Intermediate presents a compelling case from a safety and environmental perspective, circumventing the most hazardous aspects of the Blanc reaction. This benefit is balanced against the economic and time costs of an additional synthetic transformation.

Ultimately, the selection of an optimal route is not a one-size-fits-all decision. It requires a careful, evidence-based assessment of the specific constraints and objectives of the research or manufacturing campaign. This guide has laid out the core principles, practical methodologies, and critical decision-making factors to empower scientists to navigate this choice with expertise and confidence.

References

  • Title: 2-(Chloromethyl)
  • Title: 2-Chloromethyl-4-nitrophenol 96 2973-19-5 Source: Sigma-Aldrich URL
  • Title: 2-(Chloromethyl)
  • Title: 2-(chloromethyl)
  • Title: 2-Chloromethyl-4-nitrophenol - 2973-19-5, C7H6ClNO3, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL
  • Title: Preparation of 4-(hydroxymethyl)
  • Title: 2-Chloromethyl-4-nitrophenol Source: ChemBK URL

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-4-nitrophenol (CAS No: 2973-19-5) is a versatile organic intermediate possessing a unique trifunctional structure: a phenolic hydroxyl group, an electrophilic chloromethyl group, and an electron-withdrawing nitro group on an aromatic scaffold.[1] This distinct combination of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1] The reactivity of the benzylic halide is particularly useful for nucleophilic substitution reactions, allowing for the strategic introduction of diverse molecular fragments.[1]

Given its role as a critical building block, the unambiguous confirmation of its structure and the assessment of its purity are paramount for researchers and drug development professionals. Spectroscopic analysis provides the definitive means for this characterization.[1] This guide offers an in-depth exploration of the principal spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to this compound. We will delve into the theoretical underpinnings, present validated experimental protocols, and provide a detailed interpretation of the expected spectral data, grounding our analysis in established chemical principles.

Molecular Identity
PropertyValueReference
CAS Number 2973-19-5[2]
Molecular Formula C₇H₆ClNO₃[3][4]
Molecular Weight 187.58 g/mol [3]
IUPAC Name This compound[2]
Synonyms α-Chloro-4-nitro-o-cresol, 2-hydroxy-5-nitrobenzyl chloride[2]
Physical Form Off-White Solid[5]
Melting Point 128 °C[4][5]

Part 1: Infrared (IR) Spectroscopy

Core Principle & Rationale

Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule.[6] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular fingerprint.[6] For this compound, IR spectroscopy is indispensable for confirming the presence of the key O-H, N-O, C-Cl, and aromatic C=C bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes a standard method for obtaining a high-quality solid-state IR spectrum. The potassium bromide (KBr) pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[7]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared lamp

Procedure:

  • Sample Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. The goal is to create a fine, homogeneous powder.

  • Pellet Formation: Transfer a portion of the mixture to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.[7]

  • Background Acquisition: Place the empty sample holder in the FTIR instrument and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Acquisition: Mount the KBr pellet in the sample holder and place it in the instrument's beam path.

  • Data Collection: Acquire the sample spectrum, typically scanning over a range of 4000 to 400 cm⁻¹.[7] Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Data Interpretation: Expected Vibrational Modes

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Commentary
~3400-3200 (broad)O-H StretchPhenolic -OHThe broadness of this peak is indicative of intermolecular hydrogen bonding in the solid state.
~3100-3000C-H Stretch (sp²)Aromatic RingThese absorptions are characteristic of C-H bonds on the benzene ring.[8]
~2960-2850C-H Stretch (sp³)Chloromethyl -CH₂ClAsymmetric and symmetric stretching vibrations of the methylene group.[8]
~1600, ~1470C=C StretchAromatic RingThese two bands are typical for the skeletal vibrations of a benzene ring.
~1550-1475N=O Asymmetric StretchNitro -NO₂This is a very strong and characteristic absorption. Conjugation with the aromatic ring shifts this band to a slightly lower wavenumber compared to aliphatic nitro compounds.[9][10]
~1360-1290N=O Symmetric StretchNitro -NO₂The second strong, defining peak for the nitro group, also influenced by aromatic conjugation.[9][10]
~1250C-O StretchPhenolic C-OStrong absorption associated with the stretching of the carbon-oxygen bond of the phenol.
~800-600C-Cl StretchChloromethyl -CH₂ClThis absorption can be weak to medium in intensity and confirms the presence of the chloromethyl group.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis

Rationale: ¹H NMR provides a quantitative map of the proton environments in the molecule. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring atoms and functional groups, while spin-spin coupling reveals the connectivity between adjacent, non-equivalent protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7] DMSO-d₆ is often preferred for its ability to solubilize phenols and slow down the exchange of the acidic hydroxyl proton, allowing it to be observed more reliably.

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: After tuning and shimming the spectrometer to ensure magnetic field homogeneity, acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw free induction decay (FID) is processed via Fourier transformation, followed by phase and baseline correction. The final spectrum is integrated to determine the relative number of protons corresponding to each signal.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound dictates a specific and predictable ¹H NMR spectrum.

Caption: Predicted ¹H NMR assignments for this compound.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Phenolic -OH>10 (in DMSO-d₆)s (broad)1HThe acidic proton of phenols typically appears as a broad singlet at a high chemical shift, especially in hydrogen-bond-accepting solvents like DMSO.[11]
H-3~8.3-8.5d1HThis proton is ortho to the strongly electron-withdrawing -NO₂ group, causing significant deshielding and a downfield shift. It is split into a doublet by its only neighbor, H-5.
H-5~8.1-8.3dd1HPositioned meta to the -NO₂ group and ortho to the -CH₂Cl group. It is split into a doublet of doublets by its two neighbors, H-3 and H-6.
H-6~7.2-7.4d1HThis proton is ortho to the -OH group, which is electron-donating, and meta to the -NO₂ group. It is split into a doublet by its neighbor H-5.
-CH₂Cl~4.7-4.9s2HThe protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring. They appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Analysis

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. While natural abundance of ¹³C is low (~1.1%), modern techniques like proton decoupling produce a simple spectrum where each unique carbon atom appears as a single line, providing a direct count of non-equivalent carbons.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The acquisition for a ¹³C spectrum typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A standard experiment is run with proton decoupling to simplify the spectrum by removing C-H splitting.[7][12]

Predicted ¹³C NMR Spectrum and Interpretation

Due to the lack of symmetry, all seven carbon atoms in this compound are chemically distinct and should produce seven unique signals.

Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (-OH)~155-160The carbon directly attached to the electronegative oxygen of the hydroxyl group (ipso-carbon) is significantly deshielded and appears far downfield.[13]
C-4 (-NO₂)~140-145The ipso-carbon attached to the nitro group is also strongly deshielded.
C-3~126-130Aromatic CH carbon ortho to the electron-withdrawing nitro group.
C-5~124-128Aromatic CH carbon meta to the nitro group.
C-6~115-120Aromatic CH carbon ortho to the electron-donating hydroxyl group.
C-2 (-CH₂Cl)~128-132Aromatic carbon bearing the chloromethyl substituent. Its chemical shift is influenced by both the adjacent -OH and the substituent itself.
-CH₂Cl~42-46The aliphatic carbon of the chloromethyl group. Its chemical shift is characteristic for a carbon singly bonded to a chlorine atom.[14]

Part 3: Mass Spectrometry (MS)

Core Principle & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small organic molecules, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[1] The energy imparted also causes the molecular ion to fragment in predictable ways. The resulting mass spectrum shows the relative abundance of the molecular ion and its various fragments, providing a definitive molecular weight and crucial structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the sample from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target analyte.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an EI source. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

  • GC Method: Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C). A temperature program for the GC oven is used to elute the compound (e.g., start at 100 °C, ramp to 280 °C).

  • MS Method: The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments. The ion source temperature is typically set around 230 °C.

Predicted Mass Spectrum and Fragmentation Pattern

The analysis of the fragmentation pattern provides a confirmatory structural puzzle that complements NMR and IR data.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 187 . A key feature will be the M+2 peak at m/z 189 with an intensity of approximately one-third of the M⁺• peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Key Fragmentation Pathways:

    • Loss of Chlorine (M-Cl): Fragmentation of the C-Cl bond would yield a fragment at m/z 152 . This is often a favorable pathway for benzylic chlorides.

    • Loss of Chloromethyl Radical (M-CH₂Cl): Cleavage of the bond between the aromatic ring and the chloromethyl group would result in a 4-nitrophenol radical cation fragment at m/z 138 .

    • Loss of Nitrite Radical (M-NO₂): Fragmentation of the C-N bond can lead to the loss of a nitro group, giving a fragment at m/z 141 .

Part 4: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods. The workflow below illustrates how IR, NMR, and MS are used in concert to provide an unambiguous structural confirmation of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the integrated application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the critical hydroxyl, nitro, and chloromethyl functional groups. High-field ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeletons, respectively, confirming the precise substitution pattern on the aromatic ring. Finally, mass spectrometry provides the definitive molecular weight and corroborates the structure through predictable fragmentation patterns, including the characteristic isotopic signature of chlorine. Together, these techniques provide a self-validating system for the unequivocal identification and purity assessment of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • BenchChem. (n.d.). This compound for Research.
  • Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-nitrophenol 96%.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.
  • Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.
  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • BenchChem. (n.d.). Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
  • PubChem. (n.d.). This compound.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.
  • University of California, Los Angeles. (n.d.). IR: nitro groups.
  • GSRC. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Chemical-Suppliers.com. (n.d.). This compound.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • University of Wisconsin Colleges. (n.d.). 13C-NMR.
  • ChemicalBook. (n.d.). 2-CHLOROMETHYL-4-NITROPHENOL.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • NOP – Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.

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synthesis of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-nitrophenol

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 2973-19-5), a pivotal intermediate in the development of dyes and active pharmaceutical ingredients (APIs).[1] We will move beyond simple procedural lists to explore the underlying chemical principles, compare primary synthetic strategies, and provide detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis, emphasizing safety, efficiency, and mechanistic insight.

Strategic Overview: Pathways to Synthesis

The is primarily achieved via two strategic pathways. The choice between them depends on available starting materials, scale, and desired purity profile.

  • Direct Electrophilic Chloromethylation (Blanc Reaction): This is the most common and direct route. It involves the reaction of 4-nitrophenol with formaldehyde and hydrogen chloride in an electrophilic aromatic substitution.[1] This method is often catalyzed by a Lewis acid, such as zinc chloride, to generate the reactive electrophile.[1]

  • Two-Step Hydroxymethylation and Subsequent Chlorination: This alternative strategy first introduces a hydroxymethyl group to form the 2-(hydroxymethyl)-4-nitrophenol intermediate, which is subsequently converted to the target chloromethyl compound. This pathway can offer better control and may avoid some of the aggressive conditions and potential byproducts of the Blanc reaction.

A third, less common route involves the nitration of 2-(chloromethyl)phenol.[1] This guide will focus on the first two, more prevalent methods.

Mechanistic Deep Dive: The Blanc Chloromethylation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Blanc reaction is a classic electrophilic aromatic substitution (SEAr).

Step 1: Generation of the Electrophile The reaction begins with the protonation of formaldehyde by the strong acid (HCl), followed by the coordination of the Lewis acid catalyst (ZnCl₂). This facilitates the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related polarized complex.[1]

Step 2: Electrophilic Attack and Regioselectivity The core of the synthesis lies in the regioselectivity of the electrophilic attack on the 4-nitrophenol ring. The ring possesses two key substituents that govern the position of the incoming chloromethyl group:

  • Hydroxyl (-OH) Group: A powerful activating group and a strong ortho-, para- director due to its ability to donate electron density to the ring via resonance.

  • Nitro (-NO₂) Group: A strong deactivating group and a meta- director due to its powerful electron-withdrawing nature.

In this competitive scenario, the activating effect of the hydroxyl group is overwhelmingly dominant.[2] It strongly directs the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the nitro group, the chloromethyl cation attacks one of the two equivalent ortho positions, leading to the desired product, this compound.[1]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution reagents Formaldehyde (HCHO) + Hydrogen Chloride (HCl) + Zinc Chloride (ZnCl₂) electrophile Chloromethyl Cation [CH₂Cl]⁺ (or polarized complex) reagents->electrophile Catalysis start_mat 4-Nitrophenol sigma_complex Arenium Ion Intermediate (Sigma Complex) electrophile->sigma_complex start_mat->sigma_complex Electrophilic Attack (Rate-Determining Step) product This compound sigma_complex->product Deprotonation (Restores Aromaticity)

Mechanism of the Blanc Chloromethylation.

Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Method 1: Direct Blanc Chloromethylation of 4-Nitrophenol

This protocol is a representative procedure based on established methodologies.[1]

Materials:

  • 4-Nitrophenol

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Benzene or Toluene for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, suspend 4-nitrophenol and a molar equivalent of paraformaldehyde in an organic solvent like dichloroethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (approx. 0.1-0.2 equivalents) to the suspension.

  • Reaction Initiation: Begin vigorous stirring and gently heat the mixture to 60-70°C.

  • HCl Introduction: Bubble dry hydrogen chloride gas through the reaction mixture for 4-5 hours, maintaining the temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture over ice water and separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water and then carefully with saturated sodium bicarbonate solution until effervescence ceases. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is purified by recrystallization from a suitable solvent like benzene or a toluene/hexane mixture to yield pale yellow crystals.[1]

Method 2: Two-Step Synthesis via Hydroxymethyl Intermediate

This method offers an alternative for finer control.

Step 2A: Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

  • Reaction: React 4-nitrophenol with an excess of aqueous formaldehyde under basic conditions (e.g., using NaOH or K₂CO₃) at a controlled temperature (e.g., 40-50°C).

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot water to obtain 2-(hydroxymethyl)-4-nitrophenol.[3][4][5]

Step 2B: Chlorination of 2-(Hydroxymethyl)-4-nitrophenol

  • Reaction Setup: In a fume hood, suspend the dried 2-(hydroxymethyl)-4-nitrophenol in an inert solvent like DCM. Cool the mixture in an ice bath.

  • Chlorination: Add thionyl chloride (SOCl₂) dropwise (approx. 1.1-1.2 equivalents) to the cooled suspension with stirring. A small amount of a base like pyridine or DMF can be used as a catalyst.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly pouring it into ice water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize as described in Method 1.

Characterization and Data

Confirmation of the final product's identity and purity is essential.

PropertyValueSource
CAS Number 2973-19-5[6][7][8]
Molecular Formula C₇H₆ClNO₃[6][9]
Molecular Weight 187.58 g/mol [6][8][9]
Appearance Off-white to pale yellow solid[8]
Melting Point 128 °C (with decomposition)[7][8]

Expected Spectroscopic Data: [1]

  • ¹H NMR: Expect signals corresponding to the aromatic protons (three distinct signals in the aromatic region), a singlet for the benzylic chloromethyl protons (-CH₂Cl) typically around 4.5-4.8 ppm, and a broad singlet for the phenolic hydroxyl proton (-OH).

  • Infrared (IR) Spectroscopy: Key vibrational modes include a broad O-H stretch (~3200-3500 cm⁻¹), characteristic asymmetric and symmetric stretches for the Ar-NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹), and a C-Cl stretch (~650-750 cm⁻¹).

Critical Safety Considerations

Chemical safety is paramount. The reagents used in this synthesis are hazardous and must be handled with extreme care.

G reagents Key Reagents 4-Nitrophenol Formaldehyde Thionyl Chloride Conc. Acids (HCl) ZnCl₂ hazards Associated Hazards Toxic / Irritant Carcinogen / Toxic Highly Corrosive / Reacts Violently with Water Corrosive Corrosive / Irritant reagents:f0->hazards:f0 reagents:f1->hazards:f1 reagents:f2->hazards:f2 reagents:f3->hazards:f3 reagents:f4->hazards:f4 ppe Mandatory Controls Chemical Fume Hood Safety Goggles Chemical-Resistant Gloves Lab Coat Access to Eyewash/Shower

Safety Profile for Synthesis Reagents.
  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[10][11][12] It must be handled in a scrupulously dry environment under an inert atmosphere if possible. All glassware must be oven-dried. Quench excess thionyl chloride slowly and carefully by adding it to a large volume of ice-cold sodium bicarbonate or calcium hydroxide slurry with vigorous stirring.

  • Formaldehyde/Paraformaldehyde: Toxic and a known carcinogen. Avoid inhalation of dust or vapors.

  • Acids and Catalysts: Concentrated HCl and catalysts like ZnCl₂ are corrosive and can cause severe burns.[10]

  • Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[13]

Conclusion

The is a well-established process, with the direct Blanc chloromethylation of 4-nitrophenol serving as the most prominent route. A thorough understanding of the underlying electrophilic substitution mechanism is key to controlling the reaction's regioselectivity and optimizing yield. For syntheses requiring milder conditions, a two-step approach involving a hydroxymethyl intermediate provides a reliable alternative. Regardless of the chosen path, strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge for researchers to approach this synthesis with confidence, efficiency, and a commitment to safety.

References

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  • Zhang, L., et al. (n.d.). Synthesis of 2-chloro-4-nitrophenol by new way. CNKI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Chloro-6-(ethylamino)-4-nitrophenol: A Key Hair Dye Intermediate. Retrieved from [Link]

  • ChemSynthesis. (2024). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • gsrs. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1953). Process for preparing 2-chloro-4-nitrophenol.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Reaction Mechanism of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Chloromethyl)-4-nitrophenol is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents and functional materials. Its utility stems from the dual reactivity conferred by the nitro and chloromethyl groups on the phenol scaffold. The primary synthetic route to this compound is the chloromethylation of 4-nitrophenol, a classic example of electrophilic aromatic substitution. This guide provides an in-depth exploration of the reaction mechanism, detailing the generation of the electrophile, the intricacies of the substitution on a substituted aromatic ring, and the critical experimental parameters that govern the reaction's efficiency and outcome. We will dissect the causality behind procedural choices, outline a validated experimental protocol, and discuss the compound's subsequent synthetic applications, offering a comprehensive resource for researchers and drug development professionals.

The Blanc Chloromethylation of 4-Nitrophenol: A Mechanistic Overview

The synthesis of this compound is most commonly achieved via the Blanc chloromethylation of 4-nitrophenol.[1][2] This reaction involves treating 4-nitrophenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1][3] The reaction is a cornerstone of electrophilic aromatic substitution (SEAr) chemistry.

The core challenge and nuance of this reaction lie in the electronic effects of the substituents on the starting material, 4-nitrophenol. The ring possesses two groups with opposing electronic influences:

  • The Hydroxyl (-OH) Group: A powerful activating group that donates electron density to the aromatic ring through resonance (+R effect). It is a strong ortho, para-director, significantly increasing the nucleophilicity at positions 2, 4, and 6.[4][5]

  • The Nitro (-NO₂) Group: A potent deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[6] It acts as a meta-director.

In the case of 4-nitrophenol, the activating, ortho, para-directing nature of the hydroxyl group dominates, guiding the incoming electrophile to the positions ortho to it (positions 2 and 6), as the para position is already occupied by the nitro group.[1][7]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-Nitrophenol 4-Nitrophenol Product This compound 4-Nitrophenol->Product Formaldehyde_HCl Formaldehyde + HCl Formaldehyde_HCl->Product ZnCl2 ZnCl₂ ZnCl2->Product Catalyzes

Caption: Overall scheme for the Blanc chloromethylation of 4-nitrophenol.

Step-by-Step Mechanistic Elucidation

The reaction proceeds through a well-defined, multi-step pathway characteristic of electrophilic aromatic substitutions.

Step 1: Generation of the Electrophile

The reaction's initiation requires the formation of a potent electrophile from the relatively unreactive formaldehyde. Under acidic conditions and in the presence of the Lewis acid catalyst ZnCl₂, formaldehyde is activated. The mechanism involves the protonation of the formaldehyde carbonyl group by HCl, which is facilitated by ZnCl₂, making the carbonyl carbon significantly more electrophilic.[2][8] This species can then react further with a chloride ion to form a highly reactive electrophile, often represented as the chloromethyl cation (ClCH₂⁺) or a related complex like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[1][2] The formation of this electrophile is the critical first step that enables the subsequent attack by the aromatic ring.

G Formaldehyde H₂C=O Protonated_Formaldehyde [H₂C=OH]⁺ Formaldehyde->Protonated_Formaldehyde + H⁺ (from HCl) HCl H-Cl ZnCl2 ZnCl₂ ZnCl2->Protonated_Formaldehyde Lewis Acid Catalyst Electrophile [CH₂Cl]⁺ Protonated_Formaldehyde->Electrophile + Cl⁻ - H₂O

Caption: Generation of the chloromethyl cation electrophile.

Step 2: Electrophilic Aromatic Substitution (SEAr)

This is the core of the reaction, where the new carbon-carbon bond is formed.

  • Nucleophilic Attack: The electron-rich π-system of the 4-nitrophenol ring, activated by the -OH group, attacks the electrophilic carbon of the chloromethyl cation.[1] This attack occurs at the C2 position (ortho to the hydroxyl group), breaking the aromaticity of the ring.

  • Formation of the Sigma Complex (Arenium Ion): This attack results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, importantly, onto the oxygen of the hydroxyl group, which provides significant stabilization.

  • Rearomatization: To restore the highly stable aromatic system, a proton (H⁺) is abstracted from the C2 carbon (the site of electrophilic attack) by a weak base in the mixture, such as water or a chloride ion.[2][8] This step yields the intermediate product, 2-(hydroxymethyl)-4-nitrophenol.

Step 3: Conversion to the Final Product

The benzyl alcohol intermediate formed, 2-(hydroxymethyl)-4-nitrophenol, is unstable in the strongly acidic reaction medium. The hydroxyl group of the newly introduced hydroxymethyl moiety is rapidly protonated by HCl. This creates a good leaving group (water), which departs, allowing for a subsequent SN1-type reaction where a chloride ion attacks the resulting benzylic carbocation. This final step quickly converts the alcohol intermediate into the stable final product, this compound.[2][8]

G Start 4-Nitrophenol SigmaComplex Sigma Complex (Arenium Ion) Start->SigmaComplex + Electrophile (Nucleophilic Attack) Electrophile [CH₂Cl]⁺ Intermediate 2-(Hydroxymethyl)- 4-nitrophenol SigmaComplex->Intermediate - H⁺ (Rearomatization) FinalProduct 2-(Chloromethyl)- 4-nitrophenol Intermediate->FinalProduct + HCl - H₂O

Caption: The core electrophilic aromatic substitution workflow.

Key Experimental Parameters and Their Influence

The success of the chloromethylation reaction hinges on the careful control of several parameters. The rationale behind these choices is critical for maximizing yield and minimizing side-product formation.

ParameterRecommended ConditionRationale & Scientific Justification
Catalyst Anhydrous Zinc Chloride (ZnCl₂)A Lewis acid is essential to polarize the C=O bond in formaldehyde, increasing its electrophilicity for attack by the moderately activated phenol ring.[2][3] Anhydrous conditions are crucial as water can deactivate the catalyst.
Temperature 60-70°CThis temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures (>80°C) must be avoided as they promote the primary side reaction: the formation of diarylmethane byproducts, where the product reacts with another molecule of 4-nitrophenol.[9]
Reagents Formaldehyde & Gaseous HCl or Conc. HClFormaldehyde is the source of the -CH₂- group. Using concentrated HCl or bubbling HCl gas through the mixture provides the acid catalyst and the chloride nucleophile for the final step.[1]
Solvent Dichloroethane or Benzene (for recrystallization)A polar aprotic solvent like dichloroethane can help solubilize the reaction intermediates.[1] Benzene is often cited as an effective solvent for recrystallization to purify the final product.[1]

Validated Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[1]

Safety Warning: This reaction must be performed in a well-ventilated chemical fume hood at all times. The reaction of formaldehyde and HCl can generate small quantities of bis(chloromethyl) ether, a potent human carcinogen.[2][8][10] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Reagents & Equipment:

  • 4-Nitrophenol

  • Paraformaldehyde (or 37% aqueous formaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloroethane (solvent)

  • Benzene (recrystallization solvent)

  • Round-bottom flask with reflux condenser and gas inlet tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, combine 4-nitrophenol and paraformaldehyde in dichloroethane.

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous zinc chloride and a few drops of concentrated sulfuric acid to the mixture.

  • Reaction Initiation: Begin stirring and gently heat the mixture to 70°C using a heating mantle.

  • HCl Introduction: Once the target temperature is reached, begin bubbling dry hydrogen chloride gas through the mixture at a steady rate for 4-5 hours.[1] Alternatively, use concentrated aqueous HCl if a gas line is unavailable, though this may require longer reaction times.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The crude product may precipitate.

  • Isolation: Filter the solid product using a Büchner funnel. If the product remains oily, pour the mixture into ice-water to induce solidification before filtration.

  • Purification: Wash the crude solid with cold water to remove residual acid and salts. The primary method of purification is recrystallization from a suitable solvent, such as benzene or a toluene/hexane mixture, to yield the pure this compound.[1]

Reactivity and Synthetic Utility

The value of this compound lies in its functionality as a versatile synthetic building block. The chloromethyl group is a benzylic halide, which makes it exceptionally reactive towards nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of a wide array of functional groups (e.g., amines, ethers, thiols, cyanides) at the 2-position of the phenolic ring, making it a key intermediate for constructing libraries of complex molecules for drug discovery and materials science.[1]

G Start 2-(Chloromethyl)- 4-nitrophenol Product Diverse Functionalized Derivatives Start->Product Nucleophilic Substitution Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->Product

Caption: Synthetic utility of this compound.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of 4-nitrophenol is a classic yet powerful transformation in organic synthesis. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, particularly the interplay of substituent effects and the critical role of the catalyst, is paramount for achieving high yields and purity. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate. Its inherent reactivity makes it an indispensable tool for medicinal chemists and material scientists, enabling the construction of complex molecular architectures from a readily accessible starting material.

References

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  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Journal of Chemical Research. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Infinity Learn. (n.d.). (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

  • Organic Preparations and Procedures International. (1973). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Phenol-Formaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5), a versatile but hazardous chemical intermediate pivotal in pharmaceutical research and development. This document, intended for researchers, chemists, and drug development professionals, moves beyond rudimentary safety data to offer an in-depth analysis of the compound's chemical properties, reactivity, and toxicological profile. By elucidating the causality behind safety protocols and handling procedures, this guide aims to foster a culture of intrinsic safety and scientific integrity in the laboratory. It details robust protocols for safe handling, emergency response, and waste disposal, grounded in authoritative sources. Furthermore, it explores the compound's synthetic utility, providing context for its application in the development of complex molecular architectures.

Introduction: A Profile of a Reactive Intermediate

This compound is a bifunctional organic compound featuring a phenol ring substituted with a reactive chloromethyl group and an electron-withdrawing nitro group.[1] This unique combination of functional groups makes it a valuable synthon, or building block, in organic synthesis. The chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[2] Concurrently, the nitro group can be reduced to an amine, providing another vector for molecular elaboration. These properties have established this compound as a key intermediate in the synthesis of dyes, pigments, and, most significantly for the target audience, active pharmaceutical ingredients (APIs).[2]

However, the very reactivity that makes this compound synthetically useful also underpins its significant health hazards. The electrophilic nature of the benzylic carbon renders it an alkylating agent, capable of forming covalent bonds with biological macromolecules, while the nitrophenol moiety is associated with its own toxicological profile.[2] Consequently, a thorough and mechanistic understanding of its properties is not merely a regulatory requirement but a scientific imperative for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental design. These properties dictate its behavior under various conditions and inform decisions regarding storage, solvent selection, and reaction setup.

PropertyValueSource(s)
CAS Number 2973-19-5[3][4]
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [3]
Appearance Off-white to light yellow solid/crystals[5]
Melting Point 128-130 °C (decomposes)[5]
Boiling Point 373.4 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in dichloromethane.-
Vapor Pressure 4.2 x 10⁻⁶ mmHg at 25°C[5]

Toxicological Profile and Mechanism of Action

The toxicity of this compound is a direct consequence of its chemical structure. It is classified under GHS as Skin Corrosion/Irritation Category 1B , indicating that it causes severe skin burns and eye damage upon contact.[6]

Primary Hazard: Corrosivity and Alkylating Activity

The primary and most immediate hazard is severe corrosion.[6] The compound can cause serious, potentially permanent, injury upon contact with skin, eyes, and mucous membranes. This is compounded by the reactivity of the chloromethyl group. As a benzylic halide, it is a potent electrophile and alkylating agent.

Mechanism of Toxicity: The electrophilic carbon of the chloromethyl group can react with nucleophilic functional groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins and the nitrogen atoms of DNA bases. This covalent modification can disrupt protein structure and function, leading to enzyme inhibition and cell death. Alkylation of DNA can lead to mutagenic and potentially carcinogenic effects, a known risk for direct-acting alkylating agents.

Systemic Toxicity of Nitrophenols

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Local -> Corrosion [color="#EA4335"]; Local -> Alkylation_Local [color="#EA4335"]; Alkylation_Local -> CellDeath [color="#EA4335"];

Systemic -> Alkylation_Systemic [color="#4285F4"]; Systemic -> Nitrophenol_Tox [color="#4285F4"]; Alkylation_Systemic -> Organ_Damage [color="#4285F4"]; Nitrophenol_Tox -> Methemoglobin [color="#4285F4"]; Methemoglobin -> Hypoxia [color="#4285F4"]; }

Dual toxicity pathway of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls to minimize reliance on PPE.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.

  • Chemical Fume Hood: The fume hood is the most critical engineering control. It must provide a minimum average face velocity of 100 feet per minute (fpm) to ensure effective capture of dust and potential vapors.[10] For work with particularly hazardous materials, face velocities up to 150 fpm may be required.[11] The hood's performance should be certified annually.[10] All work should be conducted at least 6 inches inside the plane of the sash to prevent contaminant escape due to air turbulence.[10]

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions. Negative pressure relative to adjacent non-laboratory areas should be maintained.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unforeseen exposures.

  • Hand Protection: Due to the corrosive nature of the compound, double-gloving is recommended. Wear two pairs of nitrile gloves. Nitrile offers good resistance to a range of chemicals, but it is crucial to understand that this protection is for incidental splash contact, not prolonged immersion.[12][13] If direct contact occurs, gloves must be removed and replaced immediately. For tasks with a higher risk of splash, heavier-duty nitrile or butyl rubber gloves should be considered.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory.[14] Given the severe corrosive hazard, a full-face shield must be worn over the safety goggles whenever handling the solid or its solutions.[3]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For operations involving larger quantities or significant splash risk, a chemically resistant apron over the lab coat is required. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A full-facepiece respirator with a combination cartridge effective against organic vapors, acid gases (for potential decomposition products like HCl), and particulates (P100) is required.[5][15][16] A cartridge with a black (organic vapor) and yellow (acid gas) NIOSH color code would be appropriate.[16] All respirator users must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.


// Nodes Base [label="Base Attire:\nFull-length pants,\nclosed-toe shoes", fillcolor="#F1F3F4", fontcolor="#202124"]; LabCoat [label="Flame-Resistant Lab Coat", fillcolor="#F1F3F4", fontcolor="#202124"]; Goggles [label="Chemical Safety Goggles", fillcolor="#FBBC05", fontcolor="#202124"]; FaceShield [label="Full Face Shield\n(over goggles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gloves [label="Double Nitrile Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Respirator [label="Respirator (Task-Dependent)\nFull-facepiece, OV/AG/P100 cartridge", shape=ellipse, style=dashed, color="#5F6368"];

// Edges Base -> LabCoat; LabCoat -> Goggles; Goggles -> FaceShield; FaceShield -> Gloves; Gloves -> Respirator; }

Hierarchy of required personal protective equipment.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the work area of all unnecessary items. Ensure an emergency eyewash and safety shower are accessible and unobstructed.

  • Donning PPE: Don all required PPE as described in Section 4.2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weigh boat. To minimize dust generation, handle the solid gently without scooping aggressively.

  • Reaction Setup: Add the solid to the reaction vessel slowly. If dissolving in a solvent, add the solvent to the solid in the reaction vessel within the hood.

  • Post-Handling: After use, decontaminate all surfaces within the fume hood. Carefully remove and dispose of PPE. Wash hands and arms thoroughly with soap and water.

Storage Requirements
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.

  • Segregate from incompatible materials, particularly strong bases, oxidizing agents, and metals.[17]

  • Store below eye level to prevent accidental spillage onto the face.

Waste Disposal

This compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) must be disposed of as hazardous waste. It is likely to fall under EPA hazardous waste codes for toxic and/or halogenated organic compounds, such as P028 for benzyl chloride (a related structure) or other "P" or "U" listed wastes depending on the specific formulation and concentration.[18][19]

  • Collect all waste in a designated, leak-proof, and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS office for specific guidance.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response
Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.[20][21]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[21][22]
Inhalation Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance immediately.[22]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][22]
Spill Response Protocol

This protocol is for minor spills (<5 kg of solid) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency responders.

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Assess: If the spill is manageable and you are trained, proceed. Ensure the fume hood is drawing air.

  • PPE: Don the appropriate PPE, including a respirator as described in Section 4.2.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[23] Do not use combustible materials like paper towels for the initial cleanup.

    • Working from the outside in, carefully sweep the solid and absorbent mixture into a designated hazardous waste container.[24] Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cloth and any contaminated materials in the hazardous waste container.

  • Dispose: Seal and label the waste container and arrange for pickup through your EHS office.

  • Report: Report the incident to your supervisor and EHS office.


// Nodes Spill [label="Spill Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert Area Personnel\nRestrict Access", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Is Spill Minor & Manageable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Evacuate [label="Evacuate & Call Emergency\nResponders", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Full PPE\n(incl. Respirator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cover [label="Gently Cover with\nInert Absorbent (Sand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Sweep into Hazardous\nWaste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; Decontaminate [label="Wipe Area with\nSoap & Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispose [label="Seal & Label Waste\nfor EHS Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Report Incident to\nSupervisor & EHS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Spill -> Alert; Alert -> Assess; Assess -> Evacuate [label="No"]; Assess -> DonPPE [label="Yes"]; DonPPE -> Cover; Cover -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; Dispose -> Report; }

Workflow for responding to a minor spill.

Application in Drug Development: A Synthetic Building Block

The synthetic utility of this compound and its analogs is significant in medicinal chemistry. The dual reactivity allows for the construction of complex scaffolds. A prominent example is the synthesis of niclosamide, an anthelmintic drug that has been investigated for antiviral and anticancer properties.[25] While niclosamide itself is synthesized from 2-chloro-4-nitroaniline, the reaction chemistry is directly analogous and highlights the utility of this substitution pattern.

In a typical synthetic route, the amine of 2-chloro-4-nitroaniline is coupled with 5-chlorosalicylic acid to form the final amide bond.[26] The nitro group in the 2-chloro-4-nitroaniline starting material is a critical electronic and structural feature of the final drug. This demonstrates how intermediates like this compound serve as precursors to key pharmacophores. The chloromethyl group could be used to link the nitrophenol moiety to other molecular fragments via nucleophilic substitution, for example, by reacting with thiols or amines to build libraries of potential kinase inhibitors or other targeted therapeutics.[27][28][29]

Conclusion

This compound is a potent and versatile chemical intermediate that demands a high level of respect and a rigorous approach to safety. Its value in synthetic and medicinal chemistry is matched by its hazardous properties, including severe corrosivity and potential systemic toxicity. By understanding the chemical mechanisms that underlie both its utility and its danger, researchers can implement robust, self-validating safety systems. Adherence to the detailed engineering controls, PPE requirements, and emergency protocols outlined in this guide is paramount for protecting personnel and ensuring the successful advancement of scientific research.

References

  • ChemicalBook. (2025, February 1). 2-CHLOROMETHYL-4-NITROPHENOL - Safety Data Sheet.
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  • Unknown. (n.d.). Chemical Fume Hood Guide Design, Construction, Health and Safety. Retrieved from a university website's environmental health and safety section.
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  • Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-nitrophenol 96%.
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  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
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  • OLSEH – IISc Bangalore. (2024, March 1). Guideline for Chemical Fume Hoods & Exhausted Containments.
  • Gemplers Learning Hub. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.
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  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Lee, S., et al. (2021). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC - PubMed Central.
  • Maleki, B., et al. (n.d.). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. RSC Publishing.
  • MP Biomedicals. (2021, March 17). Safety Data Sheet.
  • ChemicalBook. (n.d.). Niclosamide synthesis.
  • ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives.
  • Unknown. (2021, June 10). SAFETY DATA SHEET.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from a university environmental health and safety website.
  • Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from a university environmental health and safety website.
  • Fisher Scientific. (n.d.). Nitrile Gloves - Chemical Resistance Chart.
  • PubMed Central. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • CAMEO Chemicals - NOAA. (n.d.). 4-NITROPHENOL.
  • PubChem. (n.d.). Niclosamide.
  • Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
  • HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant?.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • PubChem. (n.d.). This compound.
  • HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant?.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
  • PubMed. (n.d.). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.
  • ResearchGate. (2020, February 27). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • ResearchGate. (2025, August 6). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
  • Harper College. (n.d.). SIGMA-ALDRICH - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

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An In-depth Technical Guide to 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-nitrophenol, identified by the CAS number 2973-19-5, is a specialized organic compound that serves as a versatile synthetic intermediate in both industrial and research chemistry.[1] Its molecular structure, featuring a phenolic ring substituted with a chloromethyl group and a nitro group, imparts a unique reactivity profile that makes it a valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safe handling protocols, designed for professionals in the fields of chemical research and pharmaceutical development. The primary utility of this compound lies in its role as a precursor for more complex molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] The presence of a highly reactive benzylic halide in the form of the chloromethyl group, combined with the electron-withdrawing nature of the nitro group, makes it an excellent substrate for a variety of chemical transformations.[1]

Physicochemical and Spectroscopic Profile

This compound typically appears as an off-white to pale yellow or brown solid.[2][3] It is soluble in many organic solvents but has limited solubility in water.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 2973-19-5[3]
Molecular Formula C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [3][4]
Melting Point 128 °C (decomposes)[3][5]
Appearance Off-white to pale yellow/brown solid[2][3]
EINECS Number 221-012-4[3]
InChI Key PJNPZIYGODMAQE-UHFFFAOYSA-N[2][5]
SMILES Oc1ccc(cc1CCl)=O[5]

Spectroscopic analysis is fundamental for the identification and structural confirmation of this compound.[1] Techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular portrait.[4] The presence of the nitro group (-NO₂) and other functional groups gives rise to characteristic signals in their respective spectra.[1]

Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound is primarily accomplished through two principal multi-step pathways: the direct chloromethylation of a nitrophenol precursor or the nitration of a chloromethylated phenol.[1]

Direct Chloromethylation of 4-Nitrophenol (Blanc Reaction)

The most prevalent and widely employed method for synthesizing this compound is the Blanc chloromethylation reaction.[1] This electrophilic aromatic substitution involves reacting 4-nitrophenol with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1]

The reaction mechanism is initiated by the formation of the electrophilic chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl, a process facilitated by the catalyst. This cation then attacks the electron-rich phenol ring. The hydroxyl (-OH) group of 4-nitrophenol is a potent activating group and directs the incoming electrophile to the ortho and para positions.[1] Since the para position is already occupied by the nitro group, the chloromethyl group is predominantly introduced at the ortho position relative to the hydroxyl group.[1]

Blanc_Chloromethylation 4-Nitrophenol 4-Nitrophenol Electrophilic\nChloromethyl Cation\n(ClCH₂⁺) Electrophilic Chloromethyl Cation (ClCH₂⁺) 4-Nitrophenol->Electrophilic\nChloromethyl Cation\n(ClCH₂⁺) Electrophilic Attack HCHO + HCl Formaldehyde + Hydrogen Chloride HCHO + HCl->Electrophilic\nChloromethyl Cation\n(ClCH₂⁺) Formation ZnCl2 Zinc Chloride (Catalyst) ZnCl2->HCHO + HCl Catalyzes This compound Final Product Electrophilic\nChloromethyl Cation\n(ClCH₂⁺)->this compound Substitution Safety_Workflow cluster_PreHandling Pre-Handling Assessment cluster_Handling Handling Protocol cluster_PostHandling Post-Handling & Emergency Risk_Assessment Assess Risks: - Corrosive (H314) - Causes severe burns Select_PPE Select Appropriate PPE: - Gloves - Faceshield - Protective Clothing Risk_Assessment->Select_PPE Use_Ventilation Work in a well-ventilated area (e.g., fume hood) Select_PPE->Use_Ventilation Avoid_Contact Avoid skin and eye contact Use_Ventilation->Avoid_Contact Avoid_Dust Prevent dust and aerosol formation Avoid_Contact->Avoid_Dust Storage Store in a cool, dry, well-ventilated area in a tightly sealed container Avoid_Dust->Storage Decontamination Decontaminate work area and remove contaminated clothing Avoid_Dust->Decontamination First_Aid First Aid: - Eye Contact: Rinse immediately - Skin Contact: Wash immediately Decontamination->First_Aid

Caption: Safe Handling Workflow for this compound.

Analytical Methods

The quantification and identification of this compound are typically achieved using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). [6]

Gas Chromatography (GC)

Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. [6] Typical Conditions (based on EPA method 8041A for phenols): [6]* Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point. [6]* Injector Temperature: 250 °C [6]* Oven Temperature Program: Begin at 80 °C, hold for 1 minute, then increase to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. [6]* Detector: Flame Ionization Detector (FID) or Electron Capture Detector (ECD). Detector temperature: 300 °C (FID) or 320 °C (ECD). [6]* Carrier Gas: Nitrogen or Helium at a flow rate of 1.2 mL/min. [6]* Injection Mode: Splitless. [6] Sample Preparation:

  • Prepare a stock solution of a this compound reference standard in a suitable solvent like methylene chloride.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Dissolve the sample containing the analyte in the appropriate solvent for injection.

Conclusion

This compound is a pivotal chemical intermediate with a well-defined reactivity profile that makes it invaluable for the synthesis of a wide range of more complex molecules. Its utility in the development of dyes, pigments, and pharmaceuticals underscores its importance in chemical and materials science. A thorough understanding of its synthesis, reactivity, and safe handling protocols is essential for its effective and responsible use in research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile compound.

References

  • Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-nitrophenol is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its structure, incorporating a reactive chloromethyl group, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group on an aromatic scaffold, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and applications, with a particular focus on its utility in drug discovery and development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 2973-19-5, is an off-white to yellow solid.[1] Its molecular formula is C₇H₆ClNO₃, and it has a molecular weight of 187.58 g/mol .[1][2] The molecule consists of a phenol ring substituted with a chloromethyl group at the ortho position (C2) and a nitro group at the para position (C4) relative to the hydroxyl group.

The presence of these functional groups dictates the molecule's chemical behavior. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. Conversely, the hydroxyl group is an activating, ortho-, para-director. The chloromethyl group is a reactive benzylic halide, highly susceptible to nucleophilic substitution reactions, which is a cornerstone of its synthetic utility.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2973-19-5[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1][2]
Appearance Off-white solid[1]
Melting Point 128-130 °C (decomposes)[1]
IUPAC Name This compound
Synonyms α-Chloro-4-nitro-o-cresol, 2-Hydroxy-5-nitrobenzyl chloride[1]

Synthesis and Purification

The most common and established method for the synthesis of this compound is through the direct chloromethylation of 4-nitrophenol, a reaction known as the Blanc chloromethylation.[3] An alternative, though less common, route is the nitration of 2-(chloromethyl)phenol.[3]

Workflow for the Synthesis of this compound

4-Nitrophenol 4-Nitrophenol Reaction Blanc Chloromethylation 4-Nitrophenol->Reaction Formaldehyde_HCl Formaldehyde, HCl Formaldehyde_HCl->Reaction Crude_Product Crude 2-(Chloromethyl)- 4-nitrophenol Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 2-(Chloromethyl)- 4-nitrophenol Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Blanc Chloromethylation of 4-Nitrophenol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Formaldehyde solution (e.g., 37% in H₂O) or Paraformaldehyde

  • Zinc Chloride (ZnCl₂), anhydrous (catalyst)

  • Benzene or Toluene (for recrystallization)

  • Ice bath

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, combine 4-nitrophenol and a catalytic amount of anhydrous zinc chloride.

  • Addition of Reagents: Add concentrated hydrochloric acid and formaldehyde to the flask.

  • Reaction Conditions: Heat the mixture to 60-70°C while bubbling hydrogen chloride gas through the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture in an ice bath. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as benzene or toluene, to yield pure this compound.[3]

Causality Behind Experimental Choices:

  • Catalyst: Zinc chloride, a Lewis acid, is used to facilitate the formation of the electrophilic chloromethyl cation from formaldehyde and HCl.[3]

  • Temperature: The reaction is heated to increase the rate of reaction, but excessive heat can lead to the formation of polymeric byproducts.

  • HCl Gas: A continuous stream of HCl gas ensures a high concentration of the chloromethylating agent.

  • Recrystallization: This purification technique is chosen to separate the desired product from any unreacted starting materials and byproducts based on differences in their solubility.

Spectroscopic Characterization and Molecular Structure Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the hydroxyl group is expected to be the most deshielded. The coupling patterns (doublets and double doublets) will be indicative of their positions relative to each other.

  • Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet, typically in the range of δ 4.5-5.0 ppm. The downfield shift is due to the electron-withdrawing effect of the adjacent chlorine atom and the aromatic ring.

  • Phenolic Proton: The phenolic proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon atoms attached to the electron-withdrawing nitro and chloromethyl groups, as well as the hydroxyl group, will have characteristic chemical shifts. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4]

  • Chloromethyl Carbon: The carbon of the chloromethyl group will appear as a single peak, typically in the range of δ 40-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H3~8.3C1: ~155
H5~8.1C2: ~128
H6~7.2C3: ~126
-CH₂Cl~4.8C4: ~141
-OHVariableC5: ~124
C6: ~116
-CH₂Cl: ~43

Note: These are estimated values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic ring.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.[5]

  • C-Cl Stretch: The carbon-chlorine stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ). The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, a chloromethyl radical, or the nitro group. The fragmentation pattern can provide valuable information about the connectivity of the atoms within the molecule.

Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesized_Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR FTIR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure Confirmation of Molecular Structure NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for structural confirmation.

Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a highly valuable building block in organic synthesis, particularly in the pharmaceutical industry. The reactive chloromethyl group allows for the facile introduction of the 2-hydroxy-5-nitrobenzyl moiety into various molecular scaffolds through nucleophilic substitution reactions.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[3] The chloromethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to its use in constructing diverse chemical libraries for drug screening.

Application in the Synthesis of a Serotonin Reuptake Inhibitor

A notable example of its application is in the synthesis of diaryl sulfide derivatives, which are known to be potent and selective serotonin reuptake inhibitors (SSRIs).[6] SSRIs are a class of drugs widely used in the treatment of depression and anxiety disorders.

The synthesis involves a nucleophilic substitution reaction between this compound and a substituted thiophenol, followed by the reduction of the nitro group to an amine.[6]

Synthetic Pathway:

Start 2-(Chloromethyl)- 4-nitrophenol Step1 Nucleophilic Substitution Start->Step1 Thiophenol Substituted Thiophenol Thiophenol->Step1 Intermediate Diaryl Sulfide Intermediate Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Final Serotonin Reuptake Inhibitor (SSRI) Step2->Final

Caption: Synthetic route to an SSRI using the subject compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

Table 3: GHS Hazard and Precautionary Statements

CodeStatement
H314 Causes severe skin burns and eye damage.
P260 Do not breathe dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Conclusion

This compound is a synthetically valuable compound with a well-defined molecular structure that has been thoroughly characterized by modern spectroscopic methods. Its strategic combination of reactive functional groups makes it an important intermediate in organic synthesis, with notable applications in the development of pharmaceutical agents. A comprehensive understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and industrial settings. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like this compound in enabling innovative synthetic strategies is set to increase.

References

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

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  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006, March). Retrieved from [Link]

  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents. (n.d.).
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  • 2-Chloromethyl-4-nitrophenol | C7H6ClNO3 | CID 76305 - PubChem. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding a Reactive Intermediate

2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5) is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its utility as a versatile intermediate stems from the unique interplay of its constituent functional groups: a phenolic hydroxyl group, an electron-withdrawing nitro group, and a highly reactive chloromethyl group. This molecular architecture makes it a valuable building block for synthesizing a range of more complex molecules, including dyes, active pharmaceutical ingredients (APIs), and other specialty chemicals.[1]

However, the very features that make this compound synthetically useful also render it inherently unstable and susceptible to degradation. The benzylic chloride functionality is particularly prone to nucleophilic attack, while the nitrophenol core can be sensitive to light and heat. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability profile is not merely a matter of academic interest—it is a critical prerequisite for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing laboratory safety.

This guide provides a comprehensive technical overview of the factors governing the stability of this compound. It details the primary degradation pathways, outlines field-proven protocols for safe storage and handling, and presents methodologies for assessing its purity and stability over time.

Chemical Profile and Intrinsic Reactivity

The reactivity of this compound is dictated by its molecular structure. The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions (SN1 and SN2).[1] The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, further increasing its reactivity toward nucleophiles. The phenolic hydroxyl group, while acidic, also influences the electronic properties of the aromatic ring. This combination of functionalities creates a molecule that must be handled with a clear understanding of its potential reactions.

Key Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 2973-19-5[2][3][4]
Molecular Formula C₇H₆ClNO₃[2][3][4]
Molecular Weight 187.58 g/mol [2][3]
Appearance Off-white to yellow solid[4][5][6]
Melting Point 128-130 °C (with decomposition)[2][5][6]
Synonyms α-Chloro-4-nitro-o-cresol, 2-Hydroxy-5-nitrobenzyl chloride[2][3][4]

Factors Influencing Stability & Degradation Pathways

The stability of this compound is not absolute and is compromised by several environmental and chemical factors. Understanding these factors is key to preventing the degradation of the material and the formation of impurities that could confound experimental results.

Susceptibility to Nucleophiles: The Primary Degradation Route

The most significant degradation pathway involves the nucleophilic substitution of the chloride atom on the chloromethyl group.[1] This reaction is readily initiated by a wide range of common laboratory reagents and even ambient moisture.

  • Hydrolysis: Exposure to water or atmospheric moisture leads to hydrolysis, converting the chloromethyl group into a hydroxymethyl group, yielding 2-(Hydroxymethyl)-4-nitrophenol. This is one of the most common degradation pathways.

  • Reaction with Alcohols, Amines, and Bases: These common nucleophiles will readily react to displace the chloride.[7] For instance, amines will form the corresponding 2-((alkylamino)methyl)-4-nitrophenol derivatives.[1] Strong bases can deprotonate the phenolic hydroxyl group, creating a phenoxide that can potentially participate in intermolecular reactions.

Thermal and Photochemical Instability
  • Thermal Decomposition: The compound decomposes at its melting point of approximately 128 °C.[2][5] Heating above this temperature, especially under fire conditions, can lead to the release of hazardous decomposition products, including toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[7]

  • Photostability: Nitrophenols, as a class, can be sensitive to light. The beta-form of 4-nitrophenol, for example, gradually turns red upon exposure to sunlight.[8] While specific photostability data for this compound is not widely published, it is prudent to assume sensitivity to UV and visible light, which can promote unwanted side reactions or polymerization.

Chemical Incompatibilities

To prevent hazardous reactions and maintain the integrity of the compound, it must be stored separately from incompatible materials.

Incompatible Material ClassRationale for IncompatibilityPotential Hazard
Strong Oxidizing Agents Can react violently with the organic structure, leading to rapid oxidation.Fire, explosion.[7][9][10]
Strong Bases Can deprotonate the phenol and act as a nucleophile, initiating degradation and potentially exothermic reactions.Degradation of material, heat generation.[7][9][11]
Alcohols & Amines Act as nucleophiles, reacting with the chloromethyl group to form ethers and amines, respectively.Degradation of material, formation of impurities.[7]
Reactive Metals (e.g., Al, Mg, Zn) Hot liquid phenol can attack these metals. While this compound is a solid, this reactivity should be noted.Potential for reaction under specific conditions.[12]
Diagram of Key Degradation Pathways

G main This compound deg_h2o 2-(Hydroxymethyl)-4-nitrophenol (Hydrolysis Product) main->deg_h2o Hydrolysis deg_roh 2-((Alkoxymethyl)-4-nitrophenol (Ether Product) main->deg_roh Nucleophilic Substitution deg_rnh2 2-((Alkylaminomethyl)-4-nitrophenol (Amine Product) main->deg_rnh2 Nucleophilic Substitution deg_heat Decomposition Products (NOx, HCl, etc.) main->deg_heat Decomposition h2o H₂O (Moisture) h2o->main roh R-OH (Alcohol) roh->main rnh2 R-NH₂ (Amine) rnh2->main heat Heat / Light heat->main

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Given its reactivity, strict adherence to proper storage and handling protocols is essential. The overarching goal is to create an environment that minimizes exposure to nucleophiles, heat, and light.

Core Storage Conditions

The Safety Data Sheet (SDS) consistently recommends storing the compound in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

ParameterRecommendationRationale
Temperature Store in a cool environment. Refer to product label for specific temperature, often 2-8°C for long-term stability.Minimizes thermal degradation and slows reaction kinetics with trace contaminants.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Excludes atmospheric moisture, preventing hydrolysis.[7]
Light Store in a dark location, using amber or opaque containers.Protects against potential photochemical degradation.[15][16]
Container Tightly sealed, chemically resistant glass bottle (e.g., amber glass).Prevents ingress of moisture and air; avoids reaction with container material.[13][14]
Location A dedicated, well-ventilated chemical storage cabinet.Ensures proper ventilation and segregation from incompatible materials.[13][17]
Segregation Store away from bases, oxidizing agents, alcohols, and amines.[7]Prevents accidental contact and hazardous reactions.
Diagram: Safe Storage and Handling Workflow

G start Receive Compound inspect Inspect Container Seal and Label start->inspect log Log Receipt Date and Opening Date on Container inspect->log storage_decision Select Storage Location log->storage_decision storage_cabinet Cool, Dry, Dark, Ventilated Cabinet (Inert Atmosphere Recommended) storage_decision->storage_cabinet Correct segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) storage_cabinet->segregate handling Handling Protocol segregate->handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood dispense Dispense Smallest Required Amount Using Clean, Dry Utensils fume_hood->dispense reseal Immediately & Tightly Reseal Container Purge with Inert Gas if Possible dispense->reseal return_storage Return to Designated Storage Location reseal->return_storage

Caption: Recommended workflow for safe receipt, storage, and handling.

Safe Handling Procedures

Due to its hazardous nature—classified as causing severe skin burns and eye damage—extreme caution must be exercised during handling.[3]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[6][14]

  • Dispensing: Use clean, dry spatulas or weighing implements. Avoid generating dust.[14]

  • Avoid Contamination: Never return unused material to the original container.

  • Spill Cleanup: In case of a spill, collect the dry material without creating dust, and dispose of it as hazardous waste. Clean the affected area thoroughly.[14]

  • Waste Disposal: Dispose of contaminated materials and the compound itself as hazardous chemical waste in accordance with local, state, and federal regulations.[6][11]

Methodology for Stability Assessment

Regularly assessing the purity of this compound, especially in older stock or material stored under suboptimal conditions, is crucial for ensuring the validity of experimental results. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for separating the parent compound from its potential degradation products, such as the hydrolysis product 2-(Hydroxymethyl)-4-nitrophenol. Reversed-phase chromatography on a C18 column is typically effective.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile or semi-volatile degradation products, though derivatization may be necessary for the phenolic compound.[18][20]

Experimental Protocol: HPLC Method for Purity Assessment

This protocol is a robust starting point for method development, based on established methods for analyzing nitrophenols.[18][19]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid or Phosphoric Acid (for pH adjustment).

    • Reference standard of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of water (with 0.1% formic acid) and acetonitrile. For example, 60:40 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where nitrophenols absorb strongly, such as 315-320 nm. A PDA detector can be used to scan for multiple peaks.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Test Sample: Prepare a solution of the this compound being tested at a concentration within the calibration range (e.g., 25 µg/mL) using acetonitrile as the diluent.

  • Analysis and Data Interpretation:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the test sample.

    • Quantify the parent compound's purity by comparing its peak area to the calibration curve.

    • Examine the chromatogram for the presence of additional peaks, which may indicate degradation products. The primary hydrolysis product, being more polar, is expected to have a shorter retention time than the parent compound.

Diagram: Stability Assessment Workflow

G start Initiate Stability Test prep_standards Prepare Reference Standard Stock & Calibration Curve start->prep_standards prep_sample Prepare Test Sample from Stored Material start->prep_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, Detector) prep_standards->hplc_setup prep_sample->hplc_setup run_standards Analyze Calibration Standards hplc_setup->run_standards gen_curve Generate Calibration Curve (R² > 0.999) run_standards->gen_curve run_sample Analyze Test Sample gen_curve->run_sample analyze_data Analyze Chromatogram run_sample->analyze_data pure Purity Meets Specification (e.g., >98%) No significant degradation peaks analyze_data->pure Purity OK degraded Purity Out of Specification Presence of new peaks analyze_data->degraded Purity Low report_pass Report as Stable / Pass pure->report_pass report_fail Report as Degraded / Fail Quarantine Material degraded->report_fail

Caption: Workflow for quantitative stability assessment using HPLC.

Conclusion

This compound is a valuable but inherently reactive chemical intermediate. Its stability is primarily threatened by nucleophiles (especially water), heat, and light. The integrity of this compound can only be preserved through meticulous adherence to stringent storage and handling protocols. By storing the material in a cool, dry, dark, and inert environment, segregated from incompatible chemicals, researchers can significantly extend its shelf life and ensure the reliability of their synthetic work. Regular purity assessment via HPLC is a critical component of a robust quality control system for this compound. Ultimately, a proactive and informed approach to the stability and storage of this compound is fundamental to achieving safe, reproducible, and successful scientific outcomes.

References

  • RESONANCE (PART 6). (2021). ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol... [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018). Why is the acidic nature of orthonitrophenol greater than metanitrophenol?. Retrieved from [Link]

  • Allen. (n.d.). Compare the acidic strength of o- and p- nitro phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways for 2-chloro-4-nitrophenol.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • National Institutes of Health. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Retrieved from [Link]

  • PLOS One. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

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  • ResearchGate. (2025). Chloromethyl-X-rosamine (MitoTracker Red) photosensitises mitochondria and induces apoptosis in intact human cells. Retrieved from [Link]

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An In-depth Technical Guide to Electrophilic Substitution in 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenol is a pivotal aromatic compound whose reactivity in electrophilic substitution is governed by a fascinating interplay of competing electronic effects. This guide provides a comprehensive exploration of the underlying principles dictating the regioselectivity and reaction kinetics of electrophilic attacks on the 4-nitrophenol scaffold. We delve into the mechanistic nuances of key substitution reactions—nitration, halogenation, and sulfonation—while critically evaluating the synthetic limitations, such as the inherent challenges in performing Friedel-Crafts reactions. This document serves as a technical resource, integrating theoretical mechanisms with field-proven experimental insights and detailed protocols to empower researchers in synthetic and medicinal chemistry.

The Electronic Architecture of 4-Nitrophenol: A Tale of Two Substituents

The synthetic utility of 4-nitrophenol is fundamentally dictated by the electronic influence of its two substituents on the aromatic π-system. The hydroxyl (-OH) group and the nitro (-NO₂) group exert opposing effects, and understanding this dichotomy is paramount to predicting reaction outcomes.

  • The Hydroxyl Group (-OH): A Potent Activating, Ortho, Para-Director The -OH group is a powerful activating group. While oxygen's electronegativity exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance with the aromatic ring, donating significant electron density (+M effect).[1][2] This resonance effect is dominant, substantially increasing the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4] This makes the ring highly susceptible to attack by electrophiles.

  • The Nitro Group (-NO₂): A Strong Deactivating, Meta-Director Conversely, the nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M), pulling electron density out of the π-system.[5][6][7] This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.[8] The deactivation is most pronounced at the ortho and para positions relative to the nitro group, leaving the meta positions as the least deactivated and thus the sites of potential electrophilic attack.[7][9]

Predicting Regioselectivity in 4-Nitrophenol

In 4-nitrophenol, these effects are in direct competition. The hydroxyl group at C1 strongly activates the ring, directing incoming electrophiles to its ortho (C2, C6) and para (C4) positions. However, the C4 position is already occupied by the nitro group. The nitro group at C4 deactivates the ring and directs incoming groups to its meta positions (C2, C6).

Crucially, the activating, ortho, para-directing effect of the hydroxyl group is overwhelmingly dominant. Therefore, electrophilic substitution on 4-nitrophenol will occur almost exclusively at the positions ortho to the hydroxyl group, which are conveniently also meta to the deactivating nitro group. This synergy leads to a high degree of regioselectivity for substitution at the C2 and C6 positions.

Caption: Logical flow of directing effects in 4-nitrophenol.

Nitration of 4-Nitrophenol

Further nitration of 4-nitrophenol is a classic example of electrophilic aromatic substitution on a substituted phenol. The reaction leads to the formation of 2,4-dinitrophenol. Under more forcing conditions, this can proceed to form 2,4,6-trinitrophenol (picric acid), although the initial substrate already possesses one nitro group.[4]

Mechanism: Formation of 2,4-Dinitrophenol

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The electron-rich ring of 4-nitrophenol, activated by the -OH group, attacks the nitronium ion, primarily at the C2 position. This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base (typically HSO₄⁻) then abstracts a proton from the C2 position, restoring aromaticity and yielding the 2,4-dinitrophenol product.

G Mechanism of Nitration of 4-Nitrophenol cluster_workflow Experimental Workflow Start Start: 4-Nitrophenol Step1 Dissolve in Conc. H₂SO₄ (Cooling) Start->Step1 Step2 Add Nitrating Mixture (Conc. HNO₃ / H₂SO₄) dropwise at < 10°C Step1->Step2 Step3 Stir at Room Temp (Reaction Monitoring) Step2->Step3 Step4 Quench on Ice (Precipitation) Step3->Step4 Step5 Filter & Wash (Isolation) Step4->Step5 End Product: 2,4-Dinitrophenol Step5->End

Caption: A typical experimental workflow for the nitration of 4-nitrophenol.

Experimental Protocol: Synthesis of 2,4-Dinitrophenol

Causality: The use of concentrated sulfuric acid serves a dual purpose: it protonates the nitric acid to facilitate the formation of the nitronium ion electrophile and acts as a solvent. Strict temperature control below 10°C during the addition of the nitrating mixture is critical to prevent runaway reactions and the formation of oxidized, tarry byproducts, a common issue when nitrating phenols.[3][10]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 10 g of 4-nitrophenol to 20 mL of concentrated sulfuric acid. Stir while cooling the mixture in an ice-salt bath to 5°C.

  • Nitration: Prepare a nitrating mixture by cautiously adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise from the dropping funnel to the stirred 4-nitrophenol solution. Ensure the internal temperature does not exceed 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The product, 2,4-dinitrophenol, will precipitate as a pale-yellow solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure 2,4-dinitrophenol.

ParameterValueRationale
Reactant Ratio ~1:1.1 (4-NP:HNO₃)Ensures complete reaction while minimizing over-nitration.
Temperature 0-10°CControls reaction rate, prevents oxidative decomposition.
Solvent Conc. H₂SO₄Catalyst for NO₂⁺ formation and solvent for reactants.
Expected Yield 80-90%High regioselectivity leads to good conversion to the desired product.

Halogenation of 4-Nitrophenol

Due to the powerful activating effect of the hydroxyl group, 4-nitrophenol undergoes halogenation readily, often without the need for a Lewis acid catalyst.[4] The reaction with bromine, for instance, proceeds smoothly to yield 2-bromo-4-nitrophenol. If excess bromine is used, disubstitution can occur to form 2,6-dibromo-4-nitrophenol.

Mechanism: Bromination

In a polar solvent like acetic acid, molecular bromine becomes sufficiently polarized to act as an electrophile. The nucleophilic aromatic ring attacks the positive end of the Br-Br dipole. A proton is subsequently lost from the intermediate sigma complex to restore aromaticity.

G Mechanism of Bromination of 4-Nitrophenol Reactants 4-Nitrophenol + Br₂ Intermediate Resonance-Stabilized Sigma Complex Reactants->Intermediate Electrophilic Attack at C2 Product 2-Bromo-4-nitrophenol + HBr Intermediate->Product Deprotonation

Caption: Simplified mechanism for the bromination of 4-nitrophenol.

Experimental Protocol: Synthesis of 2-Bromo-4-nitrophenol

Causality: Acetic acid is used as a polar solvent to facilitate the polarization of bromine and to dissolve the starting material. The reaction is typically run at room temperature as the activated ring does not require heating. Stoichiometric control is key; using a slight excess of 4-nitrophenol ensures that the bromine is consumed, preventing the formation of the dibrominated byproduct.

  • Preparation: Dissolve 5.0 g of 4-nitrophenol in 25 mL of glacial acetic acid in a flask.

  • Bromination: In a separate container, dissolve 5.8 g (1.0 eq) of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred 4-nitrophenol solution at room temperature.

  • Reaction: Stir the mixture for 30 minutes after the addition is complete. The color of the bromine should fade.

  • Work-up: Pour the reaction mixture into 250 mL of cold water. The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize from ethanol/water.

ParameterValueRationale
Reactant Ratio 1:1 (4-NP:Br₂)To favor mono-substitution.
Temperature Room TemperatureSufficient for the activated ring; avoids side reactions.
Solvent Glacial Acetic AcidPolar solvent that facilitates reaction without a catalyst.
Expected Yield ~85%The reaction is efficient and highly regioselective.

Sulfonation of 4-Nitrophenol

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. This reaction is typically performed using fuming sulfuric acid (oleum) and is reversible. The substitution occurs at the C2 position, yielding 4-nitro-2-hydroxybenzenesulfonic acid.

Experimental Protocol: Synthesis of 4-Nitro-2-hydroxybenzenesulfonic acid

Causality: Fuming sulfuric acid (H₂SO₄ containing excess SO₃) is the source of the electrophile, sulfur trioxide (SO₃).[11] The reaction requires heating to overcome the activation energy, but excessive heat can lead to decomposition or favor the reverse reaction.

  • Preparation: Place 10 g of 4-nitrophenol in a flask.

  • Sulfonation: Cool the flask in an ice bath and slowly add 20 mL of fuming sulfuric acid (20% SO₃).

  • Reaction: After the addition, carefully heat the mixture in a water bath at 100°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it cautiously onto ice. The product, being water-soluble, will remain in the aqueous solution. Salting out with NaCl may be required to precipitate the sodium salt of the sulfonic acid.

The Challenge of Friedel-Crafts Reactions

A key aspect of expertise is recognizing synthetic limitations. Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry. However, they are notoriously ineffective on strongly deactivated aromatic rings.[12]

The 4-nitrophenol system is not a viable substrate for Friedel-Crafts reactions for two primary reasons:

  • Ring Deactivation: The potent electron-withdrawing nitro group reduces the nucleophilicity of the aromatic ring to such an extent that it is unable to attack the carbocation (in alkylation) or acylium ion (in acylation) electrophile.[12]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair electrons on the oxygen atoms of both the hydroxyl and nitro groups. This complexation places a formal positive charge on these atoms, which further deactivates the ring, effectively shutting down any possibility of a reaction.

G Failure of Friedel-Crafts Acylation on 4-Nitrophenol cluster_reasons Inhibitory Factors Substrate 4-Nitrophenol Deactivation Ring Deactivation (-NO₂ group reduces ring nucleophilicity) Substrate->Deactivation Complexation Catalyst Complexation (AlCl₃ binds to -OH and -NO₂, further deactivating the ring) Substrate->Complexation Catalyst AlCl₃ (Lewis Acid) Catalyst->Complexation Outcome NO REACTION Deactivation->Outcome Complexation->Outcome

Caption: Conceptual diagram illustrating why Friedel-Crafts reactions fail.

Conclusion

The electrophilic substitution chemistry of 4-nitrophenol is a textbook case of substituent-directed reactivity. The powerful activating and ortho-directing nature of the hydroxyl group decisively controls the site of electrophilic attack, leading to highly regioselective substitution at the C2 position. This inherent selectivity can be exploited for the efficient synthesis of 2,4-disubstituted phenols through nitration, halogenation, and sulfonation. However, the strong deactivating influence of the nitro group imposes significant limitations, rendering classical Friedel-Crafts reactions non-viable. A thorough understanding of these electronic principles is essential for professionals engaged in the design and execution of synthetic routes involving this versatile chemical intermediate.

References

  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Mejia-Mendez, J. L., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC.
  • Gosney, A. P., & Page, M. I. (1980). The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid. ResearchGate.
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An In-Depth Technical Guide to the Blanc Chloromethylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Blanc chloromethylation is a classic yet enduringly relevant organic reaction that introduces a chloromethyl group onto an aromatic ring. When applied to phenols, this reaction unlocks a class of highly versatile synthetic intermediates that are pivotal in the fields of medicinal chemistry, materials science, and fine chemical synthesis. The high reactivity of the phenolic ring, however, presents unique challenges, including the propensity for side reactions such as diarylmethane formation and uncontrolled polymerization. This in-depth technical guide provides a comprehensive exploration of the Blanc chloromethylation of phenols, designed for researchers, scientists, and drug development professionals. It delves into the reaction mechanism, offers detailed experimental protocols, and addresses the critical safety considerations associated with this transformation. Furthermore, this guide explores strategies for controlling regioselectivity and minimizing byproduct formation, discusses the characterization of chloromethylated phenols, and highlights their application in the synthesis of complex molecules, including pharmaceuticals and calixarenes. By synthesizing technical accuracy with field-proven insights, this guide aims to equip the reader with the knowledge to effectively and safely harness the synthetic power of the Blanc chloromethylation of phenols.

Introduction: The Enduring Relevance of Chloromethylated Phenols

The introduction of a chloromethyl group onto a phenolic framework is a gateway to a vast array of chemical transformations. This functional group can be readily converted into other moieties such as hydroxymethyl, cyanomethyl, formyl, and (dialkylamino)methyl groups, making chloromethylated phenols valuable precursors in multistep syntheses.[1]

Historical Context and Significance of the Blanc Reaction

First reported by Gustave Louis Blanc in 1923, the Blanc chloromethylation is an electrophilic aromatic substitution reaction that utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride, to introduce a chloromethyl group onto an aromatic substrate.[2][3] While the reaction is applicable to a range of aromatic compounds, its application to highly activated systems like phenols requires careful control to achieve the desired outcome.

Importance of Chloromethylated Phenols as Synthetic Intermediates

Chloromethylated phenols are key building blocks in the synthesis of a wide range of commercially important compounds. In the pharmaceutical industry, they serve as precursors for active pharmaceutical ingredients (APIs).[4] Their utility also extends to the synthesis of polymers, resins, and other fine chemicals.[4] A notable application is in the synthesis of calixarenes, a class of macrocyclic compounds with significant interest in supramolecular chemistry and host-guest complexation.[5][6]

Scope and Objectives of this Guide

This guide provides a comprehensive overview of the Blanc chloromethylation of phenols. It is intended to serve as a practical resource for laboratory chemists, process development scientists, and anyone involved in the synthesis and application of chloromethylated phenolic compounds. The guide will cover:

  • The underlying reaction mechanism and factors influencing regioselectivity.

  • A detailed, step-by-step experimental protocol.

  • Common side reactions and strategies for their mitigation.

  • Critical safety considerations.

  • Methods for the characterization of chloromethylated phenols.

  • Applications in drug discovery and other areas of chemical synthesis.

  • An overview of safer, alternative chloromethylation methods.

The Core Reaction: Mechanism and Regioselectivity

The Blanc chloromethylation of phenols proceeds via an electrophilic aromatic substitution mechanism. The highly activated nature of the phenolic ring makes it susceptible to attack by a suitable electrophile generated in situ from formaldehyde and hydrogen chloride.

The Electrophilic Aromatic Substitution Pathway

The reaction is carried out under acidic conditions, with a Lewis acid such as zinc chloride acting as a catalyst.[2]

Under acidic conditions, the formaldehyde carbonyl is protonated, rendering the carbon atom significantly more electrophilic.[2] This protonated formaldehyde can then be attacked by the π-electrons of the aromatic ring. The Lewis acid catalyst, typically zinc chloride, further enhances the electrophilicity of the formaldehyde.[7] The reaction of the intermediate benzyl alcohol with hydrogen chloride then rapidly yields the chloromethylated product.[2]

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing substituent. Therefore, the electrophilic attack of the activated formaldehyde species occurs preferentially at the positions ortho and para to the hydroxyl group. The regioselectivity can be influenced by the presence of other substituents on the aromatic ring.

Factors Influencing Regioselectivity

The regiochemical outcome of the chloromethylation of substituted phenols is governed by a combination of electronic and steric factors.

Electron-donating groups on the phenolic ring will further activate the ring towards electrophilic substitution and generally favor ortho- and para-chloromethylation. Conversely, electron-withdrawing groups will deactivate the ring and may require more forcing reaction conditions.[3]

Bulky substituents on the phenolic ring can sterically hinder attack at the ortho positions, leading to a preference for para-chloromethylation. The size of the electrophile and the catalyst can also play a role in determining the regioselectivity.

The choice of Lewis acid catalyst and the reaction temperature can significantly impact the regioselectivity and the formation of byproducts. For instance, stronger Lewis acids like aluminum chloride are known to favor the formation of diarylmethane byproducts.[4] Careful optimization of these parameters is crucial for achieving the desired outcome.

Mechanistic Diagram

Blanc_Chloromethylation_Mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Electrophile [CH2OH]+ or [CH2Cl]+ equivalent Formaldehyde->Electrophile + H+ / ZnCl2 HCl HCl HCl->Electrophile ZnCl2 ZnCl2 ZnCl2->Electrophile Phenol Phenol Intermediate Hydroxymethylated Phenol Phenol->Intermediate + Electrophile Product Chloromethylated Phenol Intermediate->Product + HCl - H2O

Caption: Mechanism of the Blanc Chloromethylation of Phenols.

Mastering the Reaction: A Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the chloromethylation of p-cresol, a common phenolic substrate. This protocol can be adapted for other phenols with appropriate modifications to the reaction conditions.

Essential Prerequisites: Reagent Purity and Equipment

All reagents should be of high purity and handled in a well-ventilated fume hood. Anhydrous conditions are often preferred to minimize side reactions.[3] Standard laboratory glassware, including a round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stirrer, is required.

Step-by-Step Guide: Chloromethylation of p-Cresol to Yield 2,6-bis(chloromethyl)-4-methylphenol

The synthesis of 2,6-bis(chloromethyl)-4-methylphenol is a representative example of the chloromethylation of an activated phenol.[2][4]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in a suitable solvent.

  • Add paraformaldehyde to the solution.

  • Carefully add concentrated hydrochloric acid to the mixture while stirring.

  • Introduce the Lewis acid catalyst (e.g., zinc chloride) portion-wise to control any exothermic reaction.

The reaction mixture is typically stirred at a controlled temperature, often ranging from room temperature to a gentle reflux, for a period of several hours.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • The crude product may precipitate as a solid, which can be collected by filtration.

  • If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine to remove any remaining acid and inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

The crude chloromethylated phenol can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][3]

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Phenol, Formaldehyde, HCl, and Catalyst start->reagents reaction Controlled Temperature and Reaction Time reagents->reaction quench Quench with Ice Water reaction->quench extraction Extraction with Organic Solvent quench->extraction wash Wash with Water and Brine extraction->wash dry Dry Organic Layer wash->dry evaporate Solvent Removal dry->evaporate purify Purification (Crystallization or Chromatography) evaporate->purify product Pure Chloromethylated Phenol purify->product

Caption: General Experimental Workflow for Blanc Chloromethylation.

Table: Reaction Conditions for Various Phenolic Substrates
Phenolic SubstrateChloromethylating AgentCatalystSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
p-CresolParaformaldehyde, HCl-CH₂Cl₂2542,6-bis(chloromethyl)-4-methylphenol-[5]
PhenolParaformaldehyde, HClZnCl₂-60-Benzyl chloride79[1]
AnisoleParaformaldehyde, HCl--15-2054-(Chloromethyl)anisole, 2-(Chloromethyl)anisole~80[8]

Navigating the Challenges: Side Reactions and Their Mitigation

The high reactivity of phenols can lead to several undesirable side reactions during chloromethylation. Understanding and controlling these pathways is crucial for achieving high yields of the desired product.

The Formation of Diaryl- and Triarylmethanes

The chloromethylated phenol product is itself an electrophile and can react with another molecule of the starting phenol in a Friedel-Crafts alkylation reaction. This leads to the formation of diarylmethanes, which can further react to form triarylmethanes and polymeric materials.[4][9]

This subsequent alkylation is a common outcome, particularly with highly activated phenols.[2] The reaction is often favored at higher temperatures and with prolonged reaction times.[4]

  • Control of Stoichiometry: Using an excess of the chloromethylating agent can help to favor the desired reaction over the subsequent alkylation.

  • Low Reaction Temperature: Conducting the reaction at lower temperatures can help to suppress the formation of diarylmethanes.[4]

  • Careful Catalyst Selection: As mentioned, stronger Lewis acids can promote diarylmethane formation. Using a milder catalyst or even performing the reaction without a catalyst for highly activated phenols can be beneficial.[4]

  • Short Reaction Times: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the accumulation of byproducts.

Uncontrolled Friedel-Crafts Alkylation

In addition to forming diarylmethanes, the chloromethylated product can undergo further electrophilic attack on the same or another phenol molecule, leading to a complex mixture of products. This is a significant challenge, especially with phenols that have multiple activated positions.

Formation of Bis(chloromethyl) Ether: A Critical Safety Concern

A major drawback of the Blanc chloromethylation is the formation of bis(chloromethyl) ether (BCME) as a byproduct.[2] BCME is a potent carcinogen and its formation, even in trace amounts, necessitates stringent safety precautions.

Diagram of Side Reaction Pathways

Side_Reactions Phenol Phenol Chloromethylated_Phenol Chloromethylated Phenol Phenol->Chloromethylated_Phenol Blanc Chloromethylation Diaryl_Methane Diaryl Methane Chloromethylated_Phenol->Diaryl_Methane + Phenol (Friedel-Crafts Alkylation) Polymer Polymeric Byproducts Diaryl_Methane->Polymer BCME Bis(chloromethyl) Ether (BCME) Formaldehyde_HCl Formaldehyde + HCl Formaldehyde_HCl->BCME Safety_Workflow start Start assess Hazard Assessment: Reagents and Byproducts start->assess ppe Select and Don Appropriate PPE assess->ppe hood Work in a Certified Chemical Fume Hood ppe->hood procedure Perform Reaction with Caution hood->procedure quench Safe Quenching Procedure procedure->quench waste Segregate and Dispose of Hazardous Waste quench->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate end End decontaminate->end

Caption: Safety Workflow for the Blanc Chloromethylation Reaction.

Beyond the Flask: Characterization of Chloromethylated Phenols

The successful synthesis of a chloromethylated phenol must be confirmed by appropriate analytical techniques.

Spectroscopic Analysis
  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a chloromethylated phenol is the singlet corresponding to the two protons of the -CH₂Cl group, which typically appears in the range of 4.5-4.8 ppm. The aromatic protons will show characteristic splitting patterns depending on the substitution pattern of the phenol. The phenolic -OH proton signal can be broad and its chemical shift is concentration and solvent dependent. [10][11]* ¹³C NMR: The carbon of the -CH₂Cl group will appear in the aliphatic region of the ¹³C NMR spectrum, typically around 40-45 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the hydroxyl and chloromethyl groups.

The IR spectrum of a chloromethylated phenol will show a characteristic broad absorption for the phenolic O-H stretch in the region of 3200-3600 cm⁻¹. [10][11]A C-O stretching vibration will be observed around 1200-1260 cm⁻¹. The C-Cl stretch of the chloromethyl group typically appears in the range of 650-850 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present. [10]

Chromatographic and Other Analytical Techniques
  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture, including the desired product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and analysis of chloromethylated phenols.

  • Melting Point: The melting point of a solid chloromethylated phenol can be used as an indicator of its purity.

The Synthetic Utility: Applications in Drug Discovery and Beyond

Chloromethylated phenols are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Chloromethylated Phenols as Key Building Blocks

The chloromethyl group is a versatile functional handle that can be readily transformed into a variety of other groups, allowing for the construction of complex molecular architectures. This makes chloromethylated phenols attractive starting materials in medicinal chemistry for the synthesis of new drug candidates.

Case Study: Synthesis of a Bioactive Molecule
Application in the Synthesis of Calixarenes

A significant application of chloromethylated phenols is in the synthesis of calixarenes. These are macrocyclic compounds formed from the condensation of phenols and formaldehyde. [5][6]The chloromethyl groups can be introduced onto the upper or lower rim of the calixarene scaffold, providing sites for further functionalization to create host molecules with specific recognition properties for ions and neutral molecules. [6]

Table: Examples of Drug Molecules Synthesized from Chloromethylated Phenols
Drug/Bioactive Molecule ClassRole of Chloromethylated PhenolTherapeutic Area
Cardiovascular AgentsPrecursor for the introduction of side chains containing amine or other functional groups.Cardiovascular Disease
Anti-inflammatory AgentsIntermediate for the synthesis of compounds with modified phenolic structures.Inflammation
Antiviral AgentsBuilding block for the construction of complex heterocyclic systems.Viral Infections

Exploring Alternatives: Safer and Greener Approaches

Given the significant safety concerns associated with the traditional Blanc chloromethylation, several alternative methods have been developed.

The Use of Chloromethyl Ethers

Chloromethyl methyl ether (MOMCl) can be used as a chloromethylating agent. [14]While MOMCl is also a carcinogen, its use can sometimes offer better control over the reaction and avoid the in situ generation of BCME under certain conditions. [7][15]However, commercial preparations of MOMCl can be contaminated with BCME. [7]

Other Chloromethylating Agents

Other reagents, such as a mixture of methylal and sulfuryl chloride in the presence of a Friedel-Crafts catalyst, have been reported for the chloromethylation of aromatic compounds and may offer a safer alternative to the traditional Blanc conditions. [16]

A Comparative Overview of Alternative Methods
MethodReagentsAdvantagesDisadvantages
Blanc Reaction Formaldehyde, HCl, ZnCl₂Inexpensive and widely applicableForms carcinogenic BCME, can lead to side reactions
Chloromethyl Ethers MOMCl, Lewis AcidCan offer better controlMOMCl is a carcinogen and may contain BCME
Methylal/SO₂Cl₂ Methylal, SO₂Cl₂, Lewis AcidMay be a safer alternativeRequires careful handling of SO₂Cl₂

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

The Blanc chloromethylation of phenols, despite its challenges and hazards, remains a powerful and relevant transformation in organic synthesis. The resulting chloromethylated phenols are versatile intermediates that provide access to a wide range of complex molecules with important applications in medicine and materials science. By understanding the reaction mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can effectively utilize this classic reaction to advance their synthetic goals. The continued development of safer and more efficient chloromethylation methods will undoubtedly further enhance the utility of this important synthetic tool.

References

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  • ResearchGate. (2017). A new chloromethylation method based on polystyrene–divinylbenzene. RSC Advances, 7(64), 40356-40362.
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Methodological & Application

Application Note & Protocol: High-Sensitivity HPLC Analysis of Carboxylic Acids Using 2-(Chloromethyl)-4-nitrophenol as a Pre-Column Derivatization Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of aliphatic and aromatic carboxylic acids, such as fatty acids and drug metabolites, by High-Performance Liquid Chromatography (HPLC) is often hampered by their lack of a strong native chromophore, leading to poor sensitivity with UV-Vis detection. This application note details a robust and highly sensitive method employing 2-(Chloromethyl)-4-nitrophenol as a pre-column derivatization reagent. The protocol leverages a nucleophilic substitution reaction to covalently attach the 4-nitrophenyl moiety to the carboxylic acid analyte. This derivatization significantly enhances the molar absorptivity of the analyte and shifts its maximum absorbance to a higher, more selective wavelength, thereby minimizing matrix interference and dramatically improving detection limits. We provide a comprehensive, step-by-step protocol for the derivatization of fatty acids, subsequent analysis by reverse-phase HPLC, and key insights into method validation.

Principle of Derivatization and Detection

The core of this method lies in the chemical derivatization of the carboxyl group. Analytes that are poor absorbers in the UV-Vis spectrum must be chemically modified to attach a chromophore—a molecule that strongly absorbs light. This compound is an ideal reagent for this purpose.

1.1. The Derivatization Chemistry: Base-Catalyzed Esterification

The derivatization proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process involves two key steps:

  • Activation of the Analyte: The carboxylic acid analyte (R-COOH) is first deprotonated by a weak base, such as potassium carbonate or an organic amine like triethylamine, to form a highly nucleophilic carboxylate anion (R-COO⁻). This activation step is critical, as the neutral carboxylic acid is a poor nucleophile.[1]

  • Nucleophilic Attack: The carboxylate anion then attacks the electrophilic benzylic carbon of the this compound molecule. The chloride ion, a good leaving group, is displaced, resulting in the formation of a stable 4-nitrophenyl ester derivative.

The presence of the electron-withdrawing nitro group (-NO₂) on the aromatic ring enhances the electrophilicity of the target carbon, facilitating the reaction.[2]

G cluster_reactants Reactants cluster_product Product Analyte Carboxylic Acid (R-COOH) Carboxylate Nucleophilic Carboxylate (R-COO⁻) Analyte->Carboxylate Deprotonation Base Base (e.g., K₂CO₃) Reagent This compound Product 4-Nitrophenyl Ester Derivative (Strong Chromophore) Reagent->Product Carboxylate->Product SN2 Attack SideProduct Chloride Ion (Cl⁻) Product->SideProduct Displacement

Caption: Derivatization via base-catalyzed SN2 reaction.

1.2. Rationale for Enhanced HPLC Detection

Undivatized short-chain fatty acids are nearly transparent to UV light above 220 nm and exhibit poor retention on standard reverse-phase columns. The derivatization strategy overcomes these challenges in two ways:

  • Introduction of a Strong Chromophore: The 4-nitrophenyl group is an excellent chromophore. The resulting ester derivative exhibits strong UV absorbance at a wavelength around 315-320 nm, where many common matrix components do not absorb.[3][4] This strategic shift in absorbance wavelength is crucial for achieving high sensitivity and selectivity in complex samples like plasma or cell extracts.[5][6]

  • Improved Chromatography: The addition of the relatively large, nonpolar nitrophenyl group increases the hydrophobicity of the analyte. This leads to stronger retention and better separation on reverse-phase columns (e.g., C18, C8), improving peak shape and resolution.[7]

Detailed Experimental Protocol

This protocol provides a validated methodology for the derivatization and analysis of fatty acids as a representative class of carboxylic acids.

2.1. Materials and Reagents

  • Analytes: Standard solutions of fatty acids (e.g., Lauric acid, Myristic acid, Palmitic acid) at 1 mg/mL in Acetonitrile.

  • Derivatizing Reagent: this compound solution (10 mg/mL in Acetonitrile). Store protected from light.

  • Catalyst: Anhydrous Potassium Carbonate (K₂CO₃).

  • Quenching Solution: 1 M Hydrochloric Acid (HCl).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Sample Vials: 2 mL amber glass autosampler vials with screw caps.

2.2. Instrumentation and HPLC Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station.

Parameter Condition Rationale
Mobile Phase A Ultrapure WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting hydrophobic derivatives.
Gradient 70% B to 100% B over 15 min, hold at 100% for 5 minA gradient is necessary to elute fatty acid derivatives of varying chain lengths and hydrophobicity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CEnsures reproducible retention times and improves peak symmetry.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector UV-Vis
Wavelength 317 nmCorresponds to the absorbance maximum of the 4-nitrophenyl ester, maximizing signal and minimizing interference.[3][4]

2.3. Step-by-Step Derivatization Procedure

G start Start: Sample/Standard (100 µL in vial) add_reagent Add Derivatization Reagent (100 µL of 10 mg/mL solution) start->add_reagent add_catalyst Add Catalyst (~5 mg K₂CO₃) add_reagent->add_catalyst vortex_mix Vortex Mixture (30 seconds) add_catalyst->vortex_mix incubate Incubate (60 °C for 30 min) vortex_mix->incubate cool Cool to Room Temp. incubate->cool quench Quench Reaction (50 µL of 1 M HCl) cool->quench dilute Dilute with ACN (to 1 mL) quench->dilute filter Filter (0.45 µm) into HPLC vial dilute->filter analyze Inject into HPLC filter->analyze

Caption: Experimental workflow for derivatization and analysis.

  • Sample Preparation: Pipette 100 µL of the analyte solution (standard or extracted sample) into a 2 mL amber glass vial.

    • Expertise Note: Using amber vials is crucial as the 4-nitrophenyl derivatives can be light-sensitive, ensuring the integrity of the derivatized sample.

  • Reagent Addition: Add 100 µL of the 10 mg/mL this compound solution to the vial. A molar excess of the derivatizing reagent ensures the reaction proceeds to completion for all analyte molecules.

  • Catalyst Addition: Add approximately 5 mg of anhydrous potassium carbonate.

    • Expertise Note: K₂CO₃ is an effective inorganic base for this reaction in an aprotic solvent like acetonitrile.[1] It is easily removed by filtration and does not introduce interfering peaks in the chromatogram.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 30 minutes.

    • Expertise Note: Moderate heating increases the reaction rate without causing significant degradation of the reagent or product. The optimal time and temperature should be determined empirically for specific analytes.

  • Reaction Quenching: After incubation, cool the vial to room temperature. Add 50 µL of 1 M HCl to neutralize the excess base and stop the reaction. A slight effervescence may be observed.

  • Final Preparation: Dilute the reaction mixture to a final volume of 1 mL with acetonitrile. Filter the solution through a 0.45 µm syringe filter into a clean HPLC vial. The sample is now ready for analysis.

Method Performance and Validation

A trustworthy protocol must be self-validating. Before analyzing unknown samples, the method's performance should be characterized according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[5]

3.1. System Suitability Before each analytical run, a system suitability test (SST) should be performed by injecting a mid-range calibration standard five times. The relative standard deviation (%RSD) for retention time and peak area should be <2.0%. This confirms that the chromatographic system is operating correctly.

3.2. Representative Quantitative Data The following table presents typical performance data obtained for three different fatty acids using this derivatization protocol.

Analyte (Fatty Acid)Retention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Lauric Acid (C12:0)10.8>0.9991.55.0
Myristic Acid (C14:0)12.5>0.9991.24.0
Palmitic Acid (C16:0)14.3>0.9981.34.5

Note: Data are illustrative and may vary based on the specific HPLC system, column, and laboratory conditions.

Troubleshooting

Problem Potential Cause Solution
Low or No Product Peak Incomplete reaction (insufficient heat/time, inactive catalyst).Ensure K₂CO₃ is anhydrous. Optimize reaction time and temperature.
Reagent degradation.Prepare fresh derivatization reagent solution daily and store in the dark.
Broad or Tailing Peaks Poor column condition.Flush or replace the analytical column.
Incompatible sample solvent.Ensure the final sample solvent is similar in composition to the initial mobile phase.
Extra Peaks in Blank Contamination from reagents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Degradation of the derivatizing reagent.Run a reagent blank to identify impurity peaks.

Conclusion

Pre-column derivatization with this compound is a powerful and reliable strategy for the sensitive quantification of carboxylic acids by reverse-phase HPLC with UV-Vis detection. By converting analytes with poor chromophoric properties into strongly absorbing 4-nitrophenyl esters, this method significantly lowers detection limits and enhances chromatographic separation. The protocol described herein is robust, easily implemented, and applicable to a wide range of research fields, particularly in pharmaceutical development and biomedical analysis where sensitive and accurate measurement of acidic compounds is paramount.

References

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • Miwa, H., et al. (1985). High-performance liquid chromatographic determination of free fatty acids and esterified fatty acids in biological materials as their 2-nitrophenylhydrazides. ResearchGate. Available at: [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc. Available at: [Link]

  • MDPI. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. MDPI. Available at: [Link]

  • OpenStax. (2023). Reactions of Carboxylic Acids. OpenStax. Available at: [Link]

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. Available at: [Link]

  • NIST. Phenol, 2-chloro-4-nitro-. NIST WebBook. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-4-nitrophenol in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Linker Strategies in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of peptide chemistry, enabling the routine synthesis of complex peptide sequences.[1] The success of SPPS is critically dependent on the linker, a bifunctional molecule that anchors the nascent peptide chain to an insoluble resin support.[2] The choice of linker dictates the conditions under which the final peptide can be cleaved from the resin and determines the C-terminal functionality. While traditional linkers like Wang and Rink amide are workhorses of the field, the synthesis of highly sensitive or modified peptides necessitates more sophisticated, orthogonal strategies.

This guide delves into the multifaceted applications of 2-(Chloromethyl)-4-nitrophenol, a versatile reagent that can be employed to create advanced linker systems for SPPS. Its unique chemical architecture, featuring a reactive chloromethyl group, a phenolic hydroxyl, and an electron-withdrawing nitro group, allows for its use in two distinct, highly orthogonal cleavage strategies: as a reductively-activated "safety-catch" linker and as a photolabile linker. These approaches offer exceptional control over peptide release, preserving the integrity of delicate functional groups and enabling the synthesis of complex peptide constructs.

This document provides the theoretical framework, field-proven insights, and detailed experimental protocols for leveraging this compound in modern peptide synthesis workflows, targeted at researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire.

Chemical Profile: this compound

This compound (CAS 2973-19-5) is an aromatic compound possessing three key functional groups that define its utility as a linker precursor.[3][4]

  • Chloromethyl Group (-CH₂Cl): This benzylic halide is highly electrophilic and susceptible to nucleophilic substitution.[5] This reactivity allows for the straightforward covalent attachment of the linker to a nucleophilic solid support, such as an aminomethylated or hydroxylated resin.

  • Phenolic Hydroxyl Group (-OH): This group serves as the attachment point for the C-terminus of the first amino acid via esterification.

  • Nitro Group (-NO₂): Positioned ortho to the chloromethyl group and para to the hydroxyl group, this powerful electron-withdrawing group is the key to the linker's dual functionality. It significantly influences the chemical stability of the benzylic ester bond, rendering it stable to conditions used during peptide chain elongation.[2][6] This nitro group can either be chemically reduced to activate the linker for cleavage or participate in a photochemical reaction to induce cleavage.

Application I: A Reductively-Activated Safety-Catch Linker for Controlled Peptide Release

The "safety-catch" principle involves a linker that is robust and stable throughout the entire peptide assembly process but can be "activated" by a specific chemical transformation to become labile for cleavage.[2][7] The p-nitrophenolic structure of this linker makes the resulting peptide-resin ester bond stable to both the basic conditions of Fmoc-deprotection (e.g., piperidine) and the acidic conditions used for side-chain deprotection (e.g., trifluoroacetic acid, TFA).[2][6] The safety catch is "released" by reducing the nitro group to an amine. The resulting electron-donating aniline dramatically increases the lability of the benzyl ester bond to mild acid, allowing for a highly controlled final cleavage step.

Workflow for the Safety-Catch Strategy

G cluster_0 Part 1: Resin Functionalization cluster_1 Part 2: First Amino Acid Loading cluster_2 Part 3: Peptide Elongation cluster_3 Part 4: Cleavage Resin Aminomethyl Resin FuncResin Functionalized Resin Resin->FuncResin Nucleophilic Substitution Linker This compound Linker->FuncResin LoadedResin Loaded Resin FuncResin->LoadedResin Esterification (e.g., DIC/DMAP) AA Fmoc-AA-OH AA->LoadedResin SPPS Standard Fmoc-SPPS Cycles (Deprotection & Coupling) LoadedResin->SPPS PeptideResin Peptide-Resin Conjugate SPPS->PeptideResin Reduction Step 1: Reduction (e.g., SnCl₂·2H₂O) PeptideResin->Reduction Activation Acidolysis Step 2: Mild Acidolysis (e.g., 5% TFA) Reduction->Acidolysis Cleavage Peptide Free Peptide (C-terminal Acid) Acidolysis->Peptide

Caption: Photocleavage of an o-nitrobenzyl ester linker.

Protocol 2.1: Peptide Synthesis and Photolytic Cleavage

The resin preparation and first amino acid loading steps are identical to Protocols 1.1 and 1.2. Following peptide chain elongation, the cleavage is performed as follows.

  • Resin Preparation: Swell the dry peptide-resin (e.g., 100 mg) in a suitable solvent such as DCM, DMF, or methanol in a quartz or borosilicate glass reaction vessel. The solvent should be UV-transparent at the chosen wavelength.

  • Irradiation Setup: Suspend the resin in the solvent (e.g., 5 mL) and agitate gently (e.g., with a slow stream of nitrogen or a shaker). Place the vessel in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the 365 nm wavelength).

  • Photolysis: Irradiate the resin suspension for 2-8 hours. The optimal time depends on the peptide sequence, resin loading, and lamp intensity. The progress can be monitored by taking small aliquots of the supernatant and analyzing by HPLC. [8]4. Peptide Collection: After irradiation, filter the resin and collect the filtrate.

  • Washing: Wash the resin with several portions of the irradiation solvent to recover all the cleaved peptide.

  • Work-up: Combine the filtrate and washes. Evaporate the solvent under reduced pressure. The crude peptide can then be purified by standard methods (e.g., HPLC). The nitroso-aldehyde byproduct is typically removed during purification.

Parameter Condition Purpose
Wavelength ~365 nmOptimal wavelength for excitation of the o-nitrobenzyl group. [9]
Solvent DCM, DMF, MeOH, MeCNMust be transparent at the irradiation wavelength.
Irradiation Time 2 - 8 hoursDependent on reaction scale, lamp power, and quantum yield.
Vessel Material Quartz or Borosilicate GlassMust be transparent to UV light at the chosen wavelength.

Discussion: Choosing the Right Strategy

The dual-use potential of this compound offers significant flexibility.

  • The Safety-Catch Strategy is advantageous when complete orthogonality to acid/base treatments is required, and the final cleavage needs to be triggered chemically. It avoids the need for specialized photoreactor equipment. However, the reduction step adds complexity, and care must be taken to completely remove the tin salts, which can interfere with subsequent steps or purification.

  • The Photolabile Strategy provides the ultimate in mild cleavage conditions, using light as a "traceless" reagent. [10]This is ideal for peptides containing extremely sensitive functionalities that might not be compatible with even mild acidolysis. The main drawbacks are the requirement for a photochemical reactor and the potentially long irradiation times. [8]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [3]Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reagents used in the described protocols, such as TFA, DIC, and SnCl₂, should be handled with care according to their respective Safety Data Sheets (SDS).

References

Click to expand

Sources

Application Notes and Protocols for the Environmental Analysis of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the environmental analysis of 2-(Chloromethyl)-4-nitrophenol. This compound, a reactive intermediate in various industrial syntheses, is of growing environmental concern due to its potential toxicity and persistence. These application notes are designed for researchers, environmental scientists, and analytical chemists, offering a foundational understanding and practical, step-by-step methodologies for the accurate quantification of this compound in complex environmental matrices such as water and soil. The protocols herein are grounded in established analytical principles for related nitrophenolic and chlorinated compounds, adapted to the specific chemical properties of the target analyte.

Introduction: The Environmental Significance of this compound

This compound (CAS No. 2973-19-5) is a synthetic organic compound characterized by a phenol ring substituted with a chloromethyl group and a nitro group[1]. It serves as a versatile intermediate in the chemical industry, particularly in the synthesis of dyes, pigments, and pharmaceuticals[2]. The presence of the reactive chloromethyl group makes it a valuable precursor for introducing a benzyl moiety into various molecular structures.

While there are no known natural sources of nitrophenols, they can be introduced into the environment through industrial effluents and atmospheric deposition following their formation from vehicular exhaust[3]. The broader class of nitrophenols, to which this compound belongs, is recognized for its environmental persistence and toxicity. Nitrophenols are known to be toxic to aquatic life and can cause adverse health effects in humans, including methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood[4]. Although specific toxicological data for this compound is limited, its structural similarity to other toxic nitrophenols and the presence of a reactive chloromethyl group warrant a precautionary approach and necessitate the development of sensitive analytical methods for its environmental monitoring.

The environmental fate of nitrophenols is influenced by processes such as photolysis and biodegradation[3]. However, their persistence can be significant, particularly in groundwater and deep soil layers[4]. Given its industrial relevance and potential toxicity, the development of robust analytical protocols for this compound is crucial for assessing its environmental impact and ensuring regulatory compliance.

Analytical Strategies for this compound

The analytical approach for this compound must consider its polarity, reactivity, and the complexity of the environmental matrices in which it may be found. Two primary analytical techniques are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the phenolic hydroxyl group, direct GC analysis of this compound can result in poor peak shape and low sensitivity. Therefore, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile derivative. Silylation is a common and effective derivatization technique for phenols.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing polar compounds without the need for derivatization. Reversed-phase HPLC coupled with a UV detector or a mass spectrometer (LC-MS) provides a sensitive and selective method for the direct determination of this compound in aqueous samples.

The choice between these techniques will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The following sections provide detailed protocols for both GC-MS and HPLC-based analysis.

Sample Collection, Preservation, and Storage

Proper sample collection and preservation are critical to ensure the integrity of the analysis.

For Water Samples:

  • Collect samples in amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, adjust the pH of the sample to <2 with sulfuric acid.

  • Store the samples at 4°C and analyze within 14 days of collection.

For Soil and Sediment Samples:

  • Collect samples in wide-mouthed glass jars.

  • Store the samples at 4°C in the dark to minimize degradation.

  • Extraction of the samples should be performed as soon as possible, preferably within 7 days of collection.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol details the extraction, derivatization, and GC-MS analysis of this compound in water and soil samples.

Sample Preparation and Extraction

Workflow for Sample Preparation and Extraction

cluster_water Water Sample cluster_soil Soil Sample Water_Sample 1 L Water Sample Adjust_pH Adjust pH to <2 with H₂SO₄ Water_Sample->Adjust_pH SPE Solid Phase Extraction (SPE) (e.g., C18 or polymeric sorbent) Adjust_pH->SPE Elute Elute with Ethyl Acetate SPE->Elute Concentrate_Water Concentrate Eluate Elute->Concentrate_Water Derivatization Derivatization (Silylation) Concentrate_Water->Derivatization Soil_Sample 10 g Soil Sample Mix Mix with Anhydrous Na₂SO₄ Soil_Sample->Mix Soxhlet Soxhlet Extraction (Dichloromethane:Acetone 1:1) Mix->Soxhlet Concentrate_Soil Concentrate Extract Soxhlet->Concentrate_Soil Concentrate_Soil->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for water and soil sample preparation for GC-MS analysis.

4.1.1. Water Sample Extraction (Solid Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elution: Elute the retained analytes with 2 x 5 mL of ethyl acetate into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.2. Soil Sample Extraction (Soxhlet Extraction)

  • Sample Preparation: Weigh 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Extraction: Place the sample mixture in a Soxhlet extraction thimble and extract with 150 mL of a 1:1 (v/v) mixture of dichloromethane and acetone for 8-12 hours.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

Derivatization (Silylation)
  • To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters
ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Scan ModeFull Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)
Expected TMS Derivative m/z 259 (M+), 244 (M-CH3), 73 (Si(CH3)3)

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the direct analysis of this compound in water samples without derivatization.

Sample Preparation

Workflow for HPLC Sample Preparation

Water_Sample Water Sample Filter Filter through 0.45 µm Syringe Filter Water_Sample->Filter HPLC_Analysis HPLC-UV/MS Analysis Filter->HPLC_Analysis

Caption: Simple filtration workflow for preparing water samples for HPLC analysis.

For water samples with low levels of particulate matter, simple filtration may be sufficient.

  • Allow the water sample to come to room temperature.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

For samples with higher levels of contamination or for pre-concentration, the SPE procedure described in section 4.1.1 can be used. The final extract should be evaporated to dryness and reconstituted in the mobile phase.

HPLC Instrumental Parameters
ParameterValue
HPLC System
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Detector
UV Wavelength318 nm (approximate λmax for nitrophenols)
or Mass SpectrometerElectrospray Ionization (ESI) in negative ion mode
Expected [M-H]⁻ m/z 186

Quality Control and Data Interpretation

To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented.

  • Method Blank: An analyte-free matrix (deionized water for water analysis, clean sand or sodium sulfate for soil analysis) should be carried through the entire sample preparation and analysis procedure to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound should be added to a sample to assess the matrix effects on the analytical method. The recovery and relative percent difference (RPD) between the MS and MSD should be within established laboratory control limits.

  • Laboratory Control Sample (LCS): A known amount of the analyte in a clean matrix should be analyzed with each batch of samples to monitor the performance of the analytical method.

  • Calibration: A multi-point calibration curve should be generated using a series of standards of known concentrations. The correlation coefficient (r²) should be ≥ 0.995.

Data Interpretation:

  • Identification: The identification of this compound is confirmed by comparing the retention time and mass spectrum (for GC-MS) or retention time and UV spectrum/mass-to-charge ratio (for HPLC) with that of an authentic standard.

  • Quantification: The concentration of the analyte in the sample is determined by using the calibration curve.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All work should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used in these protocols for detailed safety information.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • OSHA. Chloromethyl Methyl Ether (CMME). Occupational Safety and Health Administration. [Link]

  • Kim, H. J., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 9. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Lee, M. R., et al. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Lee, S., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6428. [Link]

  • Wang, L., et al. (2014). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Serbian Chemical Society, 79(10), 1205-1212.
  • Google Patents.
  • U.S. Environmental Protection Agency. (2009). Screening-Level Hazard Characterization for 4-Nitrophenol (CASRN 100-02-7). [Link]

  • Agilent Technologies. (2022). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. [Link]

  • MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Nitrophenols. ToxFAQs. [Link]

  • Hajšlová, J., & Kocourek, V. (2012). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples.
  • Google Patents. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.

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Application Notes and Protocols for the Utilization of 2-(Chloromethyl)-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

2-(Chloromethyl)-4-nitrophenol is a valuable and highly reactive bifunctional organic compound, serving as a key intermediate in the synthesis of a diverse array of more complex molecules. Its utility stems from the presence of three distinct reactive sites: a phenolic hydroxyl group, a highly reactive benzylic chloride, and an electron-withdrawing nitro group. This unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile tool for researchers in medicinal chemistry, materials science, and dye chemistry.

The benzylic chloride at the ortho position to the hydroxyl group is particularly susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functionalities. The phenolic hydroxyl group can undergo classic reactions such as etherification and esterification. Furthermore, the nitro group can be reduced to an amine, opening up another avenue for derivatization, such as the formation of azo dyes. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations.

Chemical Properties and Reactivity Profile

PropertyValueSource
CAS Number 2973-19-5
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Solid
Melting Point 128 °C (decomposes)

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro group enhances the acidity of the phenolic proton and activates the benzylic chloride towards nucleophilic attack. This activation is a key feature that drives many of its synthetic applications.

Core Synthetic Applications and Protocols

This section details protocols for three primary types of reactions involving this compound: Williamson ether synthesis, nucleophilic substitution with amines, and reduction of the nitro group.

Williamson Ether Synthesis: Crafting Aryl Ethers

The Williamson ether synthesis is a robust method for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the case of this compound, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then react with an alkyl halide. More commonly, the benzylic chloride is reacted with a phenoxide to generate an ether linkage. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, facilitating the SN2 reaction.[2]

Protocol 1: Synthesis of 2-((4-Methoxyphenoxy)methyl)-4-nitrophenol

This protocol details the reaction of this compound with 4-methoxyphenol to form the corresponding diaryl ether.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 10-15 mL per mmol of this compound).

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-((4-Methoxyphenoxy)methyl)-4-nitrophenol.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group of 4-methoxyphenol to generate the nucleophilic phenoxide in situ.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis reagents This compound 4-Methoxyphenol K₂CO₃ solvent Acetonitrile reagents->solvent Dissolve reflux Reflux (82°C, 4-6h) solvent->reflux Heat workup Cool, Filter reflux->workup extraction Extract with EtOAc Wash with H₂O, Brine workup->extraction purification Dry, Concentrate Column Chromatography extraction->purification product 2-((4-Methoxyphenoxy)methyl) -4-nitrophenol purification->product

Caption: Workflow for the Williamson Ether Synthesis.

Nucleophilic Substitution with Amines: Building Blocks for Heterocycles and Pharmaceuticals

The activated benzylic chloride of this compound readily undergoes nucleophilic substitution with a wide range of primary and secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals and heterocyclic compounds.

Protocol 2: Synthesis of 2-((Piperidin-1-yl)methyl)-4-nitrophenol

This protocol describes the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the HCl formed during the reaction, preventing the protonation of the piperidine nucleophile.

  • Stoichiometry: A slight excess of piperidine is used to ensure complete consumption of the starting material.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Diagram 2: Nucleophilic Substitution with an Amine

Nucleophilic_Substitution cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C K₂CO₃ (Base) Acetonitrile (Solvent) Room Temperature A->C B Piperidine (Nucleophile) B->C D 2-((Piperidin-1-yl)methyl) -4-nitrophenol C->D SN2 Reaction

Caption: Reaction scheme for amine substitution.

Reduction of the Nitro Group: Access to Anilines

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable aniline derivatives. These anilines are important precursors for the synthesis of dyes, pharmaceuticals, and other functional materials. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Protocol 3: Catalytic Hydrogenation to 2-(Aminomethyl)-4-aminophenol

This protocol outlines the reduction of the nitro group using palladium on carbon as a catalyst. Note: This reaction will also likely reduce the benzylic chloride to a methyl group. For selective reduction of the nitro group, other reagents like SnCl₂/HCl might be more suitable.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or use a hydrogen balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-(aminomethyl)-4-aminophenol.

  • Purification: The product can be purified by recrystallization or other suitable methods if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines.

  • Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves the starting material and does not interfere with the reaction.

  • Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous and must be performed in a well-ventilated fume hood with appropriate safety precautions.

Diagram 3: Reduction of the Nitro Group

Nitro_Reduction Start This compound Conditions H₂, Pd/C Methanol Start->Conditions Product 2-(Aminomethyl)-4-aminophenol Conditions->Product Catalytic Hydrogenation

Caption: Pathway for nitro group reduction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a powerful synthetic intermediate with a rich and versatile chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from the construction of novel ethers and amines to the synthesis of complex molecular architectures. By understanding the underlying principles of its reactivity and adhering to safe laboratory practices, scientists can unlock the full potential of this valuable building block.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

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Application Notes and Protocols: 2-(Chloromethyl)-4-nitrophenol in Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Chloromethyl)-4-nitrophenol (CAS No: 2973-19-5) is a specialized organic compound that serves as a highly versatile synthetic intermediate in both industrial and research chemistry.[1] Its structure, featuring a phenol ring activated by a nitro group and functionalized with a reactive chloromethyl group, makes it a valuable precursor for a wide range of more complex molecules. The presence of the electron-withdrawing nitro group, the acidic phenolic hydroxyl group, and the highly reactive benzylic chloride functionality provides multiple sites for chemical modification.

This guide provides an in-depth overview of the applications of this compound, focusing on its role as a key building block in organic synthesis and as a potential derivatizing agent for analytical applications. We will explore the underlying chemical principles and provide detailed, field-proven protocols for its use.

Property Value Source(s)
CAS Number 2973-19-5[2][3]
Molecular Formula C₇H₆ClNO₃[2][4]
Molecular Weight 187.58 g/mol [3][4]
Appearance Solid[3]
Melting Point 128 °C (decomposes)[2][3]
Synonyms α-Chloro-4-nitro-o-cresol[3]

Synthesis Overview: The Blanc Chloromethylation Route

The most common and established method for synthesizing this compound is through the direct chloromethylation of 4-nitrophenol, a process known as the Blanc reaction.[1] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1]

The mechanism involves the in-situ formation of the highly electrophilic chloromethyl cation (ClCH₂⁺), which then attacks the electron-rich phenol ring. The strongly activating hydroxyl (-OH) group on 4-nitrophenol directs this electrophile to the ortho position, leading to the desired product.[1]

G cluster_reactants Reactants R1 4-Nitrophenol Process Blanc Chloromethylation (Electrophilic Aromatic Substitution) R1->Process R2 Formaldehyde (HCHO) R2->Process R3 Hydrogen Chloride (HCl) R3->Process Catalyst Zinc Chloride (ZnCl₂) Catalyst->Process Catalyst Product This compound Process->Product G cluster_start Starting Material cluster_reagents Reagents Start This compound (Reactive Electrophile) Reaction SN2 Reaction Start->Reaction Nucleophile Nucleophile (Nu:⁻) (e.g., R-O⁻, R-S⁻, CN⁻, N₃⁻, R₂NH) Nucleophile->Reaction Base Weak Base (e.g., K₂CO₃, NaHCO₃) Base->Reaction Acid Scavenger Product Substituted Product (New C-Nu Bond Formed) Reaction->Product

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a generalized framework for reacting this compound with a generic nucleophile. Researchers must optimize solvent, temperature, and reaction time for their specific nucleophile.

Rationale: The choice of a polar aprotic solvent (like DMF or Acetonitrile) facilitates Sₙ2 reactions by solvating the cation without strongly interacting with the nucleophile. A weak, non-nucleophilic base is used to neutralize the HCl formed during the reaction, preventing side reactions.

Materials:

  • This compound

  • Nucleophile of interest (e.g., sodium phenoxide, potassium cyanide, sodium azide, secondary amine)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Separatory funnel

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or ACN.

  • Addition of Reagents: Add the nucleophile (1.1 to 1.5 eq) and potassium carbonate (2.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization, to yield the final substituted product.

Application in Analytical Chemistry: Derivatization for Enhanced Detection

While not extensively documented for this specific molecule, its structure is analogous to compounds used as derivatizing agents. [5][6][7]Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). [8]For example, attaching this compound to a target analyte (e.g., a thiol or phenol) would introduce a strong chromophore (the nitrophenol group), significantly enhancing its detectability by UV-Vis detectors in HPLC.

Protocol 2: Hypothetical Derivatization of a Thiol Analyte for HPLC-UV Analysis

This protocol is an exemplary workflow based on established principles of derivatization for thiols.

Rationale: The chloromethyl group reacts specifically with the nucleophilic thiol group under basic conditions to form a stable thioether linkage. The resulting derivative incorporates the nitrophenol moiety, which absorbs strongly in the UV spectrum, allowing for sensitive detection.

Materials:

  • Sample containing the thiol analyte

  • This compound (derivatizing agent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.45 µm syringe filter

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample containing the thiol analyte in acetonitrile.

  • Reagent Preparation: Prepare a solution of this compound (e.g., 10 mg/mL) in acetonitrile.

  • Derivatization Reaction:

    • In a small vial, mix 100 µL of the sample solution with 100 µL of the derivatizing agent solution.

    • Add a small amount (approx. 5 mg) of potassium carbonate to catalyze the reaction.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Quenching and Dilution: After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for analysis.

  • Filtration and Analysis: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial for injection. Analyze using an appropriate HPLC method with UV detection.

Analytical Characterization Methods

Proper characterization is essential to confirm the identity and purity of this compound and its derivatives.

Spectroscopic Data

Structural confirmation is typically achieved using a combination of spectroscopic techniques. [4]* ¹H NMR: Will show characteristic peaks for the aromatic protons, the phenolic -OH proton, and the benzylic -CH₂Cl protons.

  • Mass Spectrometry (GC-MS): Provides the molecular weight and fragmentation pattern of the molecule. [4]* IR Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the phenol, C-Cl stretch, and the symmetric and asymmetric stretches of the nitro group. [4]

Chromatographic Analysis

Both HPLC and GC are viable techniques for the quantification of nitrophenols, though HPLC is often preferred as it may not require derivatization. [9][10]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and solid stationary phase. Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Typical Detector UV-Vis or Photodiode Array (PDA) Flame Ionization (FID) or Mass Spectrometry (MS)
Sample Derivatization Not typically required for nitrophenols. May be required to increase volatility and thermal stability.
Advantages Direct analysis, good for routine quality control. High sensitivity and selectivity, especially with MS detection.

This table is adapted from established methods for structurally similar compounds. [9]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Classification: GHS data indicates that this compound causes severe skin burns and eye damage. [3][4]It may also be harmful if swallowed, in contact with skin, or if inhaled. [11][12]* Handling Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood. [11][13] * Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3][13] * Avoid breathing dust and creating aerosols. [11][13] * Wash hands thoroughly after handling. [12]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11][13]Keep away from strong oxidizing agents and strong bases. [11]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12][13]

Conclusion

This compound is a potent and versatile intermediate in organic chemistry. Its value is derived from the strategically placed reactive chloromethyl group, which allows for the facile synthesis of a diverse range of derivatives through nucleophilic substitution. While its primary application is in synthetic chemistry, its structure also suggests potential use as a derivatizing agent for enhancing analytical detection. Proper understanding of its reactivity, handling requirements, and analytical characteristics is paramount for its safe and effective use in a research setting. Future research may focus on expanding its use in the development of novel pharmaceuticals, functional materials, and advanced analytical reagents.

References

  • 2-Chloromethyl-4-nitrophenol - 2973-19-5, C7H6ClNO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • This compound (C7H6ClNO3) - PubChemLite. [Link]

  • This compound | C7H6ClNO3 | CID 76305 - PubChem. [Link]

  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google P
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure - MDPI. [Link]

  • III Analytical Methods. [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google P
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]

  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One - Research journals. [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. [Link]

  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PubMed Central. [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI. [Link]

  • Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere | Request PDF - ResearchGate. [Link]

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Application Notes and Protocols for the Derivatization Agent 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analyte Detection with 2-(Chloromethyl)-4-nitrophenol

In the landscape of modern analytical chemistry, the sensitive and accurate quantification of low-molecular-weight organic compounds is paramount for advancements in drug development, metabolomics, and clinical diagnostics. Many biologically significant molecules, such as carboxylic acids, fatty acids, and eicosanoids, lack strong chromophores or readily ionizable groups, making their direct analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) challenging. Chemical derivatization presents a powerful strategy to overcome these limitations by introducing a molecular tag that enhances detectability.[1]

This compound, also known by its synonym 2-hydroxy-5-nitrobenzyl chloride, is a versatile derivatization agent designed to react with nucleophilic functional groups, primarily carboxylic acids, to form stable esters. The incorporation of the nitrophenol moiety introduces a strong chromophore, significantly increasing the molar absorptivity of the analyte and enabling highly sensitive detection by HPLC-UV. Furthermore, the derivatized product exhibits improved chromatographic behavior on reversed-phase columns and can enhance ionization efficiency in mass spectrometry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a pre-column derivatization reagent for the quantitative analysis of carboxylic acids.

Chemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its utility as a derivatization agent stems from the reactive chloromethyl group attached to the nitrophenol ring.

Key Molecular Features:

PropertyValue
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
CAS Number 2973-19-5
Appearance Crystalline solid
Synonyms 2-hydroxy-5-nitrobenzyl chloride, α-Chloro-4-nitro-o-cresol

The derivatization reaction proceeds via a nucleophilic substitution mechanism, specifically an esterification reaction in the case of carboxylic acids. The carboxylate anion, typically formed in the presence of a mild base, acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group and displacing the chloride ion to form a stable 2-hydroxy-5-nitrobenzyl ester. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating the reaction.

Reaction Mechanism: Esterification of Carboxylic Acids

The derivatization of a carboxylic acid (R-COOH) with this compound is a well-established esterification reaction. The process can be summarized in two key steps:

  • Deprotonation of the Carboxylic Acid: A mild base is used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion (R-COO⁻).

  • Nucleophilic Attack and Ester Formation: The carboxylate anion attacks the benzylic carbon of this compound, displacing the chloride leaving group to form the corresponding 2-hydroxy-5-nitrobenzyl ester.

derivatization_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate Anion) RCOOH->RCOO + Base Base Base BH BH⁺ Reagent This compound Product 2-Hydroxy-5-nitrobenzyl Ester (UV-Active Derivative) Reagent->Product Chloride Cl⁻ Reagent->Chloride Displacement RCOO_2 R-COO⁻ RCOO_2->Reagent Nucleophilic Attack

Derivatization of a carboxylic acid with this compound.

Detailed Application Protocol: Analysis of Fatty Acids by HPLC-UV

This protocol provides a step-by-step guide for the derivatization of fatty acids in a biological matrix (e.g., plasma) and subsequent analysis by HPLC-UV.

Materials and Reagents
  • This compound (derivatization agent)

  • Fatty acid standards (e.g., oleic acid, linoleic acid, palmitic acid)

  • Triethylamine (catalyst)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (for extraction)

  • Formic acid

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Protocol Workflow
Experimental workflow for fatty acid analysis.
Step-by-Step Methodology

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 200 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane to the supernatant, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer (containing fatty acids) to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization Reaction

  • To the dried fatty acid extract, add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 10 µL of triethylamine (as a catalyst).

  • Seal the tube and vortex briefly.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • After the reaction, allow the mixture to cool to room temperature.

3. Solvent Evaporation

  • Evaporate the solvent and excess reagents to dryness under a stream of nitrogen at 40°C.

4. Reconstitution

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., Acetonitrile:Water, 80:20 v/v).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the solution to an HPLC vial for analysis.

5. HPLC-UV Analysis

  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 270 nm (based on the absorbance maximum of the nitrophenol chromophore)

6. Data Analysis

  • Identify the peaks of the derivatized fatty acids based on the retention times of the derivatized standards.

  • Quantify the fatty acids by constructing a calibration curve using the peak areas of the derivatized standards at known concentrations.

Expected Performance Characteristics

The following table summarizes typical performance data for the analysis of representative fatty acids using the described protocol. This data serves as a guideline and may vary depending on the specific instrumentation and experimental conditions.

Analyte (as derivative)Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)Recovery (%)
Palmitic Acid ~12.50.5 - 100>0.9980.1592 ± 5
Oleic Acid ~14.20.5 - 100>0.9990.1295 ± 4
Linoleic Acid ~13.80.5 - 100>0.9980.1890 ± 6

Troubleshooting and Method Optimization

  • Low Derivatization Yield:

    • Ensure the sample extract is completely dry before adding the derivatization reagent.

    • Optimize the amount of catalyst (triethylamine). Excess base can lead to side reactions.

    • Increase the reaction time or temperature, but monitor for potential degradation of analytes.

  • Poor Chromatographic Resolution:

    • Adjust the gradient profile of the mobile phase to improve the separation of closely eluting peaks.

    • Consider using a column with a different stationary phase or smaller particle size for higher efficiency.

  • Interfering Peaks:

    • Optimize the sample preparation and extraction procedure to minimize matrix effects.

    • Ensure complete removal of excess derivatization reagent during the evaporation step.

Conclusion

This compound is a highly effective derivatization agent for the sensitive quantification of carboxylic acids by HPLC-UV. The protocol outlined in this application note provides a robust and reliable method for the analysis of fatty acids in biological matrices. By converting the analytes into their 2-hydroxy-5-nitrobenzyl esters, this method significantly enhances their UV detectability and chromatographic properties, enabling accurate and precise measurements at low concentrations. This approach is readily adaptable for the analysis of other carboxylic acid-containing compounds and can be a valuable tool for researchers in various scientific disciplines.

References

  • De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 195-200. [Link]

  • Krug, H., & Külpmann, W. R. (1993). Fast HPLC determination of serum free fatty acids in the picomole range. Clinical chemistry, 39(5), 825-832. [Link]

  • Czauderna, M., & Kowalczyk, J. (2016). Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. Journal of Animal and Feed Sciences, 25(4), 538-543. [Link]

  • Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 236-243. [Link]

  • Gao, S., et al. (2021). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 12, 746633. [Link]

  • Zheng, X., et al. (2019). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Metabolites, 9(12), 304. [Link]

  • Birdsall, R. E., & Yu, Y. Q. (2019). An Efficient UV-Based Method for the Assessment of Oleic Acid Content in Biotherapeutic Drug Products Containing Polysorbate-80. Waters Corporation. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Murdoch University. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. [Link]

  • DiVA portal. (2019). Literature study for selection of methods for analysing challenging oxidised lipids. [Link]

  • Song, J., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1370001. [Link]

  • Olonimoyo, E. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. [Link]

  • Shushan, B., et al. (2018). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 161, 33-46. [Link]

  • Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • ResearchGate. (2014). Fatty acid derivatisation for HPLC; how should I be doing it?. [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2017). Quantification of Underivatized Fatty Acids From Vegetable Oils by HPLC with UV Detection. [Link]

  • ResearchGate. (n.d.). Figure S2: UV-VIS-NIR absorption spectrum of fatty acids. OA-oleic.... [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Effect of UV Irradiation on Conjugated Linoleic Acid (9c 11t and 10t 12c). [Link]

  • science-softCon. (n.d.). UV/Vis + Photochemistry Database. [Link]

  • ResearchGate. (2021). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. [Link]

  • National Center for Biotechnology Information. (n.d.). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. [Link]

  • National Center for Biotechnology Information. (n.d.). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. [Link]

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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Chloromethyl)-4-nitrophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Chloromethyl)-4-nitrophenol and its key derivatives. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework for assessing the purity, stability, and degradation pathways of this important class of chemical intermediates. The method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity. The protocol is grounded in established scientific principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH)[1][2].

Introduction: The Scientific Rationale

This compound is a versatile synthetic intermediate used in the pharmaceutical and chemical industries. Its reactivity, stemming from the chloromethyl group, allows for the synthesis of a wide array of derivatives, including esters, ethers, and amines, which are often precursors to active pharmaceutical ingredients (APIs). The presence of the nitro group and the phenolic hydroxyl moiety makes the molecule susceptible to degradation under various stress conditions, such as hydrolysis, oxidation, and photolysis. Therefore, a well-validated, stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of any downstream products.

A stability-indicating method is one that can accurately and selectively quantify the parent analyte in the presence of its degradation products, process impurities, and other potential interferents[3]. The development of such a method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to forced degradation studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound is presented in Table 1. These properties are fundamental to the development of a robust HPLC method. The predicted pKa of 6.27 indicates that the phenolic hydroxyl group will be partially ionized at neutral pH, influencing its retention on a reversed-phase column.[4][5] Controlling the mobile phase pH below the pKa will ensure the analyte is in its neutral, more retained form.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[5][6]
Molecular Weight 187.58 g/mol [5][6][7]
Melting Point 128 °C (decomposes)[4][5][6][8]
Predicted pKa 6.27 ± 0.30[4][5]
Appearance Off-white solid[5][6]

Experimental Protocol: A Step-by-Step Guide

This section details the complete protocol for the HPLC analysis of this compound and its derivatives.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: Amber glass vials to protect the analytes from photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (for MS compatibility) or phosphoric acid.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of this compound from its potential derivatives and degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the material under investigation in the diluent to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][9][10] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability-Indicating Protocol: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample as per ICH Q1A(R2) guidelines.[11][12][13][14] The goal is to achieve 5-20% degradation of the active substance.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Mass_Balance Mass Balance Calculation PDA->Mass_Balance Drug_Substance Drug Substance (this compound) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C. Withdraw aliquots at regular intervals, neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature or heat gently if necessary. Withdraw aliquots, neutralize, and dilute for analysis. The chloromethyl group is susceptible to nucleophilic substitution by hydroxide, likely forming 2-(hydroxymethyl)-4-nitrophenol.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C). Dissolve the stressed sample for analysis.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines.

For each stress condition, analyze the samples using the developed HPLC method with a PDA detector to assess peak purity and ensure that the analyte peak is free from co-eluting degradants.

Data Presentation and Interpretation

A well-structured presentation of data is essential for clear communication of the analytical results.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. A typical set of system suitability parameters is shown in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
Example Chromatogram

An example chromatogram should demonstrate the separation of the parent compound from its potential derivatives and degradation products. For instance, the hydrolysis product, 2-(hydroxymethyl)-4-nitrophenol, is expected to be more polar and thus elute earlier than the parent compound. The aminomethyl derivative, if present as an impurity from the synthesis, would also have a different retention time.

Advanced Analysis: UPLC-MS/MS for Structural Elucidation

For the identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool. The use of a volatile mobile phase modifier like formic acid, as described in this protocol, makes the method amenable to mass spectrometry.

UPLC-MS/MS Workflow

UPLC_MS_Workflow Stressed_Sample Stressed Sample UPLC UPLC Separation Stressed_Sample->UPLC MS1 Full Scan MS (MS1) (Determine m/z of degradants) UPLC->MS1 MS2 Product Ion Scan (MS/MS) (Fragment ions for structural information) MS1->MS2 Structure Structure Elucidation MS2->Structure

Caption: Workflow for UPLC-MS/MS analysis.

By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of unknown impurities and degradation products can be elucidated.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound and its derivatives. The method is designed to be stability-indicating, robust, and transferable. By following the detailed steps for method development, validation, and forced degradation studies, researchers and drug development professionals can confidently assess the quality and stability of these important chemical entities, ensuring compliance with regulatory expectations.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • ChemBK. 2-Chloromethyl-4-nitrophenol. [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Chemical-Suppliers. This compound | CAS 2973-19-5. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ChemSynthesis. 2-Chloromethyl-4-nitrophenol. [Link]

  • PubChem. This compound. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Stability Indicating HPLC Method Development and Validation. [Link]

  • Pharmaceutical Methods. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. [Link]

  • Journal of the Association of Official Analytical Chemists. Colorimetric determination of certain phenol derivatives in pharmaceutical preparations. [Link]

  • PubChemLite. This compound (C7H6ClNO3). [Link]

  • GSRS. This compound. [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • SpectraBase. 2-Chloro-4-nitrophenol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

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The Lynchpin of Synthesis: A Detailed Guide to 2-(Chloromethyl)-4-nitrophenol as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-(chloromethyl)-4-nitrophenol stands out as a pivotal building block, offering a unique combination of reactive sites that have been exploited in the development of a wide range of dyes, pigments, and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the chemistry of this compound, complete with detailed application notes and robust protocols designed for practical implementation in the research and development laboratory.

Core Chemistry and Strategic Importance

This compound (CAS No: 2973-19-5) is a crystalline solid characterized by a phenol ring substituted with a nitro group at the 4-position and a chloromethyl group at the 2-position.[2] This specific arrangement of functional groups is the cornerstone of its synthetic utility.

  • The Chloromethyl Group: This benzylic halide-like moiety is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward handle for the introduction of a wide array of functional groups.[1]

  • The Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring, influencing its reactivity. Furthermore, it can be readily reduced to an amino group, opening up another avenue for diverse chemical transformations, such as diazotization and coupling reactions for dye synthesis.

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated, and the resulting phenoxide can participate in its own set of reactions. Its presence also directs electrophilic aromatic substitution to the ortho and para positions.

This trifecta of reactivity makes this compound a powerful tool for building molecular libraries and constructing novel chemical entities.[1]

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Blanc chloromethylation of 4-nitrophenol. This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[1]

The reaction proceeds via the in-situ formation of the highly electrophilic chloromethyl cation (ClCH₂⁺), which then attacks the electron-rich phenol ring. The activating hydroxyl group of 4-nitrophenol directs the incoming electrophile to the ortho position, leading to the desired product.[1]

An alternative, though less common, synthetic strategy involves the nitration of 2-(chloromethyl)phenol.[1]

Application Notes and Protocols

The true value of this compound is realized in its application as a synthetic intermediate. Below are detailed protocols for key transformations, providing a foundation for further research and development.

Nucleophilic Substitution Reactions: Gateway to Functionalized Phenols

The high reactivity of the chloromethyl group is the most frequently exploited feature of this intermediate. Nucleophiles readily displace the chloride ion, allowing for the facile introduction of nitrogen, oxygen, and sulfur-containing moieties.

This class of compounds is of interest in medicinal chemistry and as precursors for further synthetic elaborations. The following is a general protocol for the reaction with a secondary amine.

Reaction Scheme:

Reaction scheme for the synthesis of 2-((Dialkylamino)methyl)-4-nitrophenols

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, diethylamine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((dialkylamino)methyl)-4-nitrophenol derivative.

Causality and Insights:

  • Base: Potassium carbonate acts as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a suitable polar apathetic solvent for this SN2 reaction.

  • Excess Amine: A slight excess of the amine is used to ensure complete consumption of the starting material. Using a large excess can be beneficial in cases of over-alkylation with primary amines.

Synthesis of Azo Dyes: A Colorful Application

The nitro group in this compound can be reduced to an amine, yielding 2-amino-4-nitrophenol derivatives. These can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. This is a foundational technique in the dye manufacturing industry.

This two-step protocol first describes the reduction of the nitro group, followed by a general procedure for diazotization and coupling.

Step 1: Reduction to 2-amino-4-nitrophenol

A common method for the selective reduction of a nitro group in the presence of other functional groups is the use of sodium sulfide.

Materials:

  • This compound derivative (from Protocol 1)

  • Sodium sulfide (Na₂S)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (NH₄OH)

  • Water

Procedure:

  • In a round-bottom flask, suspend the 2-((dialkylamino)methyl)-4-nitrophenol in water.

  • Add ammonium chloride and a small amount of concentrated aqueous ammonia.

  • Heat the mixture to approximately 85 °C.

  • Add sodium sulfide in portions, maintaining the temperature between 80-85 °C.

  • After the addition is complete, heat the mixture for an additional 15 minutes.

  • Filter the hot reaction mixture and cool the filtrate to induce crystallization.

  • Collect the precipitated 2-amino-4-((dialkylamino)methyl)phenol by filtration.

Step 2: Diazotization and Azo Coupling

Materials:

  • 2-amino-4-((dialkylamino)methyl)phenol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Coupling agent (e.g., 2-naphthol, aniline)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Dissolve the 2-amino-4-((dialkylamino)methyl)phenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate beaker, dissolve the coupling agent in a dilute sodium hydroxide solution and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Stir the mixture for 15-30 minutes in the ice bath to ensure complete coupling.

  • Collect the dye by vacuum filtration and wash it with cold water.

Role in Pharmaceutical Synthesis

While direct, publicly available synthetic routes for specific blockbuster drugs starting from this compound are not always readily disclosed, its structural motifs are present in various classes of pharmacologically active molecules. The 2-amino-4-nitrophenol core, for instance, is a known pharmacophore. The versatility of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The "2-hydroxy-5-nitrobenzyl" moiety provided by this intermediate is a key component in the synthesis of various compounds, including potential β2-adrenoceptor agonists. While a direct lineage to a marketed drug is not explicitly detailed in the available literature, the chemical principles outlined in the protocols above are directly applicable to the synthesis of such compounds and their analogues for research and development.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.

Data Summary

PropertyValueSource
CAS Number 2973-19-5[2]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2]
Appearance Solid-
Melting Point 128 °C (decomposes)-
IUPAC Name This compound[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthetic_Utility_of_2_chloromethyl_4_nitrophenol 4-Nitrophenol 4-Nitrophenol 2-CM-4-NP This compound 4-Nitrophenol->2-CM-4-NP Blanc Chloromethylation (HCHO, HCl, ZnCl2) Amine_Product 2-((Dialkylamino)methyl)-4-nitrophenol 2-CM-4-NP->Amine_Product Nucleophilic Substitution (R2NH, K2CO3) Amino_Product 2-Amino-4-((dialkylamino)methyl)phenol Amine_Product->Amino_Product Nitro Reduction (Na2S) Azo_Dye Azo Dye Amino_Product->Azo_Dye Diazotization & Coupling

Caption: Key synthetic transformations of this compound.

Nucleophilic_Substitution_Workflow start Start: this compound + Nucleophile + Base reaction Reaction at Elevated Temperature (e.g., 60°C) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for nucleophilic substitution reactions.

Conclusion

This compound is a testament to the power of functional group interplay in synthetic organic chemistry. Its readily accessible reactive sites provide a robust platform for the synthesis of a diverse array of molecules with applications spanning from materials science to pharmaceuticals. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to harness the synthetic potential of this valuable intermediate. As with all chemical syntheses, careful planning, adherence to safety protocols, and meticulous execution are the keys to success.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1981). Process for the preparation of 2-amino-4-nitrophenol (EP0033099A1).
  • The Royal Society of Chemistry. (n.d.). Supporting information for - [Title of paper]. Retrieved from a generic RSC supporting information link, as a specific paper was not cited.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). Retrieved from [Link]

  • PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1990). 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds (US5067966A).
  • Google Patents. (1967). Preparation of p-nitrophenols (US3510527A).
  • Google Patents. (1989). 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same (EP0376047A1).
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Retrieved from [Link]

  • XMB. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (2005). 4-methyl-3-nitrophenols and preparation method thereof (CN1566074A).
  • Sciencemadness.org. (n.d.). Experiment 19 Preparation of Nitrophenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 2-amino-4-nitrophenol (CN105801440A).
  • Google Patents. (2009). Preparation of 4-chloro-2-nitrophenol (CN101481311A).
  • ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... Retrieved from a generic ResearchGate link, as a specific paper was not cited.
  • Google Patents. (1961). 4, 4'-bis-(chloromethyl)-biphenyl (US3007975A).
  • Google Patents. (n.d.). Beta2-adrenoceptor agonists (EP2332915B1).
  • Google Patents. (n.d.). Formulations of guanylate cyclase C agonists and methods of use (US9610321B2).

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Application Note: Synthesis of Novel Dye Scaffolds Utilizing 2-(Chloromethyl)-4-nitrophenol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-(Chloromethyl)-4-nitrophenol is a valuable and versatile organic compound that serves as a key building block in the synthesis of complex molecules, particularly in the development of dyes, pigments, and active pharmaceutical ingredients (APIs).[1] Its trifunctional nature—possessing a reactive benzylic chloride, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group—offers multiple pathways for synthetic elaboration. This application note provides a detailed guide for researchers on leveraging the unique reactivity of this compound to synthesize two distinct classes of dyes: traditional azo dyes and precursors for advanced heterocyclic dyes. The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Synthetic Potential of this compound

The utility of this compound in synthetic chemistry stems from its distinct reactive sites, which can be addressed selectively.

  • The Chloromethyl Group: As a benzylic halide, this group is highly susceptible to nucleophilic substitution (SN) reactions.[1] This allows for the facile introduction of a wide array of functionalities, including amines, thiols, and other nucleophiles, serving as a powerful handle for molecular construction.[1]

  • The Nitro Group: This group can be readily reduced to a primary aromatic amine. The resulting aminophenol derivative is a classic precursor for diazotization, opening the door to the vast and colorful world of azo dye chemistry.[2][3]

  • The Phenolic Group: The hydroxyl group is activating and ortho-, para-directing in electrophilic aromatic substitution, while the nitro group is deactivating and a meta-director.[1] This interplay influences the overall reactivity of the aromatic ring.

This guide will explore two primary synthetic strategies, as illustrated in the workflow below, to demonstrate the compound's versatility.

G cluster_0 Starting Material cluster_1 Azo Dye Synthesis Pathway cluster_2 Heterocyclic Precursor Pathway start This compound reduction Reduction of Nitro Group start->reduction Selectivity Focus on Nitro Group substitution Nucleophilic Substitution (on Chloromethyl Group) start->substitution Selectivity Focus on Chloromethyl Group pathA Pathway A: Azo Dye Synthesis diazotization Diazotization reduction->diazotization coupling Azo Coupling diazotization->coupling azo_dye Azo Dye Product coupling->azo_dye pathB Pathway B: Heterocyclic Precursor Synthesis precursor Functionalized Precursor substitution->precursor downstream Further Elaboration (e.g., Cyclization) precursor->downstream heterocyclic_dye Heterocyclic Dye downstream->heterocyclic_dye

Caption: General synthetic strategies using this compound.

Pathway A: Synthesis of Azo Dyes

The synthesis of azo dyes is a cornerstone of industrial and laboratory chemistry, characterized by the formation of an azo (-N=N-) linkage that connects two aromatic rings.[3] This process classically involves two steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound like a phenol or another amine.[2]

By first reducing the nitro group of this compound, we generate the necessary primary amine, which can then be used to create a novel diazonium salt for azo coupling.

Protocol 1: Synthesis of a 2-Naphthol Azo Dye

This three-step protocol details the conversion of the starting material into a vibrant red azo dye.

G A Step 1: Reduction This compound (Sn/HCl) B Intermediate 4-Amino-2-(chloromethyl)phenol A->B C Step 2: Diazotization (NaNO2/HCl, 0-5 °C) B->C D Diazonium Salt (Unstable, use in situ) C->D E Step 3: Coupling (2-Naphthol, NaOH) D->E F Final Product Azo Dye E->F

Caption: Workflow for the synthesis of a 2-naphthol based azo dye.

Step 1: Reduction of the Nitro Group to form 4-Amino-2-(chloromethyl)phenol

  • Rationale: Tin metal in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to amines. The reaction proceeds through the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 53.3 mmol).

    • Add granulated tin (20.0 g, 168.5 mmol) to the flask.

    • Slowly add 100 mL of concentrated hydrochloric acid in portions via a dropping funnel. The reaction is exothermic and will generate gas. Ensure adequate ventilation and cooling in an ice bath if the reaction becomes too vigorous.

    • After the initial reaction subsides, heat the mixture at reflux for 2 hours until the yellow color of the starting material disappears.

    • Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize by slowly adding a 50% (w/v) sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.

    • Filter the mixture through a Büchner funnel to remove the tin salts. Wash the precipitate with cold water.

    • The filtrate contains the product. Extract the aqueous solution with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-Amino-2-(chloromethyl)phenol.

Step 2: Diazotization of 4-Amino-2-(chloromethyl)phenol

  • Rationale: The reaction of a primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) generates a diazonium salt.[4] This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.[5]

  • Procedure:

    • Dissolve the crude 4-Amino-2-(chloromethyl)phenol (assumed ~53.3 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) in a 500 mL beaker, cooling it in an ice-salt bath to 0 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (3.8 g, 55.0 mmol) in 20 mL of cold water.

    • While maintaining the temperature between 0 and 5 °C, add the sodium nitrite solution dropwise to the amine solution with vigorous stirring. The addition should take approximately 15 minutes.

    • Stir the resulting solution for an additional 15 minutes at 0-5 °C. The resulting clear, pale yellow solution of the diazonium salt is used immediately in the next step.

Step 3: Azo Coupling with 2-Naphthol

  • Rationale: The diazonium salt is a weak electrophile and will react with highly activated aromatic rings, such as phenols under alkaline conditions (which generates the more nucleophilic phenoxide ion).[6] The coupling occurs at the electron-rich position, which for 2-naphthol is the C1 position.

  • Procedure:

    • In a separate 1 L beaker, dissolve 2-naphthol (7.7 g, 53.4 mmol) in 150 mL of a 10% (w/v) sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.

    • With efficient stirring, slowly add the cold diazonium salt solution prepared in Step 2 to the cold 2-naphthol solution.

    • A vibrant red precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 1 hour to ensure the completion of the reaction.

    • Acidify the mixture to pH 6-7 with dilute hydrochloric acid.

    • Collect the solid dye by vacuum filtration using a Büchner funnel, washing it thoroughly with cold water until the filtrate is colorless.

    • Dry the product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from ethanol.

ParameterStep 1: ReductionStep 2: DiazotizationStep 3: Coupling
Key Reagents Sn, conc. HClNaNO₂, conc. HCl2-Naphthol, NaOH
Stoichiometry (Rel. to Start) ~3.1 eq (Sn)~1.03 eq (NaNO₂)~1.0 eq (2-Naphthol)
Temperature Reflux (~100 °C)0–5 °C< 5 °C
Key Transformation -NO₂ → -NH₂-NH₂ → -N₂⁺Cl⁻Formation of -N=N- bond
Expected Outcome White/off-white solidPale yellow solutionRed solid precipitate

Pathway B: Synthesis of Heterocyclic Dye Precursors

The high reactivity of the benzylic chloride in this compound makes it an excellent electrophile for SN reactions. This allows for the direct attachment of the nitrophenol scaffold to other molecules, particularly those containing nucleophilic heteroatoms like sulfur or nitrogen, which are common in heterocyclic chemistry.[1][7]

Protocol 2: Synthesis of a Thioether-Linked Precursor

This protocol demonstrates the reaction with a thiol nucleophile to form a stable thioether linkage, creating a molecule that can be used in the development of sulfur-containing dyes or as a building block in medicinal chemistry.

  • Rationale: Thiols, especially in their deprotonated thiolate form, are potent nucleophiles that readily attack the electrophilic benzylic carbon, displacing the chloride ion in an efficient SN2 reaction.[1]

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 10.7 mmol) in 30 mL of ethanol.

    • Add thiophenol (1.1 mL, 10.7 mmol) to the solution.

    • Add potassium carbonate (2.2 g, 16.0 mmol) to the mixture. The carbonate acts as a base to deprotonate the thiol, forming the more reactive thiolate nucleophile.

    • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the potassium salts.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 4-nitro-2-((phenylthio)methyl)phenol.

    • Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

This thioether product retains the nitro group, which can be subsequently reduced and diazotized as described in Pathway A to create more complex azo dyes with a flexible thioether linkage.

Safety and Handling

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reagents: Concentrated acids (HCl), strong bases (NaOH), and flammable solvents (ethanol, ethyl acetate) must be handled in a fume hood with appropriate care.

  • Diazonium Salts: Aromatic diazonium salts are potentially explosive when isolated in a dry state. For this reason, they are almost always generated in situ and used immediately in solution. Never attempt to isolate the diazonium salt.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a diverse range of dye molecules. By selectively targeting either the nitro group for azo dye formation or the chloromethyl group for nucleophilic substitution, researchers can access a wide variety of chromophoric systems. The protocols provided in this note serve as a foundational guide for exploring the rich chemistry of this intermediate, enabling innovation in the fields of materials science, diagnostics, and drug development.

References

  • PierpaLab. (2024, September 28). The preparation of Azo Violet. PierpaLab. Retrieved from [Link]

  • Al-Adilee, K. J. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. IOP Conference Series: Journal of Physics: Conference Series, 1294(5), 052054. Retrieved from [Link]

  • Unknown Author. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Journal of the Saudi Society of Agricultural Sciences, 16(1), 88-92. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]

  • Al-Mokhtar, M. A., Al-Ebadi, M. A., & Al-Salami, B. K. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26085. Retrieved from [Link]

  • Gürses, A., Açıkyıldız, M., Güneş, K., & Gürses, M. S. (2016). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 5(1), 15. Retrieved from [Link]

  • Behbehani, H., & Ibrahim, H. M. (2011). Design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors for dyeing and/or textile finishing based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. Molecules, 16(8), 6271-6305. Retrieved from [Link]

  • Tadesse, S., & Nega, A. (2021). Synthesis and Characteristics of Some Organic Dyes. Journal of Chemistry and Applied Chemical Engineering, 5(2). Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of Dyes. Ursinus College Digital Commons. Retrieved from [Link]

  • Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of the Serbian Chemical Society, 67(1), 1-23. Retrieved from [Link]

  • Cash, D. (2008). Synthesis and Use of Fabric Dyes. University College London. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Heterocyclic Dyes: Preparation, Properties, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Khattab, T. A., & Rehan, M. (2018). A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 2. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Ezeribe, A. I., Anayochukwu, O. G., & Nnorom, S. O. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE. Retrieved from [Link]

Sources

From Bench to Bulk: A Researcher's Guide to Synthesizing Key Pharmaceutical Ingredients from 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathways for producing high-value active pharmaceutical ingredients (APIs) utilizing 2-(chloromethyl)-4-nitrophenol as a versatile starting material. Designed for researchers, scientists, and drug development professionals, this document provides in-depth, field-proven protocols for the synthesis of Salbutamol and Ambroxol. Beyond mere procedural steps, this guide elucidates the underlying chemical principles, justifies experimental choices, and integrates robust analytical methods for in-process control and final product validation. By grounding each protocol in authoritative scientific literature and offering detailed visual aids, this document aims to empower researchers to confidently and efficiently navigate the synthesis of these critical pharmaceutical compounds.

Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound (CMNP) is a highly valuable intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group, provides a rich platform for a variety of chemical transformations. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse array of functionalizations.[1]

This guide will focus on the practical application of CMNP in the synthesis of two globally significant APIs:

  • Salbutamol: A potent and selective β2-adrenergic agonist, widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[2]

  • Ambroxol: A mucolytic agent that enhances the clearance of respiratory secretions, indicated for various respiratory conditions.[3]

The synthetic strategies outlined herein are designed to be robust, scalable, and informed by established industrial practices.

Synthesis of Salbutamol from this compound

The synthesis of Salbutamol from CMNP is a multi-step process that leverages the reactivity of the chloromethyl group for the introduction of the key tert-butylaminoethanol side chain. The following protocol provides a detailed workflow for this transformation.

Overall Synthetic Scheme

Salbutamol_Synthesis CMNP This compound Intermediate1 2-(tert-Butylaminomethyl)-4-nitrophenol CMNP->Intermediate1 tert-Butylamine Intermediate2 4-Amino-2-(tert-butylaminomethyl)phenol Intermediate1->Intermediate2 Reduction (e.g., H2/Pd-C) Salbutamol Salbutamol Intermediate2->Salbutamol Diazotization followed by Hydrolysis

Caption: Synthetic pathway for Salbutamol from this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(tert-Butylaminomethyl)-4-nitrophenol (Intermediate 1)

  • Principle: This step involves the nucleophilic substitution of the chloride in CMNP with tert-butylamine. The bulky tert-butyl group is a key structural feature of Salbutamol, contributing to its β2-receptor selectivity.

  • Procedure:

    • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or THF.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add tert-butylamine (2.5 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C. The excess amine serves to drive the reaction to completion and neutralize the HCl byproduct.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group to form 4-Amino-2-(tert-butylaminomethyl)phenol (Intermediate 2)

  • Principle: The nitro group is reduced to a primary amine. This is a critical transformation as the final API requires an amino group at this position. Catalytic hydrogenation is a common and efficient method for this reduction.

  • Procedure:

    • Dissolve 2-(tert-Butylaminomethyl)-4-nitrophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-60 psi).

    • Maintain the reaction at room temperature with vigorous stirring until the uptake of hydrogen ceases.

    • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

    • Concentrate the filtrate under reduced pressure to obtain the desired amino-phenol intermediate.

Step 3: Conversion to Salbutamol

  • Principle: This final step involves the conversion of the primary aromatic amine to a hydroxyl group. This is typically achieved via a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.

  • Procedure:

    • Dissolve 4-Amino-2-(tert-butylaminomethyl)phenol (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. This forms the diazonium salt intermediate.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

    • Monitor the reaction for the evolution of nitrogen gas.

    • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the crude Salbutamol by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Salbutamol.

Reaction Parameters and Yields
StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1tert-ButylamineAcetonitrile0 - RT12 - 1685 - 95
2H₂, 10% Pd/CMethanolRT4 - 890 - 98
3NaNO₂, H₂SO₄Water0 - 602 - 470 - 85

Synthesis of Ambroxol from this compound

The synthesis of Ambroxol from CMNP involves a more complex pathway, including the introduction of a dibrominated aminocyclohexanol moiety. The following protocol outlines a feasible synthetic route.

Overall Synthetic Scheme

Ambroxol_Synthesis CMNP This compound IntermediateA 2-Amino-6-(chloromethyl)-4-nitrophenol CMNP->IntermediateA Reduction of Nitro Group IntermediateB 2-Amino-3,5-dibromo-6-(chloromethyl)phenol IntermediateA->IntermediateB Bromination Ambroxol Ambroxol IntermediateB->Ambroxol Condensation with trans-4-Aminocyclohexanol

Caption: Synthetic pathway for Ambroxol from this compound.

Detailed Experimental Protocol

Step 1: Reduction of the Nitro Group in CMNP

  • Principle: Similar to the Salbutamol synthesis, the nitro group is first reduced to an amine to enable subsequent transformations.

  • Procedure:

    • Follow the procedure outlined in Section 2.2, Step 2 for the reduction of the nitro group, using this compound as the starting material. This will yield 4-amino-2-(chloromethyl)phenol.

Step 2: Bromination of 4-Amino-2-(chloromethyl)phenol

  • Principle: The aromatic ring is brominated at the positions ortho and para to the activating amino and hydroxyl groups. This introduces the characteristic dibromo substitution pattern of Ambroxol.

  • Procedure:

    • Dissolve 4-amino-2-(chloromethyl)phenol (1.0 eq) in a suitable solvent, such as glacial acetic acid.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to obtain 4-amino-2,6-dibromo-2-(chloromethyl)phenol.

Step 3: Condensation with trans-4-Aminocyclohexanol

  • Principle: The final step involves the nucleophilic substitution of the benzylic chloride with trans-4-aminocyclohexanol to form the core structure of Ambroxol.

  • Procedure:

    • In a reaction vessel, combine 4-amino-2,6-dibromo-2-(chloromethyl)phenol (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 eq), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude Ambroxol.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ambroxol.

Reaction Parameters and Yields
StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1H₂, 10% Pd/CMethanolRT4 - 890 - 98
2BromineAcetic Acid0 - RT2 - 480 - 90
3trans-4-Aminocyclohexanol, K₂CO₃DMF80 - 1008 - 1275 - 85

Analytical Methods and Quality Control

Rigorous analytical monitoring is crucial for ensuring the quality, purity, and consistency of the synthesized APIs.

In-Process Controls
  • Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring reaction progress by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of intermediates and products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is commonly employed.[4][5]

Final Product Characterization
  • Melting Point: A fundamental indicator of purity. The observed melting point should be sharp and consistent with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the synthesized compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the API.

  • Purity by HPLC: A validated HPLC method should be used to determine the purity of the final product, typically aiming for >99.5%.[6]

Safety Considerations

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents and Reagents: Many of the solvents and reagents used in these syntheses are flammable, toxic, or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use and take necessary precautions.

  • Hydrogenation: Reactions involving hydrogen gas under pressure should be conducted with appropriate safety measures and equipment to mitigate the risk of explosion.

Conclusion

This compound serves as a strategic and versatile starting material for the synthesis of important pharmaceutical ingredients like Salbutamol and Ambroxol. The protocols detailed in this guide provide a robust framework for researchers to produce these APIs with high yield and purity. By understanding the underlying chemical principles, carefully controlling reaction parameters, and implementing rigorous analytical methods, scientists can confidently advance their drug development programs.

References

  • SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Gpatindia. (2020-03-17). Available at: [Link]

  • Scheme 10 for the synthesis of Ambroxol Hydrochloride. - ResearchGate. ResearchGate. Available at: [Link]

  • A Process For The Preparation Of Ambroxol - Quick Company. Quick Company. Available at: [Link]

  • Synthesis of Salbutamol and Phenylephrine | PDF | Pharmacology | Drugs - Scribd. Scribd. Available at: [Link]

  • CN103951568B - A kind of novel process of synthesizing salbutamol and vitriol thereof - Google Patents. Google Patents.
  • Synthetic method of ambroxol hydrochloride - Eureka | Patsnap. Patsnap. Available at: [Link]

  • Salbutamol synthesis | B. Pharm IV Semester | Medicinal Chemistry - I - YouTube. YouTube. (2023-03-10). Available at: [Link]

  • Industrial process for the synthesis of the asthma drug Salbutamol - Chemistry of Medicinal Drugs 7 - YouTube. YouTube. (2024-05-15). Available at: [Link]

  • This compound | C7H6ClNO3 | CID 76305 - PubChem. PubChem. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015-07-17). Available at: [Link]

  • Synthesis of active pharmaceutical ingredients using electrochemical methods: keys to improve sustainability - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. MDPI. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts - MDPI. MDPI. (2023-11-21). Available at: [Link]

  • Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf - ResearchGate. ResearchGate. (1993-10-20). Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. LCGC International. Available at: [Link]

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Application Notes and Protocols for the Analytical Determination of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Chloromethyl)-4-nitrophenol

This compound (CAS No. 2973-19-5) is an important organic intermediate used in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, featuring a reactive chloromethyl group, a hydroxyl group, and a nitro group on a benzene ring, makes it a versatile building block.[3] However, its reactivity and potential toxicity necessitate accurate and reliable analytical methods for its quantification in various matrices, from reaction mixtures to environmental samples. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the determination of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueReference
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [3][4]
Appearance Off-white solid[1][2][4]
Melting Point 128-130 °C[2][4][5]
CAS Number 2973-19-5[1][2][3][4][5]

Core Analytical Strategies: Chromatography

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for the analysis of this compound due to their high resolution, sensitivity, and quantitative accuracy. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the direct analysis of this compound. The presence of the phenol and nitro groups results in strong UV absorbance, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[6] Given its polarity, reversed-phase HPLC is the mode of choice.

Causality in Method Design:

  • Stationary Phase: A C18 column is a common starting point for the separation of polar and non-polar compounds. The hydrophobicity of the C18 stationary phase provides good retention for the aromatic ring of this compound.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic modifier content is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid (e.g., acetic or formic acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[7]

  • Detection: The nitro-aromatic structure of the molecule leads to strong UV absorbance, typically in the range of 270-320 nm.[7] A PDA detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC)

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity.[8] However, the direct analysis of phenolic compounds by GC can be challenging due to their polarity and potential for thermal degradation.[9] Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte.[10]

Causality in Method Design:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10][11] This reduces the polarity and increases the volatility of the analyte, resulting in improved peak shape and sensitivity.

  • Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for the separation of derivatized phenols.[12]

  • Detection: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is preferred for its high selectivity and the ability to provide structural information for definitive identification.[10][13]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific application and instrumentation.

Protocol 1: Quantification of this compound by HPLC-UV

Objective: To determine the concentration of this compound in a sample solution.

Materials:

  • HPLC system with a UV-Vis or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) acetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      10 90
      12 90
      12.1 40

      | 15 | 40 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (A: 0.1% Acetic Acid in Water, B: Acetonitrile) Inject Inject Sample Mobile_Phase->Inject Standards Prepare Calibration Standards Standards->Inject Sample Prepare and Filter Sample Sample->Inject HPLC_System HPLC-UV System (C18 Column) Separate Chromatographic Separation Inject->Separate 1.0 mL/min Detect UV Detection at 275 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Quantify Analyte Calibration->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Standard Sample/Standard Solution Add_Reagents Add BSTFA and Pyridine Sample_Standard->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject Derivatized Sample Cool->Inject GC_MS_System GC-MS System (DB-5 Column) Separate GC Separation Inject->Separate Detect_MS MS Detection (EI) Separate->Detect_MS TIC Obtain Total Ion Chromatogram Detect_MS->TIC Mass_Spectrum Identify Peak by Mass Spectrum TIC->Mass_Spectrum Quantify Quantify using Characteristic Ion Mass_Spectrum->Quantify

Caption: Workflow for GC-MS analysis of this compound with silylation.

Method Validation and Considerations

For both HPLC and GC methods, it is crucial to perform method validation according to established guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [3][4]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Scirp.org. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from [Link]

  • Agilent. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Nitrophenol, TMS derivative. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Agilent. (n.d.). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Retrieved from [Link]

  • ResearchGate. (1993, October 20). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. Retrieved from [Link]

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2-(Chloromethyl)-4-nitrophenol in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2-(Chloromethyl)-4-nitrophenol: A Photolabile Linker Strategy in Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Acidic Cleavage

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linker—the molecular anchor tethering a nascent peptide to the insoluble resin—is as critical as the choice of protecting groups. It dictates the conditions under which the final product is released and, consequently, defines the synthetic strategy's limitations and possibilities. While acid-labile linkers (e.g., Wang, Rink Amide) dominate routine synthesis, they present challenges for peptides containing acid-sensitive modifications or when a fully protected fragment is desired.

This guide details the application of This compound , a cornerstone of the ortho-nitrobenzyl linker family. This molecule facilitates a photolabile cleavage strategy, liberating the peptide from the solid support under mild and highly orthogonal conditions: irradiation with UV light. This approach circumvents the need for harsh acidic reagents like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), preserving delicate functionalities and enabling advanced synthetic designs.[1][2][3] We will explore the underlying chemical principles, provide validated, step-by-step protocols for its implementation, and discuss the critical parameters for success.

Mechanistic Framework: The Chemistry of Light-Induced Release

The utility of this compound stems from the unique combination of its functional groups. The molecule is not used as a standalone reagent but as a precursor to a resin-bound linker.

  • The "Chloromethyl" Group: The Anchor Point. The benzylic chloride is the primary reactive site for immobilization onto a solid support.[4] It is highly susceptible to nucleophilic substitution by hydroxyl or amino groups present on a functionalized resin (e.g., Hydroxymethyl Polystyrene or Aminomethyl Polystyrene). This reaction forms a stable ether or amine bond, securely anchoring the linker scaffold to the resin.

  • The "Phenol" Group: The Peptide Attachment Site. Once immobilized, the linker's phenolic hydroxyl group serves as the covalent attachment point for the C-terminus of the first protected amino acid, forming a phenacyl-type ester bond.

  • The "ortho-Nitrobenzyl" Core: The Photochemical Trigger. The defining feature is the nitro group positioned ortho to the benzylic carbon that is attached to the resin. Upon irradiation with UV light (typically in the 350-365 nm range), this moiety undergoes an intramolecular redox reaction. The excited nitro group abstracts a proton from the benzylic carbon, initiating a rearrangement that ultimately cleaves the peptide-linker ester bond.[5][6] This process releases the peptide while converting the linker into a 2-nitrosobenzaldehyde derivative, a key advantage being that no corrosive reagents are introduced into the product solution.[2][6]

Workflow Overview

G cluster_prep Linker & Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Isolation A Hydroxymethyl Resin C Immobilization (Nucleophilic Substitution) A->C B 2-(Chloromethyl)- 4-nitrophenol B->C D Photolabile Resin C->D F Esterification (Loading) D->F E Fmoc-Amino Acid (First Residue) E->F G Loaded Resin F->G H SPPS Cycles (Fmoc Deprotection & Coupling) G->H I Resin-Bound Peptide H->I J Photochemical Cleavage (UV Irradiation, ~365 nm) I->J K Free Peptide in Solution J->K L Purification K->L

Caption: High-level workflow for SPPS using a photolabile linker strategy.

Experimental Protocols

These protocols are designed for manual SPPS but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, noting that this compound is classified as causing severe skin burns and eye damage.[7]

Protocol 1: Immobilization of Linker onto Hydroxymethyl Resin

This protocol describes the attachment of this compound to a standard hydroxymethyl-functionalized polystyrene resin to create the photolabile support.

Materials:

  • Hydroxymethyl Polystyrene Resin (e.g., 1.0 mmol/g substitution)

  • This compound (3.0 eq. to resin hydroxyl groups)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell 1g of hydroxymethyl resin in DMF (10 mL) in a peptide synthesis vessel for 1 hour with gentle agitation.

  • Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Linker Coupling:

    • In a separate flask, dissolve this compound and DIEA in minimal DMF.

    • Drain the DCM from the resin and add the linker solution.

    • Agitate the reaction mixture at 50°C for 16-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 2 hours.

  • Final Wash and Drying: Wash the resin as in step 4. Dry the functionalized resin under high vacuum to a constant weight.

Protocol 2: Loading of the First Fmoc-Amino Acid

This procedure details the esterification of the first C-terminal amino acid to the newly prepared photolabile resin.

Materials:

  • Photolabile Resin (from Protocol 1)

  • Fmoc-Protected Amino Acid (4.0 eq. to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the photolabile resin in DCM (10 mL/g) for 30 minutes, then switch to DMF (10 mL/g) for another 30 minutes.

  • Coupling Solution: In a separate flask, dissolve the Fmoc-amino acid in DMF. Add DIC and DMAP. Caution: DMAP is highly toxic.

  • Coupling Reaction: Drain the DMF from the resin and immediately add the coupling solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Resin Drying: Dry a small aliquot of the resin for loading determination.

  • Loading Determination (Fmoc Test):

    • Accurately weigh ~5 mg of the dried, loaded resin into a vial.

    • Add 1 mL of 20% piperidine in DMF. Vortex for 30 minutes.

    • Dilute the solution with DMF to a known volume (e.g., in a 10 mL volumetric flask).

    • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.

    • Calculate loading (mmol/g) using the Beer-Lambert law (ε₃₀₁ = 7800 L mol⁻¹ cm⁻¹).

Protocol 3: Peptide Elongation and Final Cleavage

Peptide chain elongation follows standard Fmoc-SPPS procedures. The key differentiation is the final cleavage step.

A. Peptide Elongation (Standard Fmoc Cycle)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (4 eq.) using a suitable activator like HATU (3.95 eq.) and a base like DIEA (8 eq.) in DMF.

  • Washing: Wash thoroughly with DMF.

  • Repeat: Repeat this cycle for each amino acid in the sequence.

spss_cycle start Resin-Bound Peptide (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 end Elongated Peptide (Ready for next cycle) wash2->end end->deprotection Repeat Cycle

Sources

Application Note & Protocol: Pre-column Derivatization with 2-(Chloromethyl)-4-nitrophenol for Enhanced HPLC-UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the pre-column derivatization of analytes containing nucleophilic functional groups, such as carboxylic acids, using 2-(Chloromethyl)-4-nitrophenol. This derivatization strategy is designed to enhance the ultraviolet (UV) detection of otherwise poorly absorbing compounds in high-performance liquid chromatography (HPLC). We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the derivatization of fatty acids as a model analyte class, and outline a validated HPLC-UV method for the separation and quantification of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and specificity of their analytical methods.

Introduction: The Rationale for Derivatization

In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of endogenous and exogenous compounds is paramount. High-performance liquid chromatography (HPLC) is a cornerstone technique for these analyses. However, a significant challenge arises when target analytes lack a strong chromophore, leading to poor sensitivity with UV-Vis detectors, a common type of detector in HPLC systems.[1] Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a chromophoric tag, thereby enhancing its detectability.[2]

This compound is a versatile derivatizing reagent. Its utility stems from the presence of a reactive chloromethyl group and a nitro group on the phenol ring.[3] The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution with analytes containing functional groups such as carboxylic acids, phenols, and amines. The nitro group, a strong chromophore, imparts a high UV absorbance to the resulting derivative, significantly improving detection limits.

Advantages of using this compound:

  • Enhanced Molar Absorptivity: The nitrophenol moiety provides a strong UV absorbance, leading to a significant increase in signal intensity.

  • Improved Chromatographic Properties: Derivatization can alter the polarity and volatility of the analyte, potentially leading to better peak shape and resolution.[4]

  • Versatility: It can react with a range of nucleophilic functional groups, making it applicable to a variety of analyte classes.

Reaction Mechanism: Nucleophilic Substitution

The derivatization reaction with this compound proceeds via a nucleophilic substitution mechanism.[3] In the case of a carboxylic acid, the carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form an ester derivative.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

Experimental Protocol: Derivatization of Fatty Acids

This protocol provides a detailed methodology for the pre-column derivatization of fatty acids with this compound.

Materials and Reagents
  • This compound (derivatizing reagent)

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Preparation of Solutions
  • Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily and store it protected from light.

  • Fatty Acid Stock Solutions (1 mg/mL): Dissolve 10 mg of each fatty acid standard in 10 mL of acetonitrile.

  • Potassium Carbonate Solution (0.1 M): Dissolve 1.38 g of anhydrous K₂CO₃ in 100 mL of deionized water.

Derivatization Procedure
  • Sample Preparation: Pipette 100 µL of the fatty acid standard solution (or extracted sample) into a 1.5 mL microcentrifuge tube.

  • Addition of Base: Add 50 µL of 0.1 M potassium carbonate solution to the tube. The basic conditions are necessary to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.[5]

  • Addition of Derivatizing Reagent: Add 100 µL of the 10 mg/mL this compound solution.

  • Reaction Incubation: Tightly cap the tube, vortex for 30 seconds, and incubate at 60 °C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the reaction rate.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 20 µL of 1 M HCl to neutralize the excess base and stop the reaction.

  • Sample Cleanup (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove interferences.

  • Final Preparation: Centrifuge the tube at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4"];

HPLC-UV Method for Analysis

The following HPLC method is a starting point and should be optimized for the specific analytes and instrumentation used.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Method Validation

A robust analytical method requires validation to ensure its reliability. The following parameters should be assessed according to ICH guidelines:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank samples and samples spiked with potential interferences.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be >0.99.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no derivative peak Incomplete reactionEnsure proper pH for deprotonation. Increase reaction time or temperature. Use fresh derivatizing reagent.
Degradation of derivativeAnalyze the sample immediately after preparation. Store samples at 4 °C if analysis is delayed.
Poor peak shape Column overloadDilute the sample.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
Interfering peaks Matrix effectsImplement a sample cleanup step (e.g., SPE).
Impurities in reagentsUse high-purity reagents and solvents.

Safety Precautions

  • This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Pre-column derivatization with this compound offers a robust and effective strategy for enhancing the HPLC-UV detection of analytes with poor chromophoric properties. The protocol outlined in this application note provides a solid foundation for developing and validating sensitive and reliable analytical methods for a wide range of compounds. By understanding the underlying chemistry and carefully optimizing the reaction and chromatographic conditions, researchers can significantly improve the quality and utility of their analytical data.

References

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 225-237.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
  • Al-Tannak, N. F., & Stanimirova, I. (2020). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 25(21), 5086.
  • Benchchem. (2025).
  • El-Awady, M. Y., & El-Wasseef, D. R. (2014). Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography.
  • Cunha, S. C., & Fernandes, J. O. (2010). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. Current Analytical Chemistry, 6(3), 221-237.
  • Majnooni, M. B., Mohammadi, B., & Babaei, A. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate.
  • Li, D., et al. (2011). A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC with fluorescence detection and its application to Lycium barbarum seed oil. Food Chemistry, 125(4), 1365-1372.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scientific Research Publishing.
  • Sari, D. P., & Muchtar, S. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 1-10.
  • Xie, J., et al. (2022). Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism.
  • Wang, Y., et al. (2023). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 8(12), 11337-11345.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Brouwer, E. R., Hermans, A. N., Lingeman, H., & Brinkman, U. A. (1992). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile.
  • Lee, H. B., & Peart, T. E. (1995). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Hamachi, A., et al. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Metabolites, 11(10), 668.
  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.
  • E-mail, T. F. (2002). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of peptide science : an official publication of the European Peptide Society, 8(4), 149–159.
  • Christie, W. W. (2019).
  • Benchchem. (2025).
  • Krause, S. O. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • Wang, Y., et al. (2018). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • The Organic Chemistry Tutor. (2021, April 18).
  • D'Archivio, A. A., et al. (2023). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods, 12(15), 2898.
  • Kim, H. Y., & Kim, K. R. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3369-3383.
  • El-Shabrawy, Y. (2006). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 799-826.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Reaction Overview: The Blanc Chloromethylation

The most common and established method for synthesizing this compound is the Blanc chloromethylation of 4-nitrophenol.[1] This electrophilic aromatic substitution reaction involves treating 4-nitrophenol with formaldehyde and hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1][2]

The reaction mechanism is initiated by the formation of a highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species from formaldehyde and HCl.[1][2] The electron-rich phenol ring then attacks this electrophile. The strongly activating hydroxyl (-OH) group on 4-nitrophenol directs the substitution to the ortho position, leading to the desired product.[1]

Reaction_Mechanism Figure 1: Blanc Chloromethylation Mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution HCHO Formaldehyde ClCH2OH Chloromethanol HCHO->ClCH2OH + HCl HCl HCl Electrophile ClCH₂⁺ (Chloromethyl Cation) ClCH2OH->Electrophile + H⁺, -H₂O 4NP 4-Nitrophenol Intermediate Sigma Complex (Resonance Stabilized) 4NP->Intermediate + ClCH₂⁺ Product 2-(Chloromethyl)- 4-nitrophenol Intermediate->Product - H⁺

Caption: Figure 1: Simplified mechanism of the Blanc chloromethylation of 4-nitrophenol.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis. Each answer explains the underlying chemistry to empower you to make informed decisions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several sources. A systematic approach is required to diagnose the issue.

  • Incomplete Reaction: The chloromethylation of nitrophenols can be sluggish. Ensure your reaction has run for a sufficient duration. Some protocols suggest refluxing for several hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the 4-nitrophenol starting material.

  • Suboptimal Temperature: Temperature control is critical. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures (>90°C) can promote the formation of polymeric byproducts and decomposition, thereby reducing the yield of the desired product.[4] A common temperature range is 60–80°C.[1]

  • Reagent Stoichiometry: Carefully control the molar ratios. While a 1:1 ratio of 4-nitrophenol to formaldehyde is theoretically required, minor adjustments can be beneficial. An excess of formaldehyde can lead to unwanted side reactions, including polymerization and di-substitution.

  • Purity of Reagents: Ensure all reagents, particularly the formaldehyde (or paraformaldehyde) and 4-nitrophenol, are of high purity. Impurities can interfere with the reaction.

  • Loss During Workup: The product can be lost during extraction and purification steps. Ensure proper phase separation during liquid-liquid extraction and optimize your recrystallization solvent and procedure to maximize recovery.

Q2: I'm observing a significant amount of a dark, tarry, or resinous byproduct. How can I prevent this?

The formation of polymeric tar is a classic problem in reactions involving formaldehyde under acidic conditions. This occurs due to self-condensation of the hydroxymethyl intermediate or further reaction of the product.

  • Cause: The initial electrophilic attack can form 2-hydroxymethyl-4-nitrophenol. This benzylic alcohol is reactive and can be protonated and lose water to form a benzyl cation, which can then attack another phenol ring, leading to polymer chains. Excess formaldehyde exacerbates this issue.

  • Solution 1: Temperature Management: Maintain a moderate reaction temperature. High heat accelerates these undesirable polymerization pathways.

  • Solution 2: Controlled Reagent Addition: Instead of adding all the formaldehyde at once, consider a slow, portion-wise, or continuous addition using a syringe pump. This keeps the instantaneous concentration of the reactive electrophile low, favoring the desired intramolecular reaction over intermolecular polymerization.

  • Solution 3: Molar Ratio Control: Avoid a large excess of formaldehyde. Use a molar ratio as close to stoichiometric as your optimization studies permit.

Q3: My product analysis (e.g., ¹H NMR) shows signals corresponding to a di-substituted product. How can I improve selectivity for mono-chloromethylation?

The formation of 2,6-bis(chloromethyl)-4-nitrophenol is a common selectivity issue. Because the first chloromethyl group does not significantly deactivate the ring, a second substitution can occur at the other ortho position.

  • Cause: The phenol ring remains activated after the first substitution, making it susceptible to a second electrophilic attack, especially if a high concentration of the chloromethylating agent is present.

  • Solution 1: Adjust Stoichiometry: Use 4-nitrophenol as the limiting reagent. A slight excess of the aromatic substrate relative to formaldehyde can statistically disfavor di-substitution.

  • Solution 2: Shorter Reaction Time: Monitor the reaction closely. As the concentration of the mono-substituted product increases, the rate of di-substitution becomes more significant. Stopping the reaction once the starting material is consumed, but before significant di-substitution occurs, is key. TLC is an invaluable tool for this.

  • Solution 3: Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second substitution may be higher.

Q4: What are the critical safety precautions for this reaction, specifically regarding bis(chloromethyl) ether?

This is a critical safety consideration. The Blanc chloromethylation, and indeed most chloromethylation reactions using formaldehyde and HCl, are known to produce bis(chloromethyl) ether (BCME) as a byproduct.[2]

  • Extreme Hazard: BCME is a potent, regulated human carcinogen with high acute toxicity. Its formation, even in trace amounts, presents a significant risk.

  • Mandatory Precautions:

    • Fume Hood: All operations MUST be conducted in a certified, high-performance chemical fume hood to prevent inhalation of volatile reactants and the BCME byproduct.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton).

    • Quenching: Any residual chloromethylating agents must be quenched before disposal. This can be done carefully with an aqueous ammonia or sodium hydroxide solution to destroy BCME.

    • Institutional Approval: Follow all institutional safety protocols and obtain necessary approvals before conducting this reaction.

Q5: What is the recommended method for purifying the final product?

Purification is essential to remove unreacted starting materials, catalysts, and byproducts like polymers and di-substituted species.

  • Initial Workup: After the reaction is complete, it is often cooled and filtered to collect the crude product as a solid.[1] Washing the solid with cold water helps remove residual acid and other water-soluble impurities.[4]

  • Recrystallization: This is the most effective method for obtaining high-purity this compound.

    • Solvent Choice: Benzene has been reported as an effective recrystallization solvent.[1] Toluene or a mixture of ethanol and water may also be suitable. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities either fully dissolved or insoluble.

  • Steam Distillation: If unreacted 4-nitrophenol is a significant impurity, steam distillation can be employed to remove it before final purification of the non-volatile product.[3]

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Problem Problem Observed LowYield Low Yield Problem->LowYield Polymer Polymer / Tar Formation Problem->Polymer DiSub Di-substitution Impurity Problem->DiSub Cause1 Incomplete Reaction? LowYield->Cause1 Check TLC Cause2 Temp Too High? Polymer->Cause2 Primary Cause Cause3 Excess HCHO? DiSub->Cause3 Likely Cause Cause1->Cause2 No Sol1 Increase Reaction Time Monitor by TLC Cause1->Sol1 Yes Cause2->Cause3 Also consider Sol2 Decrease Temperature (e.g., to 60-70°C) Cause2->Sol2 Yes Sol3 Use Slow Addition of HCHO Cause3->Sol3 Also helps Sol4 Use Stoichiometric HCHO or slight excess of 4-NP Cause3->Sol4 Yes

Sources

Technical Support Center: Optimizing Derivatization Reactions with 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-4-nitrophenol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to optimize conditions with confidence.

Core Principles: The Reaction Mechanism

The derivatization of a nucleophile using this compound is fundamentally a bimolecular nucleophilic substitution (Sₙ2) reaction. The benzylic chloride of the chloromethyl group is an excellent electrophile, highly susceptible to attack by a nucleophile.[1][2] When the nucleophile is an alcohol or a phenol, this reaction is a variant of the well-established Williamson ether synthesis.[3]

The reaction proceeds in two key stages:

  • Deprotonation: A base is used to deprotonate the nucleophile (e.g., a phenol, R-OH), creating a more potent nucleophilic anion (a phenoxide or alkoxide, R-O⁻).[4] The acidity of the 4-nitrophenol starting material's own hydroxyl group is a key consideration, but for derivatizing another molecule, the focus is on activating the incoming nucleophile.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a concerted, backside attack characteristic of an Sₙ2 mechanism.[3][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Nucleophile Nucleophile (e.g., R-OH / Ar-OH) Anion Activated Nucleophile (R-O⁻ / Ar-O⁻) Nucleophile->Anion + Base Base Base (e.g., NaH, K₂CO₃) TS SN2 Transition State Anion->TS Nucleophilic Attack Reagent 2-(Chloromethyl)- 4-nitrophenol Reagent->TS Product Derivatized Product (Ether) TS->Product Chloride leaves

Caption: General mechanism for derivatization using this compound.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the derivatization reaction, providing explanations and actionable solutions.

Problem: Low or No Product Yield

Q1: My reaction shows no conversion after several hours. What are the primary factors to check?

A1: Zero conversion typically points to a fundamental issue with one of the core reaction components: the base, the nucleophile's activation, or the solvent.

  • Ineffective Deprotonation: The most common culprit is an inadequate base. If your nucleophile is a phenol or alcohol, it must be converted to its corresponding anion to become a sufficiently powerful nucleophile.[4][6] A weak base like sodium bicarbonate (NaHCO₃) is often insufficient to fully deprotonate a phenol.

  • Incorrect Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. Using a polar protic solvent (like ethanol or water) can dramatically slow or halt the reaction. These solvents form a hydrogen-bond "cage" around the nucleophilic anion, stabilizing it and sterically hindering its ability to attack the electrophile.[5][7][8]

  • Reagent Quality: Ensure your this compound is not degraded. The chloromethyl group can be susceptible to hydrolysis over time if stored improperly. Also, verify the quality and dryness of your solvent, especially when using water-sensitive bases like sodium hydride (NaH).

Q2: I'm getting a low yield, and TLC shows significant unreacted starting material. Could my base be the issue?

A2: Yes, the choice and stoichiometry of the base are critical for driving the reaction to completion.

  • Base Strength: The pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile you are trying to deprotonate. For a typical phenol (pKa ≈ 10), a base like potassium carbonate (K₂CO₃) is effective, while stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[6]

  • Stoichiometry: Using a stoichiometric equivalent (1.0 eq) of a weaker base like K₂CO₃ may result in an equilibrium that does not favor complete formation of the phenoxide. It is common practice to use a slight excess (1.2-2.0 eq) of carbonate bases to drive the reaction forward. For strong bases like NaH, a slight excess (1.1-1.2 eq) is sufficient.

  • Heterogeneity: Reactions with solid bases like K₂CO₃ can be limited by surface area. Ensure vigorous stirring to maximize interaction between the solid base and the dissolved nucleophile.

Q3: How does solvent choice impact my reaction rate and yield?

A3: Solvent choice is arguably one of the most important variables for optimizing an Sₙ2 reaction. The ideal solvent should fully dissolve the reactants but poorly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[7][8]

Solvent TypeExamplesEffect on Sₙ2 ReactionRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighly Favorable Solvates the cation (e.g., K⁺, Na⁺) but does not hydrogen bond with the anion, increasing nucleophilicity and reaction rate.[9]
Polar Protic Water, Ethanol, MethanolHighly Unfavorable Forms a "solvent cage" around the nucleophile via hydrogen bonding, stabilizing it and lowering its reactivity.[8]
Nonpolar Hexane, TolueneUnfavorable Reactants, particularly the ionic phenoxide intermediate, often have poor solubility, leading to a very slow, heterogeneous reaction.

For this derivatization, DMF (Dimethylformamide) or Acetonitrile are excellent first choices.

Problem: Multiple Products & Impurities

Q4: My TLC shows multiple spots, even with some product formation. What are the likely side products?

A4: The appearance of multiple spots indicates side reactions are occurring. With ambident nucleophiles like phenoxides, the primary side product is often from C-alkylation.

  • C-Alkylation vs. O-Alkylation: A phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored (thermodynamic product), C-alkylation can occur under certain conditions, leading to a constitutional isomer that can be difficult to separate.[10]

  • Unreacted Starting Materials: The most intense spots are often your starting nucleophile and this compound.

  • Elimination (E2) Products: While less common for benzylic halides, if your nucleophile is sterically hindered or strongly basic, a minor amount of elimination could occur, though this is more of a concern with secondary and tertiary alkyl halides.[9][11]

Q5: How can I favor the desired O-alkylation product over C-alkylation?

A5: You can significantly influence the O- vs. C-alkylation ratio by carefully selecting your solvent and reaction conditions.

  • Solvent is Key: As a general rule, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[10] They leave the oxygen anion as the most available and reactive nucleophilic site. In contrast, polar protic solvents (like trifluoroethanol) can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[10]

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role, though this is a secondary effect compared to the solvent.

  • Temperature: Higher temperatures can sometimes lead to the thermodynamically more stable product. However, for this system, controlling selectivity through solvent choice is far more effective.

Alkylation_Selectivity cluster_0 Reaction Pathways Phenoxide Phenoxide Anion (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation Favored in Polar Aprotic Solvents (DMF, Acetonitrile) C_Alkylation C-Alkylation Product (Side Product) Phenoxide->C_Alkylation Can occur in Polar Protic Solvents

Caption: Solvent effect on O- vs. C-alkylation selectivity.

Q6: The reaction mixture turned dark brown or black. What causes this and how can it be prevented?

A6: Dark coloration or "tar" formation is usually a sign of decomposition, often caused by overly harsh reaction conditions.

  • Harsh Basicity/High Temperature: Many phenolic compounds, especially those with electron-withdrawing groups like the nitro group, can be sensitive to strong bases at elevated temperatures, leading to polymerization or decomposition.

  • Air Oxidation: Phenoxides can be susceptible to air oxidation, which is often exacerbated by heat.

  • Prevention:

    • Use the mildest base that is effective for your substrate. For many phenols, K₂CO₃ is sufficient and less harsh than NaH.

    • Maintain moderate temperatures. Many of these reactions proceed efficiently at room temperature or with gentle heating (40-60 °C). Avoid aggressive refluxing unless necessary.

    • If your substrate is particularly sensitive, consider running the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

Part 2: Frequently Asked Questions (FAQs)

This section provides direct answers to common procedural and optimization questions.

Q7: What is the optimal base for deprotonating my phenolic nucleophile?

A7: The choice depends on the acidity of your specific phenol and the desired reaction conditions.

BaseTypeCommon Use & Rationale
Potassium Carbonate (K₂CO₃) Mild, InorganicThe workhorse for many phenol alkylations. It is inexpensive, easy to handle, and sufficiently basic for most phenols. Requires vigorous stirring.
Sodium Hydride (NaH) Strong, Non-nucleophilicProvides rapid and irreversible deprotonation. The only byproduct is H₂ gas. Requires an anhydrous solvent (DMF, THF) and an inert atmosphere.[3]
Sodium Hydroxide (NaOH) Strong, ProticCan be used, but introduces water, which is detrimental to the Sₙ2 reaction. Best used in a two-phase system with a phase-transfer catalyst.[12]

Recommendation: Start with potassium carbonate in DMF. It is effective, safe, and avoids the need for strictly anhydrous conditions.

Q8: When and why should I use a Phase-Transfer Catalyst (PTC)?

A8: A phase-transfer catalyst is essential when you are running a reaction in a two-phase system, typically an aqueous phase (containing a base like NaOH) and an organic phase (containing your substrate).[13]

  • Mechanism: The PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the deprotonated nucleophile from the aqueous phase into the organic phase, where it can react with the this compound.[12]

  • When to Use: Use a PTC if you need to use an inexpensive aqueous base like NaOH but want to avoid the negative effects of a protic solvent on the Sₙ2 reaction. This method can be very efficient and avoids the need for anhydrous solvents.[14]

Q9: What is a typical temperature range for this reaction?

A9: The optimal temperature is a balance between reaction rate and side product formation.

  • With Strong Bases (NaH): The deprotonation is often done at 0 °C to control the initial exothermic reaction, followed by warming to room temperature (20-25 °C) for the Sₙ2 reaction. Many reactions are complete within a few hours at RT.

  • With Weaker Bases (K₂CO₃): These reactions often require gentle heating to achieve a reasonable rate. A range of 50-80 °C is a good starting point.[1]

Q10: How do I monitor the reaction's progress?

A10: Thin-Layer Chromatography (TLC) is the most effective method. Spot three lanes on a silica plate: your starting nucleophile (SM), your this compound (R), and the reaction mixture (RM). As the reaction proceeds, you should see the spots for SM and R diminish and a new spot for the product (P) appear. The product will typically have an Rf value intermediate between the two starting materials.

Q11: What are the recommended methods for purifying the final ether product?

A11: Purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: If your product is a solid, this is an excellent method for achieving high purity, especially for removing minor impurities.[15][16][17] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: This is the most versatile method for separating the product from unreacted starting materials and side products like C-alkylation isomers.[18] A silica gel column with a solvent gradient (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is typically effective.

Part 3: General Experimental Protocol

This protocol provides a robust starting point for the derivatization of a generic phenol. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental_Workflow Start Start Reagents 1. Dissolve Phenol (1.0 eq) & K₂CO₃ (1.5 eq) in DMF Start->Reagents Stir 2. Stir at Room Temp for 30 min Reagents->Stir Add_Reagent 3. Add this compound (1.05 eq) Stir->Add_Reagent Heat 4. Heat to 60 °C Add_Reagent->Heat Monitor 5. Monitor by TLC (every 1-2 hours) Heat->Monitor Workup 6. Quench with Water & Extract with Ethyl Acetate Monitor->Workup Reaction Complete Purify 7. Dry, Concentrate & Purify (Column or Recrystallization) Workup->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A standard experimental workflow for the derivatization reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the phenolic nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add dry dimethylformamide (DMF) to create a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate initial salt formation.

  • Electrophile Addition: Add this compound (1.05 eq) to the mixture. A slight excess ensures the complete consumption of the more valuable nucleophile.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by TLC until the starting nucleophile is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water. The volume of water should be 5-10 times the volume of DMF used.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine to aid in the removal of residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by either recrystallization or flash column chromatography on silica gel.

References

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  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. [URL: https://learninglink.oup.com/access/patrick-an-introduction-to-drug-synthesis-2e-student-resources/patrick-an-introduction-to-drug-synthesis-2e-appendix-6]
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  • Request PDF. Protection for Phenols and Catechols. ResearchGate. [URL: https://www.researchgate.
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  • ResearchGate. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. [URL: https://www.researchgate.
  • Pons-Siepermann, C. A., et al. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18, 7487-7493. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ce/c6ce01603k]
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  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). [URL: https://www.highfine.com/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i-d501062.html]
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  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/12/04/deciding-sn1sn2e1e2-the-solvent/]
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Technical Support Center: 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Byproduct Formation in Synthetic Reactions

Welcome to the technical support hub for 2-(Chloromethyl)-4-nitrophenol (CAS: 2973-19-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. My goal as a Senior Application Scientist is not just to provide protocols, but to illuminate the chemical principles behind them, empowering you to troubleshoot effectively and optimize your reaction outcomes. This compound is a powerful reagent, but its bifunctional nature—possessing both a highly reactive benzylic chloride and an acidic phenolic hydroxyl group—makes it prone to specific side reactions. Understanding these pathways is the key to minimizing byproduct formation and maximizing the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do they influence its chemistry?

A1: The molecule has two key sites of reactivity. The first is the benzylic carbon of the chloromethyl group, which is highly electrophilic. This site is susceptible to nucleophilic attack (via SN2 or SN1 mechanisms), making it ideal for introducing a wide array of functional groups.[1] The second is the phenolic hydroxyl group. This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This dual reactivity is the primary source of common byproducts, such as self-condensation or ether formation.

Q2: How should I store and handle this compound to ensure its stability and prevent degradation?

A2: Due to its reactivity, proper storage is crucial. The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to protect it from moisture and oxygen. The chloromethyl group is susceptible to hydrolysis, which will convert it to 2-(hydroxymethyl)-4-nitrophenol. Exposure to light and heat can also promote decomposition and polymerization. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is classified as a substance that can cause severe skin burns and eye damage.[2][3]

Q3: My reaction with an amine nucleophile is giving a low yield and a complex mixture of products. What are the likely culprits?

A3: When reacting with amines, several competing reactions can occur.[1]

  • Dimerization: If you are using a base to deprotonate your amine, you might also be deprotonating the phenolic hydroxyl group of the starting material. This phenoxide can then attack another molecule of this compound, leading to an ether dimer byproduct.

  • Hydrolysis: If your solvent or amine contains water, hydrolysis of the chloromethyl group is a significant risk, especially if the reaction is heated or run under basic conditions.

  • Polyalkylation: If you are using a primary amine, it's possible for the product to react again with the starting material, leading to polyalkylated species, although this is often less of an issue than dimerization. The primary amine product is generally less nucleophilic than the starting amine.

Careful control of stoichiometry, temperature, and ensuring anhydrous conditions are paramount.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing the causal chemistry and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
An unexpected, less polar spot appears on TLC, often as a major byproduct. Ether Dimer Formation: The phenolic -OH of one molecule, especially when deprotonated to a phenoxide, acts as a nucleophile and attacks the benzylic chloride of another molecule. This is common in the presence of a base.1. Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base (e.g., DBU, DIPEA) if your nucleophile requires it. This minimizes deprotonation of the phenol. 2. Control Stoichiometry: Use the nucleophile as the limiting reagent if possible, or add the base slowly to the reaction mixture to keep the concentration of the phenoxide low at any given time. 3. Protect the Phenol: If feasible for your synthetic route, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the substitution at the chloromethyl position.
A highly polar byproduct is observed, or the product appears to have decomposed upon workup. Hydrolysis to 2-(hydroxymethyl)-4-nitrophenol: The benzylic chloride is sensitive to water, leading to the formation of the corresponding alcohol.[4] This is accelerated by heat and basic conditions.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, THF, Acetonitrile). Dry all glassware thoroughly. Run the reaction under an inert atmosphere. 2. Mind Your Base: Aqueous bases (e.g., aq. NaOH, K2CO3 in water) will promote hydrolysis. Use anhydrous bases (e.g., NaH, K2CO3 dried in an oven). 3. Temperature Control: Perform the reaction at the lowest effective temperature to disfavor the hydrolysis pathway.
The reaction is sluggish, and a significant amount of starting material remains even after extended reaction times. 1. Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride efficiently under the reaction conditions. 2. Poor Solvent Choice: The solvent may not adequately solvate the transition state of the SN2 reaction. Polar aprotic solvents are generally preferred.1. Add a Catalyst: For S_N2 reactions, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can be effective. The iodide displaces the chloride to form the more reactive benzylic iodide in situ (Finkelstein reaction). 2. Optimize Solvent: Switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate S_N2 reactions.[5]
A dark, insoluble tar-like substance forms in the reaction flask. Polymerization/Decomposition: Under harsh conditions (strong base, high heat), uncontrolled side reactions can lead to the formation of polymeric material. The nitro group can also participate in undesired redox reactions.1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Dilute Conditions: High concentrations can favor intermolecular side reactions. Running the reaction at a higher dilution can help favor the desired intramolecular pathway. 3. Slow Reagent Addition: Add the base or other reactive components slowly via a syringe pump to maintain a low instantaneous concentration and better control the reaction exotherm.

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and common side reactions is crucial. The following diagram illustrates these competing pathways.

G Figure 1: Competing Reaction Pathways cluster_main Desired Pathway (SN2) cluster_dimer Side Reaction 1: Dimerization cluster_hydrolysis Side Reaction 2: Hydrolysis SM This compound Phenoxide Intermediate Phenoxide SM->Phenoxide + Base - H+ DesiredProduct Desired Product (Ar-CH2-Nu) SM->DesiredProduct + Nu-H Hydrolysis Byproduct: Diol (Ar-CH2-OH) SM->Hydrolysis + H2O - HCl Nuc Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Base Base H2O Water (H2O) Dimer Byproduct: Ether Dimer Phenoxide->Dimer + another SM - Cl- G Figure 2: Troubleshooting Workflow start Analyze reaction TLC sm_present Significant Starting Material (SM) remains? start->sm_present new_spots New, distinct byproduct spots visible? sm_present->new_spots No sol_temp ACTION: Increase temp slightly or add catalytic NaI. sm_present->sol_temp Yes streak_tar Baseline streaking or insoluble tar? new_spots->streak_tar No sol_spots DIAGNOSIS: Check for Dimer (less polar) or Hydrolysis (more polar). new_spots->sol_spots Yes success Clean conversion to product spot streak_tar->success No sol_tar DIAGNOSIS: Decomposition. Redo reaction at lower temp/higher dilution. streak_tar->sol_tar Yes sol_rethink ACTION: Review base/solvent choice. Ensure anhydrous conditions. sol_spots->sol_rethink

Sources

Technical Support Center: Purification of 2-(Chloromethyl)-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Chloromethyl)-4-nitrophenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate.[1] The information provided herein is based on established chemical principles and field-proven insights to ensure the successful isolation of high-purity compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and widely utilized method for synthesizing this compound is the direct chloromethylation of 4-nitrophenol, a process also known as the Blanc chloromethylation.[1] This reaction involves the electrophilic aromatic substitution of 4-nitrophenol with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1] An alternative, though less common, route is the nitration of 2-(chloromethyl)phenol.[1]

Q2: What are the typical impurities I might encounter in my crude this compound product?

Impurities can arise from several sources, including unreacted starting materials, side-products, and subsequent degradation. Common impurities include:

  • Unreacted 4-nitrophenol: Incomplete chloromethylation will leave residual starting material.

  • Isomeric byproducts: While the hydroxyl group of 4-nitrophenol strongly directs the chloromethyl group to the ortho position, trace amounts of other isomers may form.

  • Dichloromethylated products: Overreaction can lead to the introduction of a second chloromethyl group on the aromatic ring.

  • Polymeric materials: Formaldehyde can self-polymerize under acidic conditions, leading to resinous byproducts.

  • Oxidation products: Nitrophenols can be susceptible to oxidation, leading to colored impurities.[2]

Q3: What are the key safety precautions when handling this compound?

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Avoid inhaling the dust and ensure proper disposal of waste according to institutional and local regulations.[3][5]

Q4: How should I store this compound and its derivatives?

These compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[3][5] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over time.

Q5: What analytical techniques are suitable for assessing the purity of my final product?

Several analytical methods can be employed to determine the purity of this compound derivatives:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities.[6][7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic or phosphoric acid) is a common starting point.[6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile derivatives, though derivatization might be necessary to improve volatility and thermal stability.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (128-130 °C for the parent compound) is a good indicator of high purity.[3]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Yield of Crystalline Product After Recrystallization

Symptoms:

  • Very little or no solid precipitates from the cooling solution.

  • The resulting solid is oily or appears as a gum.

Possible Causes & Solutions:

Cause Explanation Solution
Excess Solvent The most common reason for low recovery is using too much solvent during the initial dissolution step. This keeps the compound in solution even at lower temperatures.[11]Action: Reheat the solution to boiling and evaporate a portion of the solvent to increase the concentration of your compound.[11] Allow the concentrated solution to cool slowly again.
Inappropriate Solvent System The chosen solvent may be too good at dissolving the compound at all temperatures, or it may not provide a significant solubility difference between hot and cold conditions.Action: Select a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For nitrophenols, solvents like benzene, ethanol, or mixtures like methylene chloride/petroleum ether have been reported.[1][12]
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.[11]Action: Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath to maximize crystal formation. Insulating the flask can further slow the cooling process.[11]
Presence of Soluble Impurities High concentrations of impurities can inhibit crystallization or cause the product to "oil out."Action: Consider a pre-purification step. Running the crude material through a short plug of silica gel can remove baseline impurities.[13] Alternatively, a hot filtration step during recrystallization can remove insoluble impurities.[11]
Problem 2: Product Purity is Unacceptable After a Single Purification Step

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows the presence of significant impurities.

  • The melting point of the product is broad and lower than the literature value.

Possible Causes & Solutions:

Decision Workflow for Purity Issues

G start Impure Product recrystallization Recrystallization Ineffective? start->recrystallization chromatography Consider Column Chromatography recrystallization->chromatography No solvent Optimize Solvent System for Recrystallization recrystallization->solvent Yes check_stability Is Compound Stable on Silica? chromatography->check_stability second_recrystallization Perform a Second Recrystallization solvent->second_recrystallization final_product High Purity Product second_recrystallization->final_product alternative_stationary_phase Use Alumina or Florisil check_stability->alternative_stationary_phase No check_stability->final_product Yes, after chromatography deactivating_silica Use Deactivated Silica Gel check_stability->deactivating_silica Partially alternative_stationary_phase->final_product deactivated_silica Use Deactivated Silica Gel deactivating_silica->final_product

Caption: Troubleshooting workflow for purity issues.

  • Recrystallization Troubleshooting: If a single recrystallization is insufficient, a second "crop" can be attempted. This involves collecting the initial crystals, then concentrating the mother liquor (the remaining solution) to yield a second batch of crystals.[11] Be aware that the second crop is often less pure than the first. Alternatively, performing a second recrystallization on the first crop using a different solvent system can be effective.

  • When to Use Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.[14][15] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase flows through the column.[14]

Problem 3: Compound Decomposes or is Lost on a Silica Gel Column

Symptoms:

  • The desired product does not elute from the column.

  • Fractions contain multiple new spots by TLC, indicating decomposition.

  • Recovery from the column is very low.

Possible Causes & Solutions:

Cause Explanation Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. The phenolic hydroxyl group and benzylic chloride in your molecule can be sensitive.Action: Deactivate the silica gel by adding a small percentage of a base, like triethylamine (e.g., 1-2%), to the eluent.[13] This will neutralize the acidic sites on the silica.
Compound Instability The compound itself may be inherently unstable under the conditions of chromatography.Action: Test the stability of your compound on silica gel before running a column. Spot the compound on a TLC plate, let it sit for an hour, then elute it. If a streak or new spots appear, the compound is likely unstable on silica.[13]
Alternative Stationary Phases If the compound is unstable on silica, other stationary phases can be used.Action: Consider using alumina (which is available in neutral, acidic, or basic forms) or Florisil.[13] The choice will depend on the specific properties of your derivative.

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[11] Once crystal growth appears to have stopped, place the flask in an ice bath for at least 20-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Solvent System via TLC b Pack Column (Wet or Dry Method) a->b c Equilibrate Column with Eluent b->c d Load Sample (Minimal Solvent) c->d e Elute with Solvent d->e f Collect Fractions Sequentially e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j j i->j Final Product

Caption: Standard workflow for flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.[13]

  • Column Packing: Secure a column vertically. Add a small plug of cotton or glass wool to the bottom. Cover it with a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[16] Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.[15]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a regulated air line) to force the solvent through the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[17]

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.[14]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

By following this guide, researchers can effectively troubleshoot common purification issues and implement robust protocols to obtain high-purity this compound derivatives for their research and development needs.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Pi-Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • Google Patents. (n.d.). US6320081B1 - O-Nitro(thio)phenol derivatives, and their preparation.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • ResearchGate. (2025, August 7). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. Retrieved from [Link]

  • PubMed. (1980, May). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). (No URL available)
  • Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0376047A1 - 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • oc-praktikum.de. (2006, March). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-4-nitrophenol (CAS No. 2973-19-5). This guide is designed for chemistry professionals engaged in the synthesis of this versatile intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yields.

Overview of the Synthesis

The primary and most common method for synthesizing this compound is the Blanc chloromethylation of 4-nitrophenol.[1] This reaction is a classic example of electrophilic aromatic substitution, where an aromatic proton is replaced by a chloromethyl (-CH₂Cl) group.[2][3]

The reaction involves treating 4-nitrophenol with formaldehyde and hydrogen chloride (HCl) gas, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1][4] The hydroxyl (-OH) group on the phenol ring is a strong ortho-, para-directing activator, while the nitro (-NO₂) group is a meta-directing deactivator. Given that the para position is blocked, the electrophilic attack is directed to the ortho position relative to the powerful hydroxyl group, yielding the desired product.[1]

Reaction Mechanism Snapshot

The mechanism proceeds in three key stages:

  • Generation of the Electrophile: Formaldehyde is protonated under acidic conditions. This species can then react to form a highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, facilitated by the Lewis acid.[1][4]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-nitrophenol acts as a nucleophile, attacking the electrophile. This disrupts the ring's aromaticity and forms a carbocation intermediate known as a sigma complex or arenium ion.[2][3]

  • Rearomatization: A base (like Cl⁻ or H₂O) removes a proton from the carbon bearing the new chloromethyl group, restoring the aromaticity of the ring to form the final product.[2][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis, providing causal explanations and actionable solutions.

Question: My reaction yield is consistently low (< 50%). What are the most likely causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.

Troubleshooting_Low_Yield

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of nitrophenols by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during their experiments. Here, we will explore the common causes of this issue and provide systematic, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing in my nitrophenol analysis. What are the most likely causes?

A1: Peak tailing is a common issue in HPLC where a peak's trailing edge is broader than its leading edge.[1][2] This distortion compromises resolution and leads to inaccurate quantification.[3] For acidic and polar compounds like nitrophenols, peak tailing is typically rooted in four primary causes:

  • Secondary Silanol Interactions: Unwanted interactions between the phenolic hydroxyl group and active sites on the silica-based stationary phase.[4][5]

  • Improper Mobile Phase pH: The mobile phase pH is too close to the pKa of the nitrophenol, causing the simultaneous existence of both ionized and non-ionized forms.[6][7]

  • Metal Chelation: The nitrophenol molecules are interacting with trace metal ions within the HPLC system or column packing material.[8][9]

  • Column Overload: The amount of sample injected (either by mass or volume) is exceeding the capacity of the column.[10][11]

A logical, step-by-step approach is the most effective way to diagnose and resolve the specific cause of peak tailing in your chromatogram.

Below is a diagnostic workflow to help you systematically identify the root cause of the peak tailing.

G start Peak Tailing Observed for Nitrophenol(s) overload_check Step 1: Diagnose Overload Inject a 1:10 dilution of the sample. start->overload_check overload_yes Peak shape improves significantly. overload_check->overload_yes Yes overload_no Peak shape does not improve. overload_check->overload_no No overload_solution Diagnosis: Column Overload Solution: Reduce sample concentration or injection volume. overload_yes->overload_solution ph_check Step 2: Check Mobile Phase pH Is the pH >1.5 units away from the nitrophenol's pKa? overload_no->ph_check ph_yes Yes, pH is in a stable range. ph_check->ph_yes Yes ph_no No, pH is too close to pKa. ph_check->ph_no No metal_check Step 3: Diagnose Metal Chelation Add a low concentration of EDTA (e.g., 10-50 µM) to the mobile phase. ph_yes->metal_check ph_solution Diagnosis: pH Issue Solution: Adjust mobile phase pH using a suitable buffer. ph_no->ph_solution metal_yes Peak shape improves. metal_check->metal_yes Yes metal_no Peak shape does not improve. metal_check->metal_no No metal_solution Diagnosis: Metal Chelation Solution: Routinely add EDTA to the mobile phase or use a bio-inert system. metal_yes->metal_solution silanol_solution Diagnosis: Secondary Silanol Interactions Solution: Add a competing base (e.g., TEA), or switch to a modern, high-purity, end-capped column. metal_no->silanol_solution

Caption: A systematic workflow for troubleshooting nitrophenol peak tailing.

Q2: Could secondary interactions with the column be the problem? How do I fix this?

A2: Yes, this is a very common cause. Standard reversed-phase HPLC columns use a silica backbone. Even with advanced manufacturing, some residual silanol groups (Si-OH) remain on the surface.[12] These silanols are acidic and can form strong secondary interactions (hydrogen bonding or ionic interactions) with the polar hydroxyl group of nitrophenols.[5][13] This causes some analyte molecules to be retained more strongly than others, resulting in a "tail".[13]

G Mechanism of Secondary Silanol Interaction cluster_silica Silica Surface silanol Si-O⁻ H⁺ c18 Si-(CH₂)₁₇CH₃ nitrophenol 4-Nitrophenol (Analyte) interaction Unwanted Secondary Interaction (Hydrogen Bonding) nitrophenol->interaction interaction->silanol

Caption: Interaction between a nitrophenol and a residual silanol group.

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[14][15] The TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the nitrophenol analyte.[16]

    • Step 1: Prepare your mobile phase as usual.

    • Step 2: Add triethylamine to the aqueous component to a final concentration of 0.05-0.1% (v/v).

    • Step 3: Adjust the mobile phase to the desired final pH after adding the TEA.

    • Step 4: Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample. Note that columns exposed to TEA may retain it, so it's good practice to dedicate a column to methods using such additives.[17]

  • Switch to a Modern Column: Use a column built with high-purity silica and aggressive end-capping. End-capping is a process where the residual silanols are chemically bonded with a small, non-polar group, making them inert.[12] Columns marketed as "base-deactivated" or made from hybrid silica particles are specifically designed to minimize these secondary interactions.[4]

Q3: How does mobile phase pH cause peak tailing for nitrophenols, and how do I select the right pH?

A3: Mobile phase pH is one of the most critical parameters for ionizable compounds like nitrophenols.[7] Nitrophenols are weak acids. If the mobile phase pH is close to the compound's pKa, a mixture of the protonated (neutral) and deprotonated (anionic) forms will exist simultaneously.[6] These two forms have different retention behaviors, and their rapid interconversion on the column leads to broad, tailing peaks.[7]

The Rule of Thumb: To ensure a single, stable ionic form and achieve sharp, symmetrical peaks, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa.[18]

CompoundpKa (in water at 25 °C)Recommended pH Range for Analysis
4-Nitrophenol~7.15[19][20]pH < 5.5 or pH > 9.0
2-Nitrophenol~7.2[21][22]pH < 5.5 or pH > 9.0
3-Nitrophenol~8.4[20][21]pH < 6.5 or pH > 10.0

Note: pKa values can shift slightly depending on the concentration of organic modifier in the mobile phase.[23]

  • Select an Appropriate Buffer: Choose a buffer system whose pKa is close to your target mobile phase pH. For acidic conditions (e.g., pH 3.0), a formate or acetate buffer is suitable. For basic conditions, a borate or carbonate buffer may be used, but always check your column's pH tolerance (most silica columns are stable between pH 2 and 8).[18]

  • Prepare the Aqueous Phase: Dissolve the buffer salt in the aqueous portion of your mobile phase at a concentration of 10-25 mM.

  • Adjust pH: Adjust the pH of the aqueous solution using a weak acid or base (e.g., formic acid, ammonium hydroxide) before mixing it with the organic solvent.

  • Equilibrate and Test: Equilibrate the column thoroughly and inject the sample. A pH that keeps the nitrophenol in its neutral, protonated form (e.g., pH 3.0) will generally provide better retention and peak shape on a C18 column.

Q4: My peaks are still tailing even with an end-capped column and optimized pH. Could metal contamination be the cause?

A4: Yes, metal contamination is a frequently overlooked cause of peak tailing for chelating compounds.[24] The ortho-positioning of the hydroxyl and nitro groups in nitrophenols can act as a chelating agent, binding to trace metal ions (like iron or titanium) that may have leached from stainless steel components of the HPLC system (e.g., tubing, frits) or are present as impurities in the silica packing itself.[4][8][9] This chelation creates another secondary retention mechanism, causing tailing.[13]

G Mechanism of Metal Chelation cluster_system HPLC System (e.g., Frit) metal Metal Ion (Fe²⁺, Ti⁴⁺) nitrophenol 2-Nitrophenol (Analyte) chelation Chelation Interaction nitrophenol->chelation chelation->metal

Caption: Chelation of a nitrophenol with a metal ion in the system.

The most effective way to address metal chelation is to add a stronger, "sacrificial" chelating agent to the mobile phase. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice for this purpose.[24]

  • Prepare an EDTA Stock Solution: Create a concentrated stock solution of EDTA (e.g., 10 mM) in HPLC-grade water.

  • Spike the Mobile Phase: Add a small aliquot of the EDTA stock solution to the aqueous component of your mobile phase to achieve a final concentration between 10 µM and 50 µM.[25][26] Higher concentrations are generally not necessary and may interfere with detection.

  • Equilibrate and Inject: Flush the entire HPLC system and column with the EDTA-containing mobile phase.[26] This will passivate the active metal sites. Inject your sample.

  • Evaluate: If metal chelation was the issue, you should see an immediate and significant improvement in peak symmetry.[25] You can then choose to either add EDTA to your mobile phase routinely or flush the system with an EDTA solution periodically as a maintenance step.[26]

Q5: How do I know if I am simply overloading my column?

A5: Column overload occurs when you inject too much analyte mass or an excessive sample volume.[11] This saturates the stationary phase at the column inlet, leading to a disruption of the normal chromatographic partitioning process and causing peak distortion.[10] Mass overload typically results in peaks that look like right-angled triangles or "shark fins".[10][11]

Diagnosing overload is straightforward and is the first and easiest check you should perform.

  • Prepare a Dilution: Prepare a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.

  • Inject the Dilutions: Inject the original sample, followed by the 1:10 dilution, and then the 1:100 dilution.

  • Analyze the Results:

    • Symptom of Overload: If the peak shape becomes progressively more symmetrical and the retention time of the peak apex stabilizes or slightly increases as the sample is diluted, you have confirmed mass overload.[10]

    • No Overload: If the peak shape remains tailing and the retention time is constant across all dilutions, the problem is not overload, and you should proceed to investigate the other causes described above.

  • Solution: If overload is identified, the solution is simply to reduce the mass of sample injected. You can achieve this by either injecting a smaller volume or by diluting your sample.[27]

References
  • MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions.
  • Sepuxianyun. (2025).
  • ALWSCI. (2025).
  • Element Lab Solutions. (n.d.). HPLC column overload.
  • MicroSolv Technology Corporation. (2025).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Yadav, A. D. (2014).
  • MicroSolv Technology Corporation. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns.
  • Biovanix. (n.d.). What do you know about the overload for HPLC column?.
  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!.
  • uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them.
  • LCGC International. (2019). Method from Mars?
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
  • Journal of Chromatographic Science. (1980). Reference on amine additives in mobile phase.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Chromatography Forum. (2015). EDTA as mobile phase for HPLC.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Heinisch, S., & Rocca, J. L. (2004). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography.
  • University Course Material. (n.d.). pKa values for a series of compounds.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (2014). [8]Troubleshooting HPLC- Tailing Peaks.

  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Moravek. (n.d.).
  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols.
  • SIELC Technologies. (n.d.).
  • Agilent Technologies. (n.d.).
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.).
  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-capping.
  • Borbas, E. (2017). Homework 3 – 2017/04/11.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Hawach Scientific. (2023).
  • Phenomenex. (2025).
  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Chloromethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chloromethylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a chloromethyl group onto an aromatic ring. As a versatile synthetic tool, chloromethylation is pivotal, yet it is often plagued by side reactions that can compromise yield, purity, and safety. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Diaryl- and Polymeric Byproducts

Q1: My reaction is producing a significant amount of a high-molecular-weight, sticky byproduct, and the yield of my desired chloromethylated product is low. What is happening and how can I prevent this?

A1: This is a classic case of diarylmethane formation, a common side reaction in chloromethylation.[1] The chloromethylated product, being a reactive benzyl halide, can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of your starting aromatic compound.[2] Highly activated aromatic compounds are particularly susceptible to this, as well as to further polymerization.[1][3]

Causality and Prevention:

  • Reaction Temperature: Higher temperatures significantly accelerate the rate of this secondary alkylation.[2] Maintaining a low reaction temperature is one of the most effective ways to minimize this side reaction. For many substrates, a temperature range of 0-10°C is optimal.

  • Catalyst Choice and Activity: The strength of the Lewis acid catalyst plays a crucial role. Stronger Lewis acids like aluminum chloride (AlCl₃) are known to vigorously promote Friedel-Crafts alkylation and thus favor diarylmethane formation.[2] Consider using a milder catalyst such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[1]

  • Molar Ratios: The stoichiometry of your reactants is critical. Using a large excess of the aromatic substrate can, counterintuitively, sometimes lead to more diarylmethane formation as the concentration of the nucleophile is high. Conversely, a high concentration of the chloromethylated product also drives this side reaction. A careful optimization of the molar ratio of the aromatic compound to the chloromethylating agent is necessary. It is often beneficial to use a slight excess of the chloromethylating agent and to add it slowly to the reaction mixture to keep the instantaneous concentration of the product low.

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of the chloromethylating agent, will favor the formation of diarylmethane. It is crucial to monitor the reaction progress (e.g., by GC or TLC) and to quench the reaction promptly upon completion.

Q2: I'm working with a highly activated aromatic ring (e.g., anisole, phenols) and I'm observing significant polymerization. How can I selectively achieve mono-chloromethylation?

A2: Highly activated arenes are challenging substrates for chloromethylation due to their propensity for multiple substitutions and polymerization under strong acidic conditions.[1] The initial chloromethylation further activates the ring, making it more susceptible to subsequent reactions.

Strategies for Highly Activated Arenes:

  • Strict Temperature Control: For highly reactive substrates, the reaction temperature should be kept as low as possible, often in the range of 0 to 5°C, to disfavor further reactions.

  • Milder Reaction Conditions: Avoid strong Lewis acids. In some cases, for very activated systems, a catalyst may not be necessary at all, and the reaction can proceed with just formaldehyde and HCl.[2]

  • Use of Phase Transfer Catalysis (PTC): Phase transfer catalysis has been shown to improve the selectivity of chloromethylation for some substrates.[4][5][6][7][8] By facilitating the reaction at the interface of two immiscible phases, PTC can allow for milder reaction conditions and better control over the reaction, leading to higher yields of the mono-substituted product.

  • Alternative Chloromethylating Agents: For sensitive substrates, using chloromethyl methyl ether (MOM-Cl) in place of the formaldehyde/HCl system can sometimes offer better control, although it also comes with significant safety concerns regarding the formation of bis(chloromethyl) ether.

Issue 2: Formation of Bis(chloromethyl) Ether (BCME)

Q3: I am aware of the extreme carcinogenicity of bis(chloromethyl) ether (BCME). How is it formed during my reaction, and what are the definitive steps I must take to manage this hazard?

A3: The formation of bis(chloromethyl) ether (BCME) is an inherent and extremely dangerous side reaction in chloromethylation reactions that use formaldehyde and hydrogen chloride.[9] It is a potent carcinogen, and its presence, even in trace amounts, requires stringent safety protocols.[9] BCME is formed from the reaction of formaldehyde and hydrogen chloride.

Safety and Mitigation Protocol:

  • Engineering Controls: All chloromethylation reactions must be conducted in a well-ventilated chemical fume hood with a certified and tested face velocity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves that are resistant to the chemicals being used.

  • Quenching Procedure: At the end of the reaction, it is imperative to quench the reaction mixture to destroy any unreacted formaldehyde and, crucially, any BCME that has formed. A common and effective method is to slowly and carefully add the reaction mixture to a cold, stirred solution of aqueous ammonia.[10] The ammonia reacts rapidly with BCME to form non-toxic and water-soluble hexamethylenetetramine.

  • Detection: If there is a concern about the presence of BCME in your product or work environment, analytical methods such as gas chromatography-mass spectrometry (GC-MS) are available for its detection at very low levels.[11][12][13]

Issue 3: Purification Challenges

Q4: How can I effectively separate my desired chloromethylated product from the diarylmethane byproduct?

A4: The separation of the chloromethylated product from the higher-boiling diarylmethane can typically be achieved by fractional distillation under reduced pressure.[14][15][16][17]

Protocol for Fractional Distillation:

  • Quenching and Work-up: After quenching the reaction as described above, perform an appropriate aqueous work-up to remove salts and other water-soluble impurities. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Remove the reaction solvent using a rotary evaporator.

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus. It is crucial to use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to achieve good separation. The entire apparatus should be set up for vacuum distillation.

  • Distillation: Carefully heat the crude product mixture under reduced pressure. Collect the fractions based on their boiling points. The desired chloromethylated product will typically distill at a lower temperature than the diarylmethane byproduct.

  • Monitoring: Monitor the temperature at the still head closely. A sharp increase in temperature after the main fraction has been collected often indicates the beginning of the distillation of the higher-boiling byproduct.

Data Summary: Influence of Reaction Parameters on Side Product Formation

ParameterEffect on Diarylmethane FormationEffect on BCME FormationRecommendations for Minimizing Side Products
Temperature Increases significantly with higher temperatures.[2]Formation is favored at ambient and elevated temperatures.Maintain low temperatures (e.g., 0-10°C) throughout the reaction.
Lewis Acid Catalyst Stronger acids (e.g., AlCl₃) promote formation.[2]Not directly correlated, but acidic conditions are required.Use milder catalysts like ZnCl₂ or SnCl₄.
Reactant Concentration High concentration of either the aromatic substrate or the chloromethylated product can increase formation.Higher concentrations of formaldehyde and HCl can lead to increased formation.Control stoichiometry carefully; consider slow addition of the chloromethylating agent.
Reaction Time Increases with prolonged reaction time after initial product formation.Can form throughout the reaction.Monitor reaction progress and quench promptly upon completion.

Experimental Protocols

Protocol 1: General Procedure for Chloromethylation with Minimized Side Reactions
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet connected to a bubbler (to vent HCl gas to a basic scrubber), add the aromatic compound and a suitable solvent (e.g., a chlorinated solvent or an excess of the aromatic compound itself).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂) portion-wise, ensuring the temperature does not rise significantly.

  • Reagent Addition: Slowly add a pre-cooled mixture of formaldehyde (or paraformaldehyde) and concentrated hydrochloric acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5°C.

  • Reaction: Stir the mixture at 0-5°C and monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate flask containing a vigorously stirred, cold (0°C) aqueous ammonia solution.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum fractional distillation.

Visualizing Reaction Pathways

Desired Reaction vs. Side Reactions

G cluster_main Desired Chloromethylation Pathway cluster_side1 Side Reaction 1: Diarylmethane Formation cluster_side2 Side Reaction 2: BCME Formation Aromatic Aromatic Compound Intermediate Electrophilic Intermediate Aromatic->Intermediate Electrophilic Attack Reagents CH₂O, HCl ZnCl₂ Reagents->Intermediate Forms Product Chloromethylated Product (Ar-CH₂Cl) Intermediate->Product Rearomatization Product_side Chloromethylated Product (Ar-CH₂Cl) Diarylmethane Diarylmethane Byproduct (Ar-CH₂-Ar) Product_side->Diarylmethane Friedel-Crafts Alkylation Aromatic_side Aromatic Compound Aromatic_side->Diarylmethane Formaldehyde Formaldehyde (CH₂O) BCME Bis(chloromethyl) Ether (ClCH₂OCH₂Cl) Formaldehyde->BCME HCl Hydrogen Chloride (HCl) HCl->BCME

Caption: Desired and side reaction pathways in chloromethylation.

Troubleshooting Workflow

G Start Low Yield or Impure Product CheckByproduct Identify Major Byproduct (e.g., via NMR, GC-MS) Start->CheckByproduct Diarylmethane Diarylmethane/ Polymer CheckByproduct->Diarylmethane High MW Other Other Impurities CheckByproduct->Other Unidentified Temp Lower Reaction Temperature Diarylmethane->Temp Catalyst Use Milder Catalyst (e.g., ZnCl₂) Diarylmethane->Catalyst Time Shorten Reaction Time / Quench Promptly Diarylmethane->Time CheckReagents Check Reagent Purity Other->CheckReagents OptimizeWorkup Optimize Work-up Procedure Other->OptimizeWorkup Purify Purify via Vacuum Fractional Distillation Temp->Purify Catalyst->Purify Time->Purify CheckReagents->Purify OptimizeWorkup->Purify

Caption: Troubleshooting workflow for chloromethylation reactions.

References

  • Selva, M., Tundo, P., & Perosa, A. (2002). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. Synthesis, 2002(12), 1693-1698.
  • Gaonkar, A. V., & Kirtane, J. G. (2012). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. IOSR Journal of Applied Chemistry, 1(5), 22-26.
  • CN101774880A. (2010).
  • Phase Transfer Catalysis. (n.d.). Chloromethylation. Retrieved from [Link]

  • Wang, J., Li, Y., & Wang, Y. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society, 55(1), 66-69.
  • Müller, G., Norpoth, K., & Travenius, S. Z. (1981). Quantitative Determination of Bis (Chloromethyl) Ether (BCME) in the PPB Range by Using Portable Air Sample Collectors. International Archives of Occupational and Environmental Health, 48(4), 325–329.
  • Reddit. (2023). Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories? r/chemistry.
  • Khazaei, A., Soltani Rad, M. N., Kiani Borazjani, M., Mansouri Moradian, K., Kiani Borazjani, M., & Hassan Zebarjadiana, M. (2014). Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohols Using P2O5/Al2O3 or P2O5/SiO2 at Room Temperature. Bulletin of the Korean Chemical Society, 35(5), 1439-1444.
  • Environment Canada. (1993). Bis(chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]

  • Olah, G. A., & Tolgyesi, W. S. (1965). Aromatic Substitution. XXVIII. Friedel-Crafts and Related Reactions. V. New Studies in Aromatic Chloromethylation. Journal of the American Chemical Society, 87(11), 2528–2533.
  • Determination of Chloromethyl Methyl Ether and Bis-Chloromethyl Ether in Air. (n.d.).
  • Sciencemadness.org. (2020).
  • OSHA. (n.d.). bis-Chloromethyl Ether (BCME) and Chloromethyl Methyl Ether (CMME) - Analytical Method.
  • Nichols, L. (2022). 5.
  • ResearchGate. (n.d.). Comparative Study of the Influence Effect of the Zinc Chloride (ZnCl2) and the Aluminium Chloride (AlCl3)
  • CN107688065B. (2020). Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
  • US3297648A. (1967).
  • Pfeiffer, W. D. (2008). Product Class 3: Benzyl- and Allenyl-Type Compounds. In Science of Synthesis (Vol. 35, pp. 129-166). Thieme.
  • Sha, S.-C., Tcyrulnikov, S., Li, M., Hu, B., Fu, Y., Kozlowski, M. C., & Walsh, P. J. (2018). Deprotonative Cross-Coupling of Toluene Derivatives with Aryl Bromides by a Palladium/NIXANTPHOS Catalyst. Journal of the American Chemical Society, 140(39), 12415–12423.
  • Nichols, L. (2020). 9.
  • Reddy, K. S., & Kumar, A. (2007). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Tetrahedron Letters, 48(42), 7479-7482.
  • Zhang, H., et al. (2019). A new protocol for synthesizing diarylmethanes using a benzyltitanium reagent as a nucleophile. RSC Advances, 9(28), 16045-16049.
  • Royal Society of Chemistry. (2016, June 7).
  • WO2020250018A1. (2020).
  • DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 62(9), 2694–2703.
  • Wang, C., et al. (2022). Role of formaldehyde in promoting aromatic selectivity during methanol conversion over gallium-modified zeolites.
  • Krumeich, F., et al. (2024). The formation, reactivity and transformation pathways of formaldehyde in the methanol-to-hydrocarbon conversion. Chemical Science, 15(5), 1699-1710.
  • Organic Chemistry Portal. (n.d.).
  • Supreme Science. (2018, October 23).
  • Astarloa-Aierbe, G., et al. (2002). Influence of the initial formaldehyde to phenol molar ratio (F/P) on the formation of a phenolic resol resin catalyzed with amine. Polymer, 43(13), 3615-3622.
  • Sun, X., et al. (2025). Toxicity of formaldehyde, and its role in the formation of harmful and aromatic compounds during food processing. Food Chemistry: X, 25, 102225.
  • Peláez, R., et al. (2021). Effect of formaldehyde precursor and water inhibition in dimethoxymethane synthesis from methanol over acidic ion exchange resins: mechanism and kinetics. Biofuels, Bioproducts and Biorefining, 15(6), 1696-1708.
  • Simionescu, C. I., & Grigoras, M. (1990). Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl. Journal of Polymer Science Part A: Polymer Chemistry, 28(8), 2093-2101.
  • Thompson, R. D. (2018).

Sources

Technical Support Center: 2-(Chloromethyl)-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-nitrophenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with these versatile, yet sensitive, chemical entities. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the fundamental properties and handling of this compound derivatives.

Q1: What makes the chloromethyl group on this phenol derivative so reactive and prone to instability?

A1: The high reactivity stems from the structure of the molecule itself. The chloromethyl group is attached to a phenolic ring, making it a benzylic halide. Benzylic halides are highly susceptible to nucleophilic substitution reactions because the benzene ring can stabilize the carbocation intermediate that forms when the chloride ion leaves.[1] This inherent reactivity is synthetically useful but also makes the compound vulnerable to degradation by common nucleophiles, including water.

Q2: How should I properly store this compound and its derivatives to minimize degradation?

A2: Proper storage is critical. These compounds should be stored in a cool, dry, and dark place.[2] A desiccator at refrigerated temperatures (2-8 °C) is ideal. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to further protect against moisture and oxidative processes. The safety data sheet (SDS) for this compound recommends storing it in a dry, cool, and well-ventilated place with the container kept closed when not in use.[3][4]

Q3: Are these compounds sensitive to light?

A3: Yes, nitrophenols, in general, exhibit photosensitivity.[5][6] The nitro group and the phenolic ring form a chromophore that can absorb UV light. This absorption can lead to photochemical degradation.[7][8] While the beta-form of 4-nitrophenol is known to gradually turn red upon sunlight irradiation, derivatives should be handled with similar caution.[5] Always store these compounds in amber vials or protect them from light to prevent photolysis, which can generate unwanted byproducts and compromise your sample's purity.

Q4: What is the primary degradation pathway I should be concerned about in aqueous solutions?

A4: The most common degradation pathway in aqueous or protic solvents is hydrolysis. The benzylic chloride is susceptible to nucleophilic attack by water, leading to the formation of the corresponding 2-(hydroxymethyl)-4-nitrophenol. This reaction is often accelerated by heat and can be influenced by pH.

Caption: Primary hydrolytic degradation of this compound.

Part 2: Troubleshooting Experimental Issues

This section provides a problem-and-solution guide for common issues encountered during synthesis and application.

Q5: My nucleophilic substitution reaction with a this compound derivative is giving very low yields. What is the likely cause?

A5: Low yields are frequently due to competing degradation reactions, primarily hydrolysis of the starting material. The chloromethyl group is highly electrophilic and can react with any available nucleophile, including trace water in your solvent or even the hydroxyl group of another phenol molecule under certain conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvents rigorously using appropriate methods (e.g., molecular sieves, distillation). Run the reaction under an inert atmosphere (N₂ or Ar).

  • Check Reagent Purity: Your nucleophile or base may contain water. Use freshly opened or properly stored reagents.

  • Control the Temperature: While heating can increase the rate of your desired reaction, it will also accelerate the rate of hydrolysis. Attempt the reaction at a lower temperature for a longer period.

  • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to prevent it from competing with your primary nucleophile.

Q6: I am observing an unexpected yellow color change in my reaction mixture or solution over time. What does this signify?

A6: The yellow color is characteristic of the 4-nitrophenolate anion.[5] This indicates a change in the pH of your solution to a more basic environment (pH > 7.5).[5] The phenolic proton is acidic (pKa of 4-nitrophenol is ~7.15) and can be deprotonated by bases.[5] This deprotonation can have several implications:

  • Reaction Monitoring: If you are using UV-Vis spectroscopy to monitor your reaction, this pH-dependent color change will alter the absorbance spectrum, potentially interfering with your analysis.[5][9]

  • Side Reactions: The formation of the phenolate can alter the reactivity of the molecule or enable different, unwanted reaction pathways.

Solution: If the color change is undesirable, ensure your solution is buffered at a pH well below the pKa of the phenol (e.g., pH 5-6) to keep it in its protonated, colorless form.

Q7: My HPLC analysis shows multiple unexpected peaks, suggesting my compound has degraded. How can I identify the degradants?

A7: Identifying degradants is key to understanding the stability issues.

  • Hypothesize Degradants: The most likely degradant is the hydrolysis product, 2-(hydroxymethyl)-4-nitrophenol. Other possibilities include dimers (formed by reaction with another molecule of the starting material) or products of oxidation.

  • LC-MS Analysis: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the components and provides the mass-to-charge ratio of each, allowing you to determine their molecular weights and confirm their identities.[10]

  • Forced Degradation Study: Intentionally degrade a small sample of your compound under various stress conditions (acid, base, heat, light, oxidation). Analyze the resulting mixtures by HPLC and LC-MS. This will help you create a profile of potential degradation products and confirm which peaks on your chromatogram correspond to them.[11]

TroubleshootingWorkflow Start Unexpected Experimental Result LowYield Low Yield / No Reaction Start->LowYield MultiPeaks Multiple Products on HPLC Start->MultiPeaks ColorChange Unexpected Color Change Start->ColorChange CheckSM Cause: Starting Material (SM) Degradation? LowYield->CheckSM CheckConditions Cause: Suboptimal Conditions? LowYield->CheckConditions IsHydrolysis Hypothesis: Hydrolysis Product? MultiPeaks->IsHydrolysis CheckpH Cause: pH Shift to Basic? ColorChange->CheckpH VerifyPurity Action: Verify SM Purity via HPLC/NMR CheckSM->VerifyPurity Yes Anhydrous Action: Ensure Anhydrous Conditions CheckConditions->Anhydrous Yes RunLCMS Action: Run LC-MS to Confirm Mass IsHydrolysis->RunLCMS Likely BufferSol Action: Buffer Solution to pH < 7 CheckpH->BufferSol Yes

Sources

Technical Support Center: Navigating Impurities in 2-(Chloromethyl)-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities encountered during its synthesis and purification. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development endeavors.

Introduction: The Synthetic Challenge

The primary route to this compound is the Blanc chloromethylation of 4-nitrophenol.[1] This electrophilic aromatic substitution, while effective, is often accompanied by the formation of several impurities that can complicate downstream applications and compromise product purity. Understanding the origin and characteristics of these impurities is the first step toward effective mitigation and purification.

Visualizing the Reaction and Impurity Formation

To better understand the synthetic landscape, the following diagram illustrates the intended reaction pathway and the genesis of common impurities.

cluster_reactants Reactants cluster_products Products & Impurities 4-Nitrophenol 4-Nitrophenol Main_Product This compound 4-Nitrophenol->Main_Product Chloromethylation (Desired Reaction) Impurity_1 Unreacted 4-Nitrophenol 4-Nitrophenol->Impurity_1 Incomplete Reaction Formaldehyde_HCl Formaldehyde + HCl Formaldehyde_HCl->Main_Product Impurity_2 2,6-bis(Chloromethyl)-4-nitrophenol Main_Product->Impurity_2 Further Chloromethylation Impurity_3 Di(4-nitro-2-hydroxyphenyl)methane Main_Product->Impurity_3 Condensation with 4-Nitrophenol Impurity_4 2-(Hydroxymethyl)-4-nitrophenol Main_Product->Impurity_4 Hydrolysis

Caption: Synthetic pathway to this compound and the formation of common impurities.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My final product shows a lower melting point than expected and appears as an off-white or yellowish solid.

Probable Cause: This is a classic sign of impurities. The most common culprits are unreacted starting material (4-nitrophenol) and the diarylmethane byproduct.

Solution:

  • Assess Purity with Thin-Layer Chromatography (TLC):

    • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots.[2] Aromatic compounds will appear as dark spots on a fluorescent background. You can also use an iodine chamber for visualization.[3][4]

    • Interpretation: this compound is more polar than the diarylmethane byproduct but less polar than 4-nitrophenol. You will likely see multiple spots if impurities are present.

  • Purification Strategy:

    • Recrystallization: This is the preferred method for removing small amounts of impurities. While benzene has been traditionally used, safer alternatives are recommended.[1] A mixed solvent system like ethanol/water or toluene/hexane can be effective.[5][6] The goal is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.

    • Column Chromatography: If recrystallization is ineffective due to high impurity levels, column chromatography is the next step.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar diarylmethane will elute first, followed by your product, and finally the more polar 4-nitrophenol.

Q2: My NMR spectrum shows unexpected peaks, particularly in the aromatic and methylene regions.

Probable Cause: The presence of isomeric and di-substituted byproducts is a likely cause.

Solution:

  • Detailed NMR Analysis:

    • Expected Signals for this compound:

      • A singlet for the chloromethyl protons (-CH₂Cl).

      • Signals in the aromatic region corresponding to the three protons on the benzene ring.

      • A broad singlet for the hydroxyl proton (-OH).

    • Signals from Common Impurities:

      • 2,6-bis(Chloromethyl)-4-nitrophenol: Look for a singlet for the two equivalent chloromethyl groups (integrating to 4H) and a singlet for the two aromatic protons.

      • Di(4-nitro-2-hydroxyphenyl)methane: A singlet for the methylene bridge protons (-CH₂-) and a more complex pattern in the aromatic region.

      • 2-(Hydroxymethyl)-4-nitrophenol: A singlet for the hydroxymethyl protons (-CH₂OH) which will be at a different chemical shift than the chloromethyl protons.

  • Refer to Spectral Databases: Utilize resources like PubChem and other chemical databases to compare your spectra with known spectra of the main product and potential impurities.[7]

Q3: My reaction yield is consistently low, and I observe a significant amount of a high-molecular-weight, sparingly soluble material.

Probable Cause: This points to the excessive formation of the diarylmethane byproduct, a common issue in Blanc chloromethylations, especially at higher temperatures or with prolonged reaction times.[8]

Solution:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a consistent and moderate reaction temperature. Overheating can favor the condensation reaction that forms the diarylmethane.

    • Reaction Time: Monitor the reaction progress by TLC. Stop the reaction once the starting material is consumed to prevent the formation of byproducts.

    • Stoichiometry: Use a slight excess of formaldehyde and HCl to ensure complete conversion of the 4-nitrophenol, but avoid a large excess which can lead to di-substitution.

Frequently Asked Questions (FAQs)

Q: What is the most effective way to remove unreacted 4-nitrophenol?

A: Recrystallization is often sufficient if the amount of unreacted 4-nitrophenol is minimal. Due to its higher polarity, it tends to be more soluble in polar solvents than this compound. If the contamination is significant, column chromatography is the most reliable method.

Q: How can I avoid the formation of the di-substituted byproduct, 2,6-bis(chloromethyl)-4-nitrophenol?

A: Careful control of the stoichiometry of the reactants is key. Using a molar ratio of 4-nitrophenol to formaldehyde and HCl that is close to 1:1 will minimize the chance of a second chloromethylation.

Q: My product seems to degrade over time, especially in solution. What are the stability considerations?

A: The chloromethyl group is susceptible to hydrolysis, which can convert your product to 2-(hydroxymethyl)-4-nitrophenol. It is best to store the solid product in a cool, dry, and dark place. For solutions, prepare them fresh and use them promptly. Avoid basic conditions, as this will accelerate hydrolysis.

Q: What are the key differences in polarity between the main product and its common impurities?

A: The polarity generally follows this trend (from least polar to most polar): Di(4-nitro-2-hydroxyphenyl)methane < 2,6-bis(Chloromethyl)-4-nitrophenol < this compound < 2-(Hydroxymethyl)-4-nitrophenol < 4-Nitrophenol. This order is crucial for developing effective chromatographic separation methods.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene). Add a co-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate. If crystals form upon cooling, this is a good solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot primary solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Add the hot co-solvent dropwise until the solution is saturated (slight cloudiness persists).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them thoroughly.

Protocol 2: HPLC Analysis of this compound

This method is adapted from protocols for similar nitrophenolic compounds.[9][10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A starting point could be a 60:40 mixture of acetonitrile to water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 280-320 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Polarity
This compound187.58[7]128-130[1]Moderate
4-Nitrophenol139.11113-114High
2,6-bis(Chloromethyl)-4-nitrophenol236.0376-83Low-Moderate
Di(4-nitro-2-hydroxyphenyl)methane290.24VariesLow
2-(Hydroxymethyl)-4-nitrophenol169.13N/AHigh

Logical Workflow for Purity Assessment and Purification

cluster_start Initial Assessment cluster_purification Purification cluster_analysis Final Analysis Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Major Impurities Pure_Product Purified Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product HPLC_GCMS HPLC / GC-MS Pure_Product->HPLC_GCMS NMR_Spectroscopy NMR Spectroscopy Pure_Product->NMR_Spectroscopy

Caption: A logical workflow for the purification and analysis of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • TLC Visualization Methods. [Link]

  • Wang, Q., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Molecules, 28(22), 7688. [Link]

  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • ResearchGate. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • TLC stains. [Link]

  • Recrystallization - Single Solvent. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • The Royal Society of Chemistry. Supporting information for - [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3155–3158. [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 475–481. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2025). Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • ResearchGate. (2025). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. [Link]

  • Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]

  • Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
  • Google Patents. (n.d.).
  • MDPI. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 11(11), 3042. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2022). ACS Omega, 7(4), 3125–3143. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • ResearchGate. (2025). Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC–DMS and DMS–MS. [Link]

  • Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube. [Link]

  • PubMed. (2018). Does the stability of the stacking motif surpass the planar motif in 2-amino-4-nitrophenol? - a CCSD(T) analysis. Journal of Molecular Modeling, 24(12), 358. [Link]

  • PubChem. 4-Nitrodiphenylmethane. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases. (2025). Journal of the Serbian Chemical Society, 70(8-9), 1155-1160. [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (2016). RSC Advances, 6(46), 40465-40476. [Link]

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Technical Support Center: 2-(Chloromethyl)-4-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the work-up and purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and guarantee the integrity of your results.

Critical Safety Briefing

Before initiating any experimental work, it is imperative to acknowledge the significant hazards associated with chloromethylation reactions. The reagents and byproducts can be extremely dangerous.

  • Bis(chloromethyl) ether (BCME): The reaction of formaldehyde and hydrogen chloride can generate traces of bis(chloromethyl) ether, a potent human carcinogen with high volatility.[1][2] All procedures must be conducted in a certified chemical fume hood with excellent ventilation.

  • Chloromethylating Agents: Reagents like chloromethyl methyl ether are also regulated carcinogens.

  • Product Hazard: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., Butyl or Viton).[4]

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the work-up phase.

Q1: My reaction is complete, but the mixture is a thick, unmanageable slurry. What is the best way to proceed with the work-up?

A1: This is common, as the product is a solid. Do not add water directly to the acidic reaction mixture. First, cool the mixture in an ice bath. Then, slowly and carefully pour the slurry into a beaker containing a mixture of ice and water with stirring. This will help dissipate the heat from quenching the acid catalyst and precipitate your product in a more manageable form. Proceed with filtration to collect the crude solid.

Q2: During the aqueous wash, my product seems to be dissolving or decomposing. Why is this happening and how can I prevent it?

A2: The chloromethyl group is a benzylic halide, making it highly susceptible to hydrolysis, especially in neutral or basic aqueous solutions.[5][6] Washing with plain water (which can be slightly acidic or neutral) for extended periods or, more severely, with a basic solution (like sodium bicarbonate) to neutralize residual acid can lead to the formation of the corresponding hydroxymethyl derivative, 2-(Hydroxymethyl)-4-nitrophenol. To minimize this, use ice-cold, slightly acidic water (e.g., dilute HCl, pH 3-4) for washes and perform them as quickly as possible.

Q3: I see a persistent yellow color in my organic extracts even after washing. Is this my product?

A3: While the product itself is a pale yellow or off-white solid, a strong yellow color in the organic phase often indicates the presence of unreacted 4-nitrophenol starting material. Due to its phenolic proton, 4-nitrophenol can be deprotonated to form the intensely yellow phenolate anion, especially if any basic wash is attempted. The most effective way to remove it is during the purification step (recrystallization or chromatography) rather than relying solely on aqueous washes.

Q4: What is the best approach to remove the Lewis acid catalyst (e.g., ZnCl₂)?

A4: The catalyst is typically removed by quenching the reaction mixture in cold water or ice. Zinc chloride is highly soluble in water and will be partitioned into the aqueous phase. After quenching, if you have extracted the product into an organic solvent, washing the organic layer with cold dilute acid followed by cold brine will effectively remove residual catalyst.

In-Depth Troubleshooting Guides

Problem: Low Yield of Isolated Product

A low yield can be attributed to several factors beyond simple mechanical loss. The following decision tree and detailed explanations will help you diagnose the root cause.

Troubleshooting_Yield start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions? start->side_rxn workup_loss Loss During Work-up? start->workup_loss check_tlc Check TLC/LCMS of crude mixture incomplete_rxn->check_tlc check_byproducts Check TLC/NMR for unexpected spots/peaks side_rxn->check_byproducts hydrolysis Product Hydrolysis? workup_loss->hydrolysis solubility Product soluble in wash? workup_loss->solubility sm_present Significant starting material remains check_tlc->sm_present Yes optimize Optimize reaction: - Increase reaction time/temp - Check catalyst activity - Ensure anhydrous conditions sm_present->optimize diarylmethane Diarylmethane byproduct (higher MW, less polar) check_byproducts->diarylmethane Yes optimize_side_rxn Optimize reaction: - Lower temperature - Slower addition of reagents - Avoid high concentrations diarylmethane->optimize_side_rxn optimize_hydrolysis Modify work-up: - Use ice-cold, acidic water - Minimize wash duration - Avoid basic washes hydrolysis->optimize_hydrolysis optimize_solubility Modify work-up: - Saturate aqueous phase (brine) - Back-extract aqueous layers solubility->optimize_solubility

Caption: Troubleshooting Decision Tree for Low Product Yield.

  • Cause A: Incomplete Reaction

    • Diagnosis: Analysis of the crude reaction mixture by TLC or ¹H NMR shows a significant amount of unreacted 4-nitrophenol.

    • Scientific Rationale: The chloromethylation of deactivated rings (the nitro group is a strong deactivating group) can be sluggish. The reaction requires a sufficiently active electrophile, which is generated from formaldehyde and HCl with the help of a Lewis acid catalyst.[2]

    • Solution: Ensure your Lewis acid catalyst (e.g., ZnCl₂) is anhydrous and active. Consider increasing the reaction time or temperature moderately, but be aware this can also promote side reactions.

  • Cause B: Formation of Diarylmethane Byproducts

    • Diagnosis: You observe a less polar spot on TLC or corresponding peaks in the NMR spectrum of the crude product. This byproduct, 2,2'-dihydroxy-5,5'-dinitrodiphenylmethane, is formed from a second electrophilic substitution.

    • Scientific Rationale: The product, this compound, is a benzylic halide and can act as a Friedel-Crafts alkylating agent. It can react with a molecule of the starting material (4-nitrophenol) or another product molecule, particularly at higher temperatures or as product concentration increases.[7][8]

    • Solution: Maintain a lower reaction temperature (e.g., 60-70°C).[5] Ensure efficient stirring to avoid localized "hot spots" and high concentrations of the product.

Problem: Difficulty in Product Purification

Even with a good crude yield, achieving high purity can be challenging.

  • Cause A: Co-elution in Column Chromatography

    • Diagnosis: Fractions from column chromatography are consistently contaminated with either starting material or diarylmethane byproduct.

    • Scientific Rationale: While the product is more polar than the diarylmethane byproduct, it can have a similar polarity to the 4-nitrophenol starting material, making separation difficult. The choice of eluent is critical to exploit subtle differences in polarity.[9][10]

    • Solution: Use a shallow solvent gradient. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. Monitor fractions carefully by TLC. See the detailed protocol below for a validated method.

  • Cause B: "Oiling Out" During Recrystallization

    • Diagnosis: Instead of forming crystals upon cooling, the product separates as an insoluble oil.

    • Scientific Rationale: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation occurs faster than crystal lattice formation. Impurities can also inhibit crystallization.

    • Solution:

      • Re-heat the solution until the oil redissolves.

      • Add a small amount of additional hot solvent to reduce the saturation level.

      • Allow the solution to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and allowing it to cool to room temperature undisturbed).

      • If it persists, consider a different solvent system. A two-solvent system (e.g., Dichloromethane/Hexane) can be effective.[11][12]

Validated Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure

This protocol is designed to isolate the crude product while minimizing hydrolysis and other losses.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0°C in an ice-water bath.

  • Precipitation: In a separate, large beaker, prepare a mixture of crushed ice and water (approx. 10 volumes relative to the reaction volume). Slowly and with vigorous stirring, pour the cold reaction mixture into the ice-water.

  • Filtration: Collect the precipitated crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with small portions of ice-cold water until the filtrate runs clear and is no longer strongly acidic (check with pH paper). Crucially, do not over-wash and do not use any basic solutions.

  • Drying: Press the solid as dry as possible on the funnel. For final drying, either air-dry the solid on a watch glass or dry it in a vacuum desiccator. Avoid heating, as the product can be thermally sensitive.

Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing less soluble impurities and the diarylmethane byproduct.

Solvent SystemSuitability for ProductSuitability for ImpuritiesComments
Toluene Good solubility when hot, poor when cold.Diarylmethane may be soluble. 4-Nitrophenol less soluble.A good first choice. Ensure slow cooling.
Ethanol/Water Soluble in hot ethanol.Impurities may also be soluble.Add water dropwise to the hot ethanol solution until cloudy, then clarify with a drop of ethanol. Cool slowly.[11]
Dichloromethane/Hexane Dissolves well in DCM.---Dissolve crude product in a minimal amount of warm DCM. Slowly add hexane as an anti-solvent until persistent cloudiness appears. Allow to stand and crystallize.[12]

Step-by-Step Method (Toluene):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of toluene and heat the mixture to a gentle boil with stirring.

  • Continue adding hot toluene in small portions until the solid just dissolves.

  • If the solution is colored by insoluble impurities, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the crystals thoroughly. Check purity by melting point (Lit. mp ~128 °C[13][14]) and TLC/NMR.

Protocol 3: Purification by Column Chromatography

This method is best for removing impurities with different polarities, such as the starting material and diarylmethane.[9][15]

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column 1. Pack column with Silica Gel load_sample 2. Load crude product (dry or wet loading) pack_column->load_sample elute_nonpolar 3. Elute with low polarity solvent (e.g., Hex/EtOAc 9:1) load_sample->elute_nonpolar collect_byproduct Collect Diarylmethane Byproduct Fractions elute_nonpolar->collect_byproduct elute_product 4. Increase polarity (e.g., Hex/EtOAc 4:1) collect_byproduct->elute_product collect_product Collect Product Fractions elute_product->collect_product elute_polar 5. Further increase polarity (e.g., Hex/EtOAc 1:1) collect_product->elute_polar collect_sm Collect 4-Nitrophenol (Starting Material) Fractions elute_polar->collect_sm tlc 6. Analyze fractions by TLC collect_sm->tlc combine 7. Combine pure fractions tlc->combine evaporate 8. Evaporate solvent combine->evaporate

Caption: General Workflow for Column Chromatography Purification.

Step-by-Step Method:

  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 95:5). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system. The less polar diarylmethane byproduct should elute first.

    • Gradually increase the solvent polarity (e.g., to Hexane/EtOAc 8:2 or 7:3). The desired product, this compound, will begin to elute.

    • The more polar starting material, 4-nitrophenol, will remain on the column and can be flushed out later with a higher polarity solvent if desired.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

References
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • Benchchem. (n.d.). This compound for Research.
  • Standard Operating Procedures. (n.d.).
  • Google Patents. (n.d.). Process for the purification of p-nitrophenol.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols.
  • Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training.
  • Datapdf.com. (n.d.). The Hydrolysis of Chloromethyl Aryl Sulfides.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
  • Reddit. (n.d.). Are there any side products which can form during common reactions which are incredibly deadly?
  • Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-nitrophenol 96%.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.
  • ChemicalBook. (n.d.). 2-CHLOROMETHYL-4-NITROPHENOL CAS#: 2973-19-5.
  • Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5.
  • Reddit. (2019, December 18). Recrystallization with two solvents.

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Technical Support Center: 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this versatile but sensitive reagent. Our goal is to move beyond simple instructions and explain the chemical principles behind best practices, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the stability and handling of this compound.

Q1: What are the immediate visual signs of this compound degradation?

A1: The pure compound is typically a solid. Degradation, particularly hydrolysis, can lead to the formation of 2-(Hydroxymethyl)-4-nitrophenol. While this primary degradation product may not have a dramatically different color, subsequent side reactions or the presence of impurities can cause the solid to appear discolored (e.g., developing a yellowish or brownish tint) or become sticky due to the presence of hydrochloric acid and moisture. In solution, degradation may manifest as a change in color, a decrease in pH, or the formation of a precipitate.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] A desiccator at refrigerated temperatures (2-8°C) is ideal. It is crucial to protect it from moisture, light, and heat to prevent hydrolysis and photodegradation.[3][4]

Q3: Which solvents should I use for stock solutions, and which should I avoid?

A3: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions for reactions. Avoid protic solvents like water and alcohols (methanol, ethanol) for long-term storage, as they can act as nucleophiles and cause solvolysis of the reactive chloromethyl group.[3] If you must use a protic solvent for an experiment, prepare the solution immediately before use.

Q4: How does pH affect the stability of this compound in aqueous media?

A4: The compound is most stable in neutral to slightly acidic conditions (pH 4-6). Basic conditions (pH > 7) significantly accelerate the rate of hydrolysis of the chloromethyl group to a hydroxymethyl group.[5][6] The hydroxide ion is a potent nucleophile that readily attacks the benzylic carbon. Furthermore, the phenolic hydroxyl group will be deprotonated under basic conditions, which can alter the compound's reactivity profile.

Q5: My reaction yield is low when using an amine as a nucleophile. Could the reagent have degraded?

A5: Yes, this is a common issue. The benzylic chloride in this compound is highly susceptible to hydrolysis.[7] If your reaction solvent is not anhydrous or if the compound has been improperly stored, a portion of it may have already converted to the corresponding alcohol (2-(Hydroxymethyl)-4-nitrophenol), which is unreactive towards your amine nucleophile under standard conditions. We recommend verifying the purity of the starting material via TLC or HPLC before starting your synthesis.

Understanding the Core Degradation Pathways

The stability of this compound is dictated by the reactivity of its functional groups. The primary routes of degradation are hydrolysis, reaction with other nucleophiles, and photodegradation.

1. Hydrolytic Degradation

The most significant and common degradation pathway is the hydrolysis of the benzylic chloride. This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction is facilitated because the benzylic carbocation intermediate is stabilized by resonance with the aromatic ring.[5] The presence of bases, such as hydroxides, dramatically accelerates this process.[6][8]

cluster_reactants Reactants cluster_products Products CMNP This compound Product 2-(Hydroxymethyl)-4-nitrophenol (Degradation Product) CMNP->Product SN1 / SN2 Hydrolysis H2O H2O (Water) (Nucleophile) HCl HCl

Caption: Hydrolysis of this compound.

2. General Nucleophilic Attack

Beyond water, any nucleophile present as a contaminant or as part of a reaction buffer can degrade the compound. This includes alcohols, amines, and thiol-containing buffers.[3] This reactivity is the basis for its synthetic utility but becomes a degradation pathway when the reaction is unintentional.[9]

cluster_reactants Reactants cluster_products Products CMNP This compound Product Substituted Product (R-Nu) CMNP->Product Nucleophilic Substitution Nu Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, RS⁻) Cl Cl⁻

Caption: General degradation by nucleophilic attack.

3. Photodegradation

The nitrophenol moiety makes the molecule susceptible to degradation upon exposure to UV light.[10][11] The nitroaromatic system can absorb light energy, leading to the formation of reactive species that can initiate cleavage of the aromatic ring or other chemical transformations, often resulting in complex mixtures of byproducts.[12][13]

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Observed Problem Potential Cause(s) Scientific Rationale & Recommended Solution
Low or no yield in a nucleophilic substitution reaction. 1. Starting material degradation: The chloromethyl group has hydrolyzed to a non-reactive alcohol. 2. Competing reaction with solvent: Protic solvents (water, methanol) are competing with your intended nucleophile.Rationale: The benzylic chloride is the reactive site for substitution. If it has been replaced by a hydroxyl group via hydrolysis, the desired reaction cannot occur.[7] Solution:Verify Purity: Before use, check the purity of your this compound using TLC, HPLC, or ¹H NMR. • Use Anhydrous Conditions: Ensure your reaction is performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. Dry all glassware thoroughly.
A stock solution in an organic solvent turns cloudy or changes color over time. 1. Trace moisture: Residual water in the solvent is causing slow hydrolysis. 2. Photodegradation: The solution has been exposed to ambient or UV light.Rationale: Even small amounts of water can lead to the formation of the alcohol product and HCl, which can catalyze further degradation.[5] Nitrophenols are known to be light-sensitive.[14] Solution:Use High-Purity Solvents: Use anhydrous grade solvents (<0.005% water). • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.[4] • Store Cold: Store the stock solution at -20°C when not in use.
Inconsistent results between experimental batches. 1. Variable starting material quality: Different lots of the reagent may have varying levels of degradation. 2. Inconsistent storage/handling: Differences in how the reagent is handled between experiments.Rationale: The success of reactions involving this sensitive reagent is critically dependent on its initial purity. Solution:Standardize Handling: Implement a strict, standardized protocol for storing and handling the reagent across all experiments.[15] • Qualify New Bottles: When opening a new bottle, run a small-scale control reaction or analytical test (e.g., HPLC) to confirm its reactivity and purity.
Validated Protocols for Preventing Degradation
Protocol 1: Recommended Storage and Handling

Adherence to proper storage is the most critical step in preventing degradation.

Parameter Recommendation Justification
Temperature 2–8°CReduces the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Prevents exposure to atmospheric moisture, which causes hydrolysis.[3]
Light Store in an amber glass bottle or in the dark.Prevents photodegradation of the nitroaromatic ring system.[10][11]
Incompatible Materials Store away from strong bases, oxidizing agents, amines, and alcohols.These are nucleophiles or reactants that will readily attack and degrade the molecule.[3]
Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or THF. Ensure the water content is minimal.

  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Weighing and Dissolution: Weigh the this compound quickly to minimize exposure to atmospheric moisture. Add it to the anhydrous solvent in your prepared flask under an inert atmosphere.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials with PTFE-lined caps. Purge the headspace with inert gas before sealing.

  • Labeling and Logging: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Long-Term Storage: Store the aliquots at -20°C. For use, remove a single vial and allow it to warm to room temperature before opening to prevent condensation of moisture inside.

Protocol 3: Workflow for Monitoring Compound Purity

Regularly assessing the purity of your starting material is a self-validating step that ensures experimental reproducibility.

start Obtain/Prepare This compound check_purity Perform Purity Check (e.g., HPLC, TLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Reagent (e.g., Recrystallization) is_pure->purify No purify->check_purity discard Discard and Obtain New Batch purify->discard Purification Not Feasible

Caption: Workflow for purity verification.

Analytical Method Selection:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A C18 reversed-phase column with a mobile phase of acetonitrile/water (with 0.1% formic or acetic acid) is a good starting point. The parent compound can be monitored using a UV detector (~280-320 nm). Degradation will appear as new, typically more polar peaks (e.g., the hydrolyzed alcohol product).[16][17]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. Spot the compound on a silica plate and elute with a mixture like ethyl acetate/hexanes. The hydrolyzed product will have a lower Rf value (it is more polar) than the parent compound.

By implementing these scientifically grounded procedures, you can significantly mitigate the risk of degradation, ensuring the integrity and success of your research with this compound.

References
  • Filo. (2025-12-20). hydrolysis (of benzyl chloride).
  • Sciencemadness Wiki. (2021-11-07). Benzyl chloride.
  • Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Degradation of 4-Nitrophenol in Aqueous Suspension by Using Polycrystalline TiO2 Impregnated with Lanthanide Double-Decker Phthalocyanine Complexes. Retrieved from [Link]

  • Allen. (n.d.). Benzal chloride on hydrolysis gives. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Retrieved from [Link]

  • ACS Publications. (n.d.). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

  • Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • ResearchGate. (n.d.). Bacterial degradation pathways for 2-chloro-4-nitrophenol. Retrieved from [Link]

  • (n.d.). 6. analytical methods. Retrieved from [Link]

  • PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Retrieved from [Link]

  • PMC - NIH. (2018-03-20). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • (n.d.). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

  • MDPI. (2020-10-20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • (2014-11-27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • (2015-09-18). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). Retrieved from [Link]

  • gsrs. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (n.d.). m-NITROPHENOL INDICATOR AR. Retrieved from [Link]

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  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • MDPI. (2023-11-21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • ResearchGate. (2024-07-25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • PURKH. (n.d.). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Analysis of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the analysis of 2-(Chloromethyl)-4-nitrophenol (CMNP, CAS No. 2973-19-5). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities associated with the accurate and robust quantification of this versatile synthetic intermediate.[1] Given its reactive nature, stemming from the benzylic halide-like chloromethyl group and the electron-withdrawing nitro group, the analysis of CMNP presents unique challenges that require careful consideration of sample handling, stability, and chromatographic conditions.[1]

This document synthesizes field-proven insights and established analytical principles to provide a comprehensive troubleshooting guide and a detailed FAQ section.

Troubleshooting Guide: Chromatographic Analysis

Users frequently encounter challenges related to peak shape, retention time instability, and the appearance of unexpected peaks during the chromatographic analysis of CMNP. This section addresses the most common issues in a problem-solution format.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Probable CauseRecommended Solution & Scientific Rationale
Secondary Silanol Interactions Action: Lower the mobile phase pH to ~2.5-3.0 using an additive like formic or phosphoric acid.[2] Rationale: The phenolic hydroxyl group on CMNP is acidic. At neutral or near-neutral pH, it can be partially ionized, leading to strong, undesirable ionic interactions with free silanol groups on the silica-based stationary phase. By lowering the pH, you suppress the ionization of both the analyte's hydroxyl group and the stationary phase's silanol groups, minimizing these secondary interactions and promoting a more uniform hydrophobic retention mechanism.
Analyte Degradation on Column Action: Use a high-purity, end-capped C18 column and ensure the mobile phase is de-gassed. Evaluate sample stability in the autosampler. Rationale: The chloromethyl group is susceptible to nucleophilic attack, and hydrolysis can occur in aqueous mobile phases, especially if metallic impurities are present on the column frit or packing material.[1] High-purity, well-end-capped columns have fewer active sites that could catalyze degradation.
Sample Overload Action: Reduce the injection volume or dilute the sample. Rationale: Injecting too much mass onto the column can saturate the stationary phase at the inlet, leading to a characteristic "shark-fin" or fronting peak shape. This is a fundamental chromatographic principle that is easily resolved by reducing the analyte load.
Issue 2: Inconsistent Retention Times and Poor Reproducibility
Probable CauseRecommended Solution & Scientific Rationale
Poorly Buffered Mobile Phase Action: Incorporate a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH. Ammonium acetate or formate are good choices for LC-MS compatibility. Rationale: Minor fluctuations in mobile phase pH can significantly alter the ionization state of CMNP, drastically affecting its retention time on a reversed-phase column. A properly buffered system resists these pH changes, ensuring stable and reproducible retention.
Column Temperature Fluctuation Action: Use a thermostatted column compartment and set it to a stable temperature, typically between 30-40 °C.[3] Rationale: Analyte partitioning between the mobile and stationary phases is a temperature-dependent process. Without precise temperature control, ambient lab temperature variations will cause retention times to drift, compromising method reproducibility.
Column Equilibration Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs. Rationale: Proper equilibration ensures that the stationary phase surface is in a steady state with the mobile phase, which is critical for achieving reproducible retention times from the very first injection of a sequence.
Issue 3: Appearance of Unexpected Peaks or Disappearance of Analyte Peak
Probable CauseRecommended Solution & Scientific Rationale
Sample Degradation (Hydrolysis) Action: Prepare samples fresh in a non-nucleophilic, aprotic solvent like acetonitrile. Avoid prolonged storage in aqueous or alcoholic solutions. Analyze samples promptly after preparation. Rationale: The primary degradation pathway for CMNP in solution is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-4-nitrophenol. This is a common issue due to the reactive benzylic chloride moiety.[1]
Thermal Degradation (GC Analysis) Action: Use a derivatization agent such as BSTFA to convert the phenolic hydroxyl group to a more thermally stable trimethylsilyl (TMS) ether prior to GC analysis.[3][4] Rationale: Underivatized phenols, especially those with polar functional groups like CMNP, can exhibit poor peak shape and thermal degradation in the hot GC injector port.[4] Derivatization blocks the active proton of the hydroxyl group, increasing volatility and thermal stability.[5]
Microbial Degradation Action: For environmental or biological samples, store them at ≤4 °C and analyze them as quickly as possible. Consider filtration (0.22 µm) to remove microbial contaminants. Rationale: Certain bacteria can utilize chlorinated nitrophenols as a carbon and energy source, degrading them into metabolites like chlorohydroquinone (CHQ) and hydroquinone (HQ).[1][6] This can lead to a rapid loss of the parent analyte in non-sterile samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • HPLC, typically with UV detection (HPLC-UV), is often preferred because it allows for the direct analysis of the underivatized compound at room temperature, minimizing the risk of thermal degradation.[3] A reversed-phase C18 column with an acidified water/acetonitrile mobile phase is a standard starting point.[2][3]

  • GC, usually coupled with a Mass Spectrometer (GC-MS) or an Electron Capture Detector (ECD), offers high sensitivity and selectivity. However, due to the polarity and thermal lability of the phenolic hydroxyl group, derivatization is highly recommended to improve peak shape and prevent degradation in the injector.[4][5][7]

Q2: My sample matrix is complex (e.g., soil, wastewater, reaction mixture). How should I prepare my samples?

A2: Sample preparation is critical for accurate analysis and to protect your analytical column. The goal is to isolate the analyte and remove interferences.[8]

  • For Solid Samples (e.g., soil): Use a solvent extraction method like sonication or accelerated solvent extraction (ASE) with a solvent such as methylene chloride or acetonitrile.[5]

  • For Aqueous Samples (e.g., wastewater): Liquid-Liquid Extraction (LLE) with a solvent like methylene chloride at an acidic pH (≤2) is effective for extracting phenolic compounds.[5] Alternatively, Solid-Phase Extraction (SPE) using a polymeric sorbent or C18 cartridge can be used to concentrate the analyte and clean up the sample.[9]

  • Cleanup: After initial extraction, a cleanup step may be necessary. This could involve an acid-base partition or passing the extract through a silica or alumina column to remove interfering compounds.[5][8]

Q3: What are the key safety precautions I should take when handling this compound?

A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] Always handle this compound inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A lab coat

Ensure you have immediate access to an emergency eyewash station and safety shower. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Q4: What mass fragments can I expect to see in a GC-MS analysis?

A4: In a typical electron ionization (EI) mass spectrum, you can expect to see several characteristic fragments. The molecular ion peak (M+) at m/z 187 (for the ³⁵Cl isotope) and 189 (for the ³⁷Cl isotope) should be visible.[10] Other key fragments would likely arise from:

  • Loss of the chloromethyl group (-CH₂Cl)

  • Loss of the nitro group (-NO₂)

  • Fragments corresponding to the chlorobenzyl cation. For derivatized samples (e.g., TMS ether), the fragmentation pattern will be different, often showing a characteristic loss of a methyl group (M-15) from the silyl moiety.[7]

Visualized Workflows and Logic

A logical approach to method development and troubleshooting is essential for efficient and effective analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Deriv Derivatization (for GC) Cleanup->Deriv Optional Analysis HPLC-UV or GC-MS Analysis Cleanup->Analysis Deriv->Analysis DataAcq Data Acquisition Analysis->DataAcq Integration Peak Integration DataAcq->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report Troubleshooting_Tree Start Poor Chromatographic Result Problem What is the primary issue? Start->Problem PeakShape Poor Peak Shape Problem->PeakShape Tailing/ Fronting Retention Retention Time Drift Problem->Retention Drifting RT Sensitivity Low Sensitivity / No Peak Problem->Sensitivity Low/No Signal CheckOverload Dilute Sample (Check for Overload) PeakShape->CheckOverload CheckTemp Verify Column Temp (Check Thermostat) Retention->CheckTemp CheckPrep Review Sample Prep (Check Extraction Recovery) Sensitivity->CheckPrep AdjustpH Adjust Mobile Phase pH (Check Silanol Interaction) CheckOverload->AdjustpH CheckDegradation Use Fresh Sample (Check for Degradation) AdjustpH->CheckDegradation CheckBuffer Check Mobile Phase Prep (Verify Buffer) CheckTemp->CheckBuffer CheckEquil Increase Equilibration Time CheckBuffer->CheckEquil CheckStability Analyze Fresh Standard (Check Analyte Stability) CheckPrep->CheckStability

Caption: Decision tree for troubleshooting common chromatography issues.

Experimental Protocols

The following protocols are robust starting points for method development. They should be fully validated for your specific application and matrix.

Protocol 1: HPLC-UV Method for CMNP Quantification

This method is adapted from established protocols for similar nitrophenolic compounds. [3][9]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (LC-MS grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm (based on the nitro-aromatic chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dissolve or dilute samples in the initial mobile phase composition (70:30 A:B) and filter through a 0.45 µm syringe filter before injection. [3]

Protocol 2: GC-MS Method with Derivatization

This protocol is based on EPA Method 8041A for phenols and best practices for analyzing active compounds by GC. [4][5]

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

    • A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • Methylene chloride or other suitable solvent (GC grade).

    • Helium as carrier gas.

    • This compound reference standard.

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Derivatization Procedure:

    • Prepare standards or evaporate sample extracts to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 50-350 amu.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76305, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of methyl,-nitro-and chlorophenols in water. Retrieved from [Link]

  • Hu, X., Song, R., Tang, H., Yu, Y., & Xu, J. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(19), 8195–8206. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

  • SlideShare. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Hu, X., Song, R., Tang, H., Yu, Y., & Xu, J. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4851. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (1998). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Wang, J., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Molecules, 28(23), 7793. Retrieved from [Link]

  • Albero, B., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]

  • Reddy, A. V. B., et al. (2014). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(13), 5130. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Retrieved from [Link]

  • Dasgupta, P. K., et al. (2010). Measurement of Nitrophenols in Rain and Air by Two-Dimensional Liquid Chromatography-Chemically Active Liquid Core Waveguide Spectrometry. Analytical Chemistry, 82(13), 5627–5633. Retrieved from [Link]

  • Parthiban, P., et al. (2018). Does the stability of the stacking motif surpass the planar motif in 2-amino-4-nitrophenol? - a CCSD(T) analysis. Journal of Molecular Modeling, 25(1), 6. Retrieved from [Link]

Sources

Validation & Comparative

Topic: 2-(Chloromethyl)-4-nitrophenol vs. 4-Nitrobenzyl Bromide for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Analytical Scientists

For researchers in analytical chemistry and drug development, the accurate quantification of carboxylic acids is a persistent challenge. Many of these molecules, including fatty acids, metabolic intermediates, and pharmaceutical compounds, lack a strong native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography with UV-Visible detectors (HPLC-UV) difficult and insensitive.[1][2] Furthermore, their inherent polarity can lead to poor retention and peak shape in commonly used reversed-phase liquid chromatography (RP-LC) systems.[2]

To overcome these obstacles, pre-column derivatization is a widely adopted strategy. This process chemically modifies the carboxylic acid group, attaching a tag that enhances its detectability and improves its chromatographic behavior.[2][3] Among the myriad of available reagents, alkylating agents that introduce a UV-active moiety are a classic and effective choice. This guide provides a detailed, field-proven comparison between two such reagents: 2-(Chloromethyl)-4-nitrophenol and the more traditional 4-Nitrobenzyl bromide . We will delve into their reaction mechanisms, performance characteristics, and practical applications, providing the insights necessary to select the optimal reagent for your analytical needs.

The Reagents: Structure and Reaction Principle

Both reagents operate on the same fundamental principle: the nucleophilic substitution reaction (specifically, an SN2 reaction) between the carboxylate anion and the reagent's reactive benzylic halide. This reaction forms a stable ester linkage, covalently attaching a nitrophenyl group to the analyte. This appended group acts as a powerful chromophore, dramatically increasing the molar absorptivity of the analyte in the UV region and enabling sensitive detection.

This compound
  • Structure: A phenol ring substituted with a reactive chloromethyl group and a nitro group.

  • Mechanism: The chloromethyl group is the site of reaction. The presence of both the nitro group and the phenolic hydroxyl group influences the molecule's reactivity and the chromatographic properties of its derivatives.[4]

  • Key Feature: Offers a distinct chemical structure that may provide different selectivity or chromatographic retention compared to standard benzyl derivatives.

4-Nitrobenzyl bromide
  • Structure: A benzene ring substituted with a reactive bromomethyl group and a nitro group.

  • Mechanism: As a classic benzylic halide, it readily reacts with carboxylates. The bromide is an excellent leaving group, facilitating the reaction.

  • Key Feature: A well-established and widely documented reagent for UV derivatization of carboxylic acids, providing a robust and reliable method.[5]

The general reaction mechanism for both reagents is illustrated below. The key step is the deprotonation of the carboxylic acid by a base to form a carboxylate anion, a much stronger nucleophile that can efficiently attack the electrophilic carbon of the chloromethyl or bromomethyl group.

G cluster_0 Reaction Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., K₂CO₃) Base->RCOO Product UV-Active Ester Derivative (R-COO-CH₂-Ar-NO₂) RCOO->Product + Reagent Reagent Derivatizing Reagent (X-CH₂-Ar-NO₂) X = Cl or Br Reagent->Product Byproduct Salt (KX) + HB⁺

Caption: General SN2 reaction for esterification of carboxylic acids.

Head-to-Head Performance Comparison

The choice between these two reagents depends on several factors, including reaction efficiency, potential for side reactions, and the specific requirements of the analytical method. The following table summarizes their key performance characteristics.

FeatureThis compound4-Nitrobenzyl BromideCausality & Expert Insight
Reaction Principle Nucleophilic Substitution (Esterification)Nucleophilic Substitution (Esterification)Both reactions require the formation of a carboxylate anion, making the choice of base and solvent critical for reaction efficiency.
Reactive Group Chloromethyl (-CH₂Cl)Bromomethyl (-CH₂Br)Bromide is a better leaving group than chloride, suggesting that 4-nitrobenzyl bromide may react faster or under milder conditions.
Typical Catalyst Tertiary amines (e.g., Triethylamine), Carbonates (e.g., K₂CO₃)Tertiary amines, Carbonates, Crown ethersA phase-transfer catalyst like a crown ether can be used with potassium carbonate to enhance the solubility and reactivity of the carboxylate in aprotic solvents.
Reaction Conditions Heating (e.g., 60-80°C) in an aprotic solvent (e.g., Acetonitrile, DMF)Heating (e.g., 60-80°C) in an aprotic solvent.[6]Heating is necessary to overcome the activation energy of the reaction. Aprotic solvents are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
Primary Detection HPLC-UV (~270-280 nm)HPLC-UV (~265 nm)The nitroaromatic chromophore provides strong UV absorbance, leading to high sensitivity. The exact λmax may shift slightly depending on the solvent and the structure of the original acid.
Derivative Stability Generally stable ester linkage.Generally stable ester linkage.Benzyl esters are typically robust enough for standard RP-LC conditions. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions.
Selectivity High for carboxylic acids. Potential for side reactions with other strong nucleophiles (phenols, thiols).High for carboxylic acids. Similar potential for side reactions with other strong nucleophiles.The phenolic -OH on this compound itself could potentially react under certain conditions, though it is less nucleophilic than a deprotonated carboxylate. This is a key structural difference to consider.
Interferences Excess reagent is UV-active and must be removed or chromatographically separated.[3]Excess reagent is also UV-active and can cause significant chromatographic interference.[3]A post-derivatization cleanup step (e.g., solid-phase extraction) or a well-designed gradient elution is crucial to separate the analyte peak from the large excess reagent peak.
LC-MS Suitability Poor. The nitro group can suppress ionization in ESI and is prone to fragmentation.Poor. Similar to its counterpart, the nitro group is not ideal for enhancing ESI-MS response.For LC-MS, reagents specifically designed to carry a permanent positive charge or a readily ionizable group (e.g., 4-APEBA, 3-NPH) are superior choices.[7][8][9]

Experimental Protocols & Workflow

Reproducibility in derivatization is paramount for accurate quantification. The following sections provide standardized protocols.

General Experimental Workflow

The process for both reagents follows the same logical steps, from sample preparation to final analysis. Ensuring the sample is free of water is critical, as water can hydrolyze the reagents and compete with the analyte.

G cluster_workflow Derivatization Workflow A 1. Sample Preparation (Evaporate to dryness) B 2. Reconstitution (Aprotic Solvent, e.g., ACN) A->B C 3. Add Reagents (Derivatizing Agent + Catalyst) B->C D 4. Reaction (Seal vial and heat, e.g., 60°C for 30 min) C->D E 5. Cooldown & Dilution (Cool to RT, dilute if necessary) D->E F 6. LC-UV Analysis (Inject aliquot) E->F

Caption: A typical pre-column derivatization workflow for carboxylic acids.

Protocol 1: Derivatization with 4-Nitrobenzyl Bromide

This protocol is a robust, well-established method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic acid sample

  • 4-Nitrobenzyl bromide (PNBBr) solution (e.g., 10 mg/mL in Acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) solution (e.g., 5 mg/mL in Acetonitrile)

  • Acetonitrile (ACN), anhydrous

  • Reaction vials (2 mL, screw cap)

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample containing the carboxylic acid to a reaction vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried sample and vortex to dissolve the residue.

  • Reagent Addition: Add 50 µL of the PNBBr solution and 20 µL of the DIPEA solution to the vial. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid without competing in the SN2 reaction.

  • Reaction: Tightly cap the vial and place it in a heating block set to 60°C for 30 minutes.

  • Cooldown: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the HPLC-UV system. If the concentration is high, it may be diluted with the mobile phase.

Protocol 2: Derivatization with this compound

This protocol is based on the same chemical principles, adapted for the chloromethyl reagent.

Materials:

  • Carboxylic acid sample

  • This compound solution (e.g., 10 mg/mL in Acetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Acetonitrile (ACN), anhydrous

  • Reaction vials (2 mL, screw cap)

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring it is completely dry.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile and vortex to dissolve.

  • Reagent Addition: Add approximately 2-5 mg of anhydrous K₂CO₃ powder to the vial. Add 50 µL of the this compound solution. Causality Note: K₂CO₃ is a solid base. A phase-transfer catalyst like 18-crown-6 can be added (~0.1 eq) to shuttle the potassium carboxylate salt into the organic phase, accelerating the reaction.

  • Reaction: Tightly cap the vial and heat at 70°C for 45-60 minutes. The slightly higher temperature and longer time may be beneficial due to the lower reactivity of the chloride leaving group compared to bromide.

  • Cooldown & Preparation for Injection: Allow the vial to cool. Centrifuge the vial to pellet the K₂CO₃. Transfer the supernatant to a clean autosampler vial.

  • Analysis: The sample is ready for HPLC-UV analysis.

Trustworthiness & Method Validation

Every protocol described must be self-validating. To ensure the trustworthiness of your results:

  • Run a Reagent Blank: Always prepare a blank sample containing only the solvent and derivatization reagents. This will show the chromatographic position of the excess reagent and any impurities.

  • Derivatize a Standard: Run a known standard of your target carboxylic acid to confirm the reaction is proceeding as expected and to determine the retention time of the derivative.

  • Check for Completeness: To verify that the reaction has gone to completion, inject samples taken at different time points (e.g., 30, 60, 90 minutes) during a pilot experiment. The derivative peak area should plateau when the reaction is complete. Alternatively, analyze the sample for any remaining underivatized acid using an alternative method if available.

Concluding Remarks & Recommendations

Both This compound and 4-Nitrobenzyl bromide are effective reagents for the UV-derivatization of carboxylic acids for HPLC analysis.

  • 4-Nitrobenzyl bromide stands out as the more conventional and extensively documented choice. Its higher reactivity, owing to the bromide leaving group, may offer faster reaction times and milder conditions. For methods requiring robust, transferable, and well-precedented chemistry, it is the recommended starting point.

  • This compound represents a viable alternative. The structural difference in the resulting ester may lead to unique chromatographic selectivity, which could be advantageous for resolving complex mixtures where co-elution with 4-nitrobenzyl derivatives is an issue. It is a worthwhile candidate for investigation when standard methods fail to provide adequate resolution.

Ultimately, the choice of reagent is an empirical one. For routine analysis, the reliability of 4-nitrobenzyl bromide is a significant advantage. For challenging separations or methods development, the alternative selectivity offered by This compound warrants consideration. For any analysis destined for mass spectrometry, researchers should look beyond these classic UV tags towards MS-optimized derivatization strategies.

References

  • BenchChem. (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC. Benchchem.
  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1723-1732. [Link]

  • Sun, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3447-3456. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Rosenfeld, J. M. (2002). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Analytica Chimica Acta. [Link]

  • Al-Salameen, F., et al. (2022). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 27(21), 7248. [Link]

  • Iwaki, K., et al. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 91–112. [Link]

  • BenchChem. (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: A Cost-Benefit Perspective.

Sources

cross-reactivity of 2-(Chloromethyl)-4-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of 2-(Chloromethyl)-4-nitrophenol (CMNP) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

This compound (CMNP) and its derivatives are versatile chemical intermediates prized in research and industry. Their utility stems from a bifunctional structure: a phenol ring activated by an electron-withdrawing nitro group and a highly reactive benzylic chloride (the chloromethyl group).[1] This configuration makes them excellent building blocks for synthesizing a range of molecules, from dyes to active pharmaceutical ingredients (APIs).[1]

However, the very reactivity that makes CMNP derivatives useful also presents a significant challenge: the potential for cross-reactivity. In biological systems and diagnostic assays, these small molecules can act as haptens—molecules that covalently bind to endogenous proteins, forming immunogenic complexes.[2][3] This haptenation can lead to off-target effects in drug development or a lack of specificity in immunoassays. Understanding, predicting, and quantifying the cross-reactivity of CMNP derivatives is therefore not merely an academic exercise but a critical step in ensuring the safety, efficacy, and accuracy of their applications.

This guide provides a comprehensive comparison of the principles governing the cross-reactivity of CMNP derivatives, supported by detailed experimental protocols to empower researchers to objectively assess the performance of these compounds.

The Mechanism of Haptenation and the Cross-Reactivity Problem

A small molecule like a CMNP derivative is typically not immunogenic on its own. It must first bind to a larger carrier molecule, usually a protein, to be recognized by the immune system. This process, known as haptenation, is driven by the electrophilic nature of the hapten, which allows it to form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine.[2][3]

The chloromethyl group of CMNP is a potent electrophile, making these derivatives particularly adept at haptenation.[1] Once the hapten-protein conjugate is formed, it can trigger an immune response, leading to the generation of antibodies.

Cross-reactivity occurs when these antibodies, raised against a specific CMNP derivative, also recognize and bind to other, structurally similar molecules.[4][5] This could be other derivatives, metabolites, or even structurally related drugs. In an immunoassay, this leads to a false-positive signal or inaccurate quantification.[4] In a therapeutic context, it can result in unintended off-target effects and toxicity.[1]

cluster_0 Haptenation & Immune Response cluster_1 Cross-Reactivity Scenario Hapten CMNP Derivative (Hapten) Conjugate Hapten-Protein Conjugate (Immunogen) Hapten->Conjugate Covalent Binding (Nucleophilic Attack) Protein Carrier Protein (e.g., Albumin) Protein->Conjugate Antibody Specific Antibody Production Conjugate->Antibody Immune System Recognition FalseSignal Inaccurate Measurement or Off-Target Effect Antibody->FalseSignal Binds to Cross-Reactant CrossReactant Structurally Similar Molecule CrossReactant->FalseSignal Non-specific Binding

Haptenation and the principle of cross-reactivity.

Physicochemical Drivers of Cross-Reactivity in CMNP Derivatives

The degree of cross-reactivity is not uniform across all CMNP derivatives. It is dictated by specific structural features that influence both electrophilic reactivity and molecular recognition by antibodies.

  • The Chloromethyl Group: As the primary site for covalent binding, any modification that affects its reactivity is critical. Steric hindrance near this group can decrease the rate of haptenation.

  • The Nitro Group: The position and electronic influence of the nitro group are paramount. As a strong electron-withdrawing group, it enhances the electrophilicity of the aromatic ring and the reactivity of the chloromethyl group.[1]

  • Substituents on the Aromatic Ring: Additional substituents can dramatically alter cross-reactivity through electronic and steric effects.

    • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can decrease the electrophilic character of the ring, potentially reducing the rate of haptenation.

    • Electron-Withdrawing Groups (e.g., another -NO₂, -Cl): These will further increase electrophilicity, likely increasing reactivity and the potential for protein binding.[6]

    • Steric Hindrance: Bulky groups near the reactive chloromethyl site can sterically shield it from nucleophilic attack by protein residues, thereby reducing its haptenation potential.[7]

Comparative Table of Predicted Reactivity

The following table provides a theoretical comparison of how different substituents on the CMNP scaffold might influence cross-reactivity potential. This serves as a predictive guide for researchers when selecting or designing derivatives for specific applications.

Derivative StructureSubstituentPredicted Effect on ElectrophilicityPredicted Haptenation PotentialPredicted Immunoassay Cross-ReactivityRationale
This compound(Parent Compound)BaselineBaselineBaselineReference compound.
2-(Chloromethyl)-6-methyl-4-nitrophenol-CH₃ (ortho to -CH₂Cl)Slightly DecreasedDecreasedPotentially LowerSteric hindrance from the methyl group shields the reactive site.
2-(Chloromethyl)-3-methyl-4-nitrophenol-CH₃ (meta to -CH₂Cl)Slightly DecreasedSlightly DecreasedPotentially SimilarMinimal steric effect; slight electron-donating effect.
2-(Chloromethyl)-6-chloro-4-nitrophenol-Cl (ortho to -CH₂Cl)IncreasedIncreasedPotentially HigherThe inductive effect of chlorine increases electrophilicity.
2-(Chloromethyl)-2,6-dinitrophenol-NO₂ (ortho to -CH₂Cl)Significantly IncreasedSignificantly IncreasedPotentially HigherStrong electron-withdrawing effect enhances reactivity.

Experimental Methodologies for Assessing Cross-Reactivity

Objective comparison requires robust and validated experimental methods. The following protocols are designed to provide a multi-faceted view of a derivative's cross-reactivity profile, from covalent binding potential to immunoassay specificity.

Direct Peptide Reactivity Assay (DPRA) for Haptenation Potential

The DPRA is a non-animal, in chemico method that quantifies the reactivity of a compound towards model nucleophilic peptides, serving as a proxy for its protein-binding potential.[8] It is a cornerstone for assessing skin sensitization potential, which is mechanistically linked to haptenation.[2]

Causality Behind Experimental Choices:

  • Model Peptides: A cysteine-containing peptide is used because the thiol group of cysteine is a primary, highly reactive nucleophile for electrophilic haptens.[8]

  • HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is used for its precision in separating the unreacted peptide from the test compound and any adducts, allowing for accurate quantification of peptide depletion.[8]

  • Self-Validation: The protocol includes negative controls (solvent) and a positive control (a compound with known reactivity) to ensure the assay system is performing correctly. The percent peptide depletion is a direct, quantitative measure of reactivity.

cluster_workflow DPRA Experimental Workflow Prep Prepare Solutions: 1. CMNP Derivative Stock 2. Cysteine Peptide Stock 3. Acetonitrile/Buffer Incubate Incubate Mixture (Derivative + Peptide) 24 hours at 25°C Prep->Incubate Controls Run Controls: - Negative (Solvent) - Positive (e.g., Cinnamic Aldehyde) - Reference (Peptide only) Prep->Controls Analyze HPLC Analysis: Quantify remaining peptide concentration Incubate->Analyze Controls->Analyze Calculate Calculate % Peptide Depletion vs. Reference Control Analyze->Calculate

Workflow for the Direct Peptide Reactivity Assay (DPRA).

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM solution of the test CMNP derivative in an appropriate solvent (e.g., acetonitrile). Prepare a 0.667 mM stock solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) in phosphate buffer (pH 7.4).

  • Reaction: In an HPLC vial, mix the peptide solution with the test derivative solution to achieve a final peptide concentration of 0.5 mM and a derivative-to-peptide molar ratio of 10:1 (for a sensitizer) or 50:1 (for a weak sensitizer).

  • Incubation: Allow the reaction to proceed for 24 hours at 25°C with gentle shaking.

  • Controls: Prepare a reference control (peptide + solvent) and a positive control (e.g., 10:1 molar ratio of cinnamic aldehyde to peptide).

  • Analysis: Following incubation, analyze all samples by reverse-phase HPLC with UV detection at 220 nm.

  • Calculation: Determine the concentration of the unreacted peptide by integrating the corresponding peak area. Calculate the percent peptide depletion using the formula: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] * 100

Competitive ELISA for Immunoassay Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the specificity of an antibody and quantifying the cross-reactivity of analogues. The principle involves competition between the free analyte (the CMNP derivative or a cross-reactant) and a labeled or coated antigen for a limited number of antibody binding sites.[9]

Causality Behind Experimental Choices:

  • Coating Antigen: A conjugate of the target CMNP derivative with a carrier protein (e.g., BSA or OVA) is immobilized on the ELISA plate. This provides the solid-phase antigen.

  • Competition: By introducing the "free" test compound along with the primary antibody, a competition is established. Higher concentrations or higher affinity of the free compound will result in less antibody binding to the plate, leading to a weaker signal.

  • Self-Validation: A standard curve is generated using the target analyte. The IC₅₀ value (concentration causing 50% inhibition) of the standard is the benchmark against which potential cross-reactants are measured.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a CMNP-protein conjugate (e.g., 1-5 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBS) for 2 hours at 37°C.

  • Competitive Reaction: Add serial dilutions of the test cross-reactant (or the standard analyte for the calibration curve) to the wells. Immediately add a constant, limited concentration of the primary antibody against the CMNP derivative. Incubate for 2 hours at 37°C.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP). Incubate for 1 hour at 37°C.[10]

  • Signal Development: After a final wash, add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.[11]

  • Calculation: Plot the absorbance against the log of the concentration for the standard and each test compound. Determine the IC₅₀ for each. Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) * 100

LC-MS/MS for Definitive Quantification and Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying small molecules in complex matrices.[5][9] It does not rely on antibody binding and is therefore not subject to cross-reactivity interference. It should be used as a confirmatory method to validate immunoassay results and investigate discrepancies.

Causality Behind Experimental Choices:

  • Chromatographic Separation: The HPLC component separates the target analyte from its metabolites and other structurally similar compounds based on their physicochemical properties (e.g., polarity).

  • Mass Spectrometric Detection: The tandem mass spectrometer provides two levels of specificity. The first mass analyzer selects the precursor ion (based on the molecule's mass-to-charge ratio), and the second detects specific fragment ions generated after collision-induced dissociation. This "molecular fingerprint" is unique to the compound of interest.

  • Self-Validation: The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguished by mass, corrects for any variability in sample extraction and instrument response, ensuring highly accurate quantification.

Mitigation Strategies and Alternatives

When significant cross-reactivity is identified, several strategies can be employed:

  • Assay Optimization: For immunoassays, altering reagent concentrations or incubation times can sometimes modulate cross-reactivity.[11]

  • Antibody Selection: Screening different monoclonal or polyclonal antibodies may identify one with higher specificity for the target derivative.

  • Structural Modification: If designing a new derivative, consider introducing bulky groups near the primary antigenic epitopes (without disrupting the desired activity) to hinder antibody recognition of related structures.

  • Alternative Chemistries: For applications like bioconjugation, explore alternative reactive groups that may offer a different reactivity profile and less potential for cross-reactivity with endogenous molecules.

Conclusion

The is a complex but manageable challenge. It is governed by predictable physicochemical principles related to their electrophilicity and molecular structure. For researchers and drug developers, a proactive approach is essential. By employing a suite of orthogonal analytical methods—from in chemico reactivity assays like the DPRA to immunological assessments via competitive ELISA, all confirmed by a gold-standard technique like LC-MS/MS—it is possible to thoroughly characterize, compare, and select the most suitable derivative for a given application. This rigorous, data-driven approach is fundamental to ensuring the specificity, safety, and reliability of technologies and therapies that rely on these versatile compounds.

References

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  • Haptenation: Chemical Reactivity and Protein Binding. PMC. [Link]

  • Haptenation: Chemical Reactivity and Protein Binding. CDC Stacks. [Link]

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  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
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A Senior Application Scientist's Guide to Derivatization Reagents: Comparing Alternatives to 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Many biologically significant molecules, such as fatty acids, prostaglandins, and certain phenols, lack strong native ultraviolet (UV) absorbance or fluorescence, making their direct detection by High-Performance Liquid Chromatography (HPLC) challenging.[1][2] Chemical derivatization addresses this by modifying the analyte to attach a "tag" with desirable detection properties.[3][4]

For years, reagents like 2-(Chloromethyl)-4-nitrophenol have served as workhorses for this purpose, providing a chromophoric tag for UV detection. However, the demand for lower detection limits and higher specificity has driven the development of superior alternatives. This guide provides an in-depth comparison of classic and modern derivatization agents for carboxylic acids and phenols, moving beyond simple UV-tagging to explore the realms of high-sensitivity fluorescence and mass spectrometry-compatible derivatization.

The Incumbent: Understanding this compound

This compound is a classic alkylating agent used for pre-column derivatization. Its utility stems from a simple and effective design:

  • The Reactive Group: A chloromethyl (-CH₂Cl) group that serves as an electrophilic site for nucleophilic functional groups like carboxylates (-COO⁻) and phenoxides (-O⁻).

  • The Chromophore: A nitrophenol moiety that provides strong UV absorbance, allowing the derivatized analyte to be readily detected by standard HPLC-UV systems.

The reaction is a straightforward nucleophilic substitution (Sɴ2), typically an esterification for carboxylic acids or an etherification for phenols, often facilitated by a base to deprotonate the analyte. While reliable, this method is increasingly being superseded due to the inherently lower sensitivity and selectivity of UV detection compared to more modern techniques.

High-Performance Alternatives: A Comparative Analysis

The choice of a derivatization reagent is a critical experimental decision, directly impacting method sensitivity, selectivity, and robustness.[5] We will compare the leading alternatives based on their detection mechanism, performance, and ideal applications.

Enhanced UV-Active Tags: p-Bromophenacyl Bromide (BPB)

For laboratories committed to UV detection, phenacyl halides like p-Bromophenacyl Bromide (BPB) offer a direct alternative. Like this compound, BPB reacts with carboxylic acids to form esters.

Mechanism & Causality: The reaction forms p-bromophenacyl esters, which are highly absorbing in the UV range (typically around 254-260 nm).[6] The reaction is often catalyzed by a crown ether, which complexes with the counter-ion of the carboxylate salt (e.g., K⁺), increasing the nucleophilicity of the carboxylate anion and accelerating the reaction.[6]

Performance Profile:

  • Detection: HPLC-UV

  • Advantages: Produces stable derivatives with strong UV absorbance.[6] The methodology is well-established.

  • Limitations: Offers only an incremental improvement over nitrophenol-based tags and does not overcome the fundamental sensitivity limits of UV absorbance detection.

High-Sensitivity Fluorescent Tags: A Leap in Detection Limits

Fluorescence detection offers a significant leap in sensitivity—often 10 to 1,000 times greater than UV detection—and improved selectivity, as fewer endogenous compounds in a complex matrix will natively fluoresce.[7][8]

Coumarin-Based Reagents: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Br-Mmc is one of the most widely adopted fluorescent labeling agents for carboxylic acids, fatty acids, prostaglandins, and phenols.[8][9]

Mechanism & Causality: Similar to the UV tags, Br-Mmc is an alkylating agent that reacts with carboxylates and phenoxides to form highly fluorescent coumarin esters or ethers. The reaction is robust and can be driven to completion under relatively mild conditions, typically heating at 60-80°C in the presence of a base and a crown ether catalyst to enhance yield and shorten reaction times.[10]

Performance Profile:

  • Detection: HPLC with Fluorescence Detection (FLD)

  • λex / λem: ~325 nm / ~395 nm (strong blue fluorescence)

  • Advantages: Excellent sensitivity (picomole to femtomole levels), stable derivatives, and a well-understood reaction mechanism.[10][11]

  • Limitations: The reagent itself can be fluorescent, necessitating its removal or chromatographic separation from the derivatized products.

Anthracene-Based Reagents: 9-Anthryldiazomethane (ADAM)

ADAM is a highly reactive reagent particularly valued for the analysis of thermally labile and biologically important carboxylic acids, such as prostaglandins and thromboxanes.[12][13]

Mechanism & Causality: ADAM reacts with carboxylic acids via esterification, where the highly reactive diazomethane group readily attacks the acidic proton, releasing nitrogen gas and forming a stable, fluorescent 9-anthrylmethyl ester.[12] This reaction is advantageous as it proceeds rapidly at room temperature without the need for a catalyst.[14]

Performance Profile:

  • Detection: HPLC-FLD

  • λex / λem: ~365 nm / ~412 nm

  • Advantages: High reactivity allows for derivatization under mild, catalyst-free conditions, preserving the integrity of sensitive analytes.[12][14] The resulting derivatives are intensely fluorescent.

  • Limitations: The reagent itself is unstable and can decompose, requiring fresh preparation or careful storage.[15] It may also react with other acidic functional groups.[12]

Mass Spectrometry (MS)-Compatible Tags

With the rise of LC-MS, derivatization strategies have evolved. The goal is no longer just to add a detectable tag, but to introduce a moiety that enhances ionization efficiency and provides predictable, high-intensity fragmentation for tandem MS (MS/MS) analysis.[16]

Charge-Carrying Reagents: 4-Diazomethylpyridine

For LC-MS/MS, reagents that introduce a permanent charge or a readily ionizable group are ideal. 4-Diazomethylpyridine was specifically designed for this purpose in the analysis of prostaglandins.[17]

Mechanism & Causality: This reagent functions similarly to ADAM but incorporates a pyridine ring. The pyridine nitrogen is easily protonated in the positive ion electrospray source, leading to a stable [M+H]⁺ ion and dramatically improved signal intensity. This allows for sensitive detection using selected reaction monitoring (SRM).[17]

Performance Profile:

  • Detection: LC-MS/MS

  • Advantages: Significantly enhances positive ionization efficiency. The resulting derivatives provide characteristic fragmentation patterns (e.g., a neutral loss of the pyridine moiety) that are ideal for highly selective and sensitive SRM-based quantification.[17]

  • Limitations: Primarily designed for MS detection; may not offer advantages for UV or fluorescence. The synthesis of the reagent is more complex than for simple UV tags.

Data Presentation & Protocols

Comparative Summary of Derivatization Reagents
ReagentTarget Group(s)Detection Methodλmax or λex/λemRelative SensitivityKey Advantage(s)Key Disadvantage(s)
This compound Carboxylic Acids, PhenolsHPLC-UV~280 nmLowSimple, established UV tagLow sensitivity, poor selectivity
p-Bromophenacyl Bromide (BPB) Carboxylic AcidsHPLC-UV~254 nmLow-MediumStable derivatives, strong UV signalLimited to UV detection
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Carboxylic Acids, Phenols, ThiolsHPLC-FLD~325/395 nmHighHigh sensitivity, stable derivatives[10][11]Catalyst often required, reagent can interfere
9-Anthryldiazomethane (ADAM) Carboxylic AcidsHPLC-FLD~365/412 nmVery HighMild, catalyst-free reaction[12][14]Reagent instability, potential side reactions[12][15]
4-Diazomethylpyridine Carboxylic AcidsLC-MS/MSN/AVery HighEnhances ionization, ideal for SRM[17]Specific to MS, more complex reagent
Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extract Analyte Extraction (e.g., LLE, SPE) Sample->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitute in Reaction Solvent Dry->Reconstitute AddReagent Add Derivatizing Agent & Catalyst Reconstitute->AddReagent React Incubate (Heat as Required) AddReagent->React Quench Quench Reaction / Remove Excess Reagent React->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, FLD, or MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for pre-column derivatization.

G end_node end_node start Detector Available? detector_uv detector_uv start->detector_uv UV-Vis detector_fld detector_fld start->detector_fld Fluorescence detector_ms detector_ms start->detector_ms LC-MS end_node_bpb Use p-Bromophenacyl Bromide (BPB) detector_uv->end_node_bpb Standard Sensitivity analyte_stability Analyte Thermally Labile? detector_fld->analyte_stability end_node_ms Use MS-Compatible Tag (e.g., 4-Diazomethylpyridine) detector_ms->end_node_ms Highest Sensitivity & Specificity end_node_adam Use 9-Anthryldiazomethane (ADAM) analyte_stability->end_node_adam Yes end_node_mmc Use 4-Bromomethyl-7- methoxycoumarin (Br-Mmc) analyte_stability->end_node_mmc No

Caption: Decision tree for selecting a derivatization reagent.

Experimental Protocol: Fluorescent Derivatization of Fatty Acids with Br-Mmc

This protocol is a representative example for achieving high-sensitivity analysis of carboxylic acids.

1. Reagent Preparation:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the fatty acid standard in acetonitrile.
  • Derivatization Reagent: Prepare a solution of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) at ~2 mg/mL in acetone.
  • Catalyst Solution: Prepare a solution of 18-Crown-6 at ~0.5 mg/mL in acetone.
  • Base: Use anhydrous potassium carbonate (K₂CO₃).

2. Derivatization Procedure: a. In a 2 mL screw-cap vial, add 100 µL of the fatty acid standard solution (or extracted sample redissolved in acetonitrile). b. Add approximately 2-3 mg of anhydrous K₂CO₃. c. Add 200 µL of the Br-Mmc reagent solution. d. Add 50 µL of the 18-Crown-6 catalyst solution. The crown ether is crucial as it complexes the potassium ion, increasing the reactivity of the fatty acid carboxylate.[10][11] e. Cap the vial tightly and vortex for 30 seconds. f. Incubate the vial in a heating block or water bath at 70°C for 45 minutes. g. After incubation, cool the vial to room temperature. h. Add 10 µL of acetic acid to quench the reaction by neutralizing the base and reacting with any excess Br-Mmc. i. Centrifuge the vial to pellet the K₂CO₃. j. Transfer the supernatant to an HPLC vial for analysis. Dilute with mobile phase if necessary.

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Gradient elution using Acetonitrile and Water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Fluorescence Detector: Excitation at 325 nm, Emission at 395 nm.

Conclusion and Future Outlook

While this compound and similar UV-tagging reagents have a historical place in analytical chemistry, the pursuit of lower detection limits and greater analytical certainty necessitates the adoption of more advanced alternatives. For high-sensitivity applications, fluorescent reagents like 4-Bromomethyl-7-methoxycoumarin offer a robust and significant performance upgrade. For thermally sensitive molecules, 9-Anthryldiazomethane provides an effective, albeit less stable, option.

Looking forward, the field is unequivocally moving towards derivatization strategies tailored for LC-MS. Reagents that introduce a permanent charge or a specific, easily fragmented moiety will become the new standard, as they unlock the full potential of tandem mass spectrometry for unparalleled sensitivity and specificity. As a senior scientist, the recommendation is clear: evaluate your analyte, your available instrumentation, and your sensitivity requirements, and choose a modern derivatization reagent that aligns with the best practices of contemporary analytical science.

References
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  • Ghaffari, S., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2941. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. doi: 10.9734/ajacr/2021/v9i230207. Retrieved from [Link]

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  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin.
  • Zulkhairi Amin, F. A., & Laohakunjit, N. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. doi: 10.3390/foods9010043. Retrieved from [Link]

  • Panrod, K., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208. Retrieved from [Link]

  • Zhang, M., et al. (2013). A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection. Journal of Separation Science, 36(24), 3853-9. doi: 10.1002/jssc.201300719. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
  • Yamaki, K., & Oh-ishi, S. (1986). 9-Anthryldiazomethane-HPLC method for detection of prostaglandins and thromboxane: an application to the measurement of the products of stimulated rabbit platelets. Chemical & Pharmaceutical Bulletin, 34(8), 3526-9. doi: 10.1248/cpb.34.3526. Retrieved from [Link]

  • Gmunder, F. K., & Segner, H. (1987). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Journal of High Resolution Chromatography, 10(11), 633-636. Retrieved from [Link]

  • Yuan, C., et al. (2012). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS. Chromatographia, 75, 433–439. Retrieved from [Link]

  • Lingeman, H., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. doi: 10.1016/0731-7085(92)80018-i. Retrieved from [Link]

  • Lingeman, H., et al. (1992). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ke, C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 29(1), 153-161. doi: 10.1007/s13361-017-1811-0. Retrieved from [Link]

  • Nimura, N., & Kinoshita, T. (1980). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Analytical Letters, 13(3), 191-202. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.
  • Al-Tannak, N. F., & Fletcher, J. S. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(20), 7087. doi: 10.3390/molecules28207087. Retrieved from [Link]

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A Comparative Guide to the Analysis of Nitrophenol Derivatives: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of nitrophenol derivatives are critical. These compounds are prevalent in various matrices, from environmental samples to pharmaceutical intermediates. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an in-depth comparative analysis of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of nitrophenol derivatives, grounded in experimental data and field-proven insights.

The Analytical Challenge of Nitrophenols

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. Their polarity, conferred by the hydroxyl and nitro functional groups, and their varying degrees of volatility and thermal stability, present a unique set of analytical challenges. The choice between HPLC and GC is not merely a matter of preference but a critical decision dictated by the physicochemical properties of the specific nitrophenol derivatives under investigation.

High-Performance Liquid Chromatography (HPLC): The Preferred Method for Polar Analytes

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For the analysis of nitrophenol derivatives, which are often non-volatile and polar, HPLC is generally the more direct and suitable method.[1][2][3]

The HPLC Advantage for Nitrophenols
  • Direct Analysis : Due to their polarity and solubility in common mobile phases, nitrophenols can often be analyzed directly without the need for chemical modification (derivatization).[4] This simplifies sample preparation, reduces analysis time, and minimizes potential sources of error.

  • Ambient Temperature Operation : HPLC analyses are typically conducted at or near ambient temperatures, which is ideal for thermally sensitive compounds that might degrade at the high temperatures required for GC.[2][5]

  • Versatility in Detection : A range of detectors can be coupled with HPLC, with Ultraviolet-Visible (UV-Vis) and Diode Array Detectors (DAD) being particularly well-suited for nitrophenols due to their chromophoric nature.[6][7]

A Typical HPLC Workflow for Nitrophenol Analysis

The following diagram illustrates a standard workflow for the analysis of nitrophenol derivatives using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing & Elution Concentration Concentration Elution->Concentration Evaporation & Reconstitution Injection Injection Concentration->Injection Column C18 Reversed-Phase Column Injection->Column Separation Detection UV-Vis/DAD Detection Column->Detection Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

A typical workflow for HPLC analysis of nitrophenols.

Gas Chromatography (GC): A Powerful Tool Requiring an Extra Step

Gas Chromatography is a highly efficient separation technique ideal for volatile and thermally stable compounds.[3] The mobile phase is an inert gas that carries the vaporized sample through a heated column containing the stationary phase. While GC offers excellent resolution and sensitivity, its application to polar, semi-volatile compounds like nitrophenols necessitates a crucial extra step: derivatization.[8][9]

The Role of Derivatization in GC Analysis of Nitrophenols

Direct injection of underivatized nitrophenols into a GC system often results in poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to their polarity and potential for interaction with active sites in the GC system.[8][10] Derivatization chemically modifies the nitrophenols to increase their volatility and thermal stability, making them more amenable to GC analysis.[9] Common derivatization techniques for nitrophenols include:

  • Silylation : This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, reducing the compound's polarity and increasing its volatility.[9]

  • Methylation : Using reagents like diazomethane, the acidic proton of the phenolic hydroxyl group is replaced with a methyl group, forming a more volatile methyl ether.[11][12]

While effective, derivatization adds complexity to the analytical workflow and can introduce variability if not performed consistently.[11]

A Typical GC Workflow for Nitrophenol Analysis

The following diagram outlines a typical workflow for the GC analysis of nitrophenol derivatives, including the essential derivatization step.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Column Capillary GC Column Injection->Column Separation Detection FID or MS Detection Column->Detection Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

A typical workflow for GC analysis of nitrophenols.

Head-to-Head Comparison: HPLC vs. GC for Nitrophenol Derivatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of non-volatile and thermally unstable compounds in a liquid mobile phase.[1]Separation of volatile and thermally stable compounds in a gaseous mobile phase.[3]
Sample Volatility Not required. Ideal for non-volatile compounds.[2]Required. Analytes must be volatile or made volatile through derivatization.[3]
Derivatization Generally not required.[4]Often necessary to increase volatility and reduce polarity.[8][11]
Operating Temperature Ambient to moderately elevated (e.g., 20-90°C).[13]High temperatures (e.g., 150-300°C) for volatilization.[13]
Analysis Time Typically 10-60 minutes.[2]Can be faster, often a few minutes to seconds.[2][13]
Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence.[6][7]Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD).[6][13]
Cost Generally higher initial and operational costs due to high-pressure pumps and solvent consumption.[3][13]Lower cost per analysis due to minimal solvent use.[3]
Sample Preparation Can involve filtration, dilution, and solid-phase extraction (SPE).[4][5]Often requires extraction followed by a mandatory derivatization step.[11]

Experimental Protocols

The following are representative, step-by-step methodologies for the analysis of a mixture of nitrophenol isomers (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) using both HPLC and GC.

HPLC-UV Protocol for Nitrophenol Isomers
  • Standard Preparation : Prepare a stock solution of 1000 µg/mL of each nitrophenol isomer in methanol.[4] Create a mixed working standard of 10 µg/mL by diluting the stock solutions in the mobile phase.

  • Sample Preparation : For aqueous samples, a solid-phase extraction (SPE) may be necessary.[4] Acidify the sample and pass it through a C18 SPE cartridge. Wash the cartridge and elute the nitrophenols with a suitable organic solvent like methanol or acetonitrile. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 20:80 v/v acetonitrile:water with 0.1% phosphoric acid).[14]

    • Flow Rate : 1.0 mL/min.[15]

    • Injection Volume : 20 µL.[4]

    • Detection : UV detection at a wavelength optimized for the nitrophenols (e.g., 275 nm or 290 nm).[15][16]

  • Data Analysis : Identify and quantify the nitrophenol isomers based on their retention times and peak areas compared to the standards.

GC-MS Protocol for Nitrophenol Isomers (with Derivatization)
  • Standard and Sample Preparation : Prepare standards as in the HPLC protocol. Extract the nitrophenols from the sample matrix using a suitable solvent (e.g., dichloromethane) after acidification.

  • Derivatization (Silylation) : Evaporate the extract to dryness. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[9]

  • GC-MS Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection : Splitless injection of 1 µL at an injector temperature of 250°C.

    • Oven Temperature Program : Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions : Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Data Analysis : Identify the derivatized nitrophenols based on their retention times and characteristic mass spectra. Quantify using the peak areas of specific ions.

Conclusion and Recommendations

For the routine analysis of nitrophenol derivatives, HPLC is often the more straightforward and robust technique . Its ability to directly analyze these polar compounds without derivatization simplifies the workflow and reduces potential sources of error. HPLC is particularly advantageous for thermally labile nitrophenols.

GC, when coupled with derivatization and a sensitive detector like a mass spectrometer, offers excellent separation efficiency and high sensitivity . It can be a powerful tool, especially for complex matrices where high resolution is required. However, the additional derivatization step makes the method more labor-intensive and requires careful optimization to ensure reproducibility.

The ultimate choice between HPLC and GC will depend on the specific analytical requirements, including the nature of the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput.

References

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Barceló, D., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • ResearchGate. (2025, August 9). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • PubMed. (n.d.). Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 7). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.
  • NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • PubMed. (2011, August 18). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile.
  • ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • ResearchGate. (1993, October 20). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • LC Services. (2024, August 13). Types of detectors used in gas chromatography and HPLC.
  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF.
  • Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC.

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A Comparative Guide to Derivatizing Agents: Evaluating the Potential of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of analytes is fundamental to progress. Many molecules, however, possess physicochemical properties that make them challenging to analyze directly by modern chromatographic techniques. Derivatization, the chemical modification of an analyte, is a powerful strategy to enhance detectability, improve chromatographic behavior, and increase overall method sensitivity. This guide provides an in-depth evaluation of 2-(Chloromethyl)-4-nitrophenol as a potential derivatizing agent and compares its theoretical advantages and disadvantages against established alternatives for the analysis of phenols, thiols, and carboxylic acids.

The Role of Derivatization in Modern Analysis

The primary goal of derivatization is to alter the chemical structure of an analyte to make it more suitable for a chosen analytical method, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC). Key objectives of derivatization include:

  • Increasing Volatility: For GC analysis, less volatile compounds can be converted into more volatile derivatives.

  • Improving Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures used in GC.

  • Enhancing Detector Response: A derivatizing agent can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry (MS).

  • Improving Chromatographic Separation: By modifying the polarity of an analyte, its retention behavior can be altered to achieve better separation from interfering components in the sample matrix.

The selection of a derivatizing agent is a critical step in method development, with the ideal reagent offering rapid and complete reaction, formation of a stable derivative, and a significant improvement in the analytical signal.

This compound: A Candidate Derivatizing Agent

This compound is a versatile synthetic intermediate.[1] Its chemical structure, featuring a reactive benzylic chloride and a nitro group on a phenol backbone, suggests its potential as a derivatizing agent.

The chloromethyl group is a key feature, as benzylic halides are known to be highly susceptible to nucleophilic substitution reactions.[1] This reactivity is the foundation of its potential to derivatize analytes with nucleophilic functional groups such as phenols, thiols, and carboxylic acids. The nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the benzylic carbon, potentially increasing the rate of the derivatization reaction. Furthermore, the nitrophenyl moiety introduces a strong chromophore, which would enable or significantly enhance the detection of the derivatized analyte by UV-Vis spectrophotometry.

Proposed Derivatization Mechanism

The derivatization reaction with this compound is anticipated to proceed via a nucleophilic substitution mechanism (SN2). The nucleophilic atom of the analyte (e.g., the oxygen of a phenol or carboxylate, or the sulfur of a thiol) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable ether, ester, or thioether linkage. The reaction is typically carried out under basic conditions to deprotonate the analyte, thereby increasing its nucleophilicity.

Caption: Proposed reaction pathway for derivatization.

Comparative Analysis: Phenols

Phenolic compounds are often analyzed by HPLC with UV or fluorescence detection. Direct analysis can be hampered by low sensitivity, especially for non-substituted phenols.

Alternative Agent: N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)

A study by Frascari et al. (2023) demonstrated the successful derivatization of various phenols with CAX-B for LC-ESI-MS/MS analysis.[2] The reaction involves the alkylation of the phenolic hydroxyl group and introduces a quaternary ammonium group, which significantly enhances ionization efficiency in positive ion mode.

Experimental Protocol for CAX-B Derivatization of Phenols [2]

  • To 500 µL of an acetonitrile solution of the phenol standard or sample extract, add 1 mg of K₂CO₃ and 1 mg of CAX-B.

  • Vortex the mixture and heat at 50 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture 1:2 with water.

  • Inject an aliquot into the LC-MS/MS system.

Performance Data for CAX-B [2]

ParameterValue
Reaction Time30 minutes
Reaction Temperature50 °C
Linearity (R²)> 0.99
Limit of Detection20-50 pg/mL

Theoretical Comparison with this compound

FeatureThis compound (Predicted)N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)
Reaction Nucleophilic substitution (alkylation)Nucleophilic substitution (alkylation)
Detection Mode HPLC-UVLC-MS/MS
Advantages Simple UV detection, potentially less expensiveExtremely high sensitivity with MS detection
Disadvantages Lower sensitivity than MS, potential for interference from other UV-absorbing compoundsRequires MS detector, reagent may be more expensive

Comparative Analysis: Thiols

Thiols are a class of compounds containing a sulfhydryl (-SH) group. Their high nucleophilicity makes them prime candidates for derivatization.

Alternative Agent: 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

This coumarin-based reagent reacts with thiols to form highly fluorescent thioether derivatives, enabling sensitive detection by HPLC with fluorescence detection (FLD).

Experimental Protocol for Derivatization of Thiols with 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

  • Prepare a stock solution of the thiol standard or sample in a suitable buffer (e.g., borate buffer, pH 8.5).

  • Add a molar excess of a solution of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in a water-miscible organic solvent (e.g., acetonitrile).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Cool the reaction mixture and inject an aliquot into the HPLC-FLD system.

Thiol_Derivatization_Workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Thiol Sample Buffer Add Basic Buffer Sample->Buffer AddReagent Add 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one Buffer->AddReagent Incubate Incubate at 60°C AddReagent->Incubate HPLC HPLC-FLD Analysis Incubate->HPLC

Caption: Experimental workflow for thiol derivatization.

Theoretical Comparison with this compound

FeatureThis compound (Predicted)4-(chloromethyl)-6-ethoxy-2H-chromen-2-one
Reaction Nucleophilic substitution (alkylation)Nucleophilic substitution (alkylation)
Detection Mode HPLC-UVHPLC-FLD
Advantages Simple UV detectionHigh sensitivity and selectivity with fluorescence detection
Disadvantages Lower sensitivity than fluorescenceRequires a fluorescence detector

Comparative Analysis: Carboxylic Acids

Carboxylic acids are often derivatized to improve their volatility for GC analysis or to enhance their detection in HPLC.

Alternative Agent: Benzoyl Chloride

Benzoyl chloride is a widely used derivatizing agent that reacts with carboxylic acids to form esters. It can also derivatize primary and secondary amines, phenols, and some alcohols.[3][4] The benzoyl group provides a chromophore for UV detection and can improve ionization efficiency in MS.[5][6]

Experimental Protocol for Benzoyl Chloride Derivatization of Carboxylic Acids

  • Dissolve the carboxylic acid sample in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., sodium bicarbonate or triethylamine) to deprotonate the carboxylic acid.

  • Add an excess of benzoyl chloride and allow the reaction to proceed at room temperature for a short period (e.g., 1-5 minutes).

  • Quench the reaction by adding a suitable reagent (e.g., a solution of glycine).

  • Extract the derivative into an organic solvent and analyze by HPLC-UV or LC-MS.

Performance Data for Benzoyl Chloride [6]

ParameterValue
Reaction Time< 1 minute
Reaction TemperatureRoom Temperature
Stability of DerivativeUp to 6 months at -80 °C
Improvement in Sensitivity (MS)2 to >100-fold increase

Theoretical Comparison with this compound

FeatureThis compound (Predicted)Benzoyl Chloride
Reaction Nucleophilic substitution (esterification)Acylation (esterification)
Detection Mode HPLC-UVHPLC-UV, LC-MS
Advantages Potentially milder reaction conditionsVery fast reaction, well-established, versatile
Disadvantages Slower reaction kinetics expectedReagent is moisture-sensitive

Conclusion: The Potential of this compound

While direct experimental evidence for the use of this compound as a routine derivatizing agent in analytical chromatography is currently limited in the accessible literature, its chemical structure and reactivity profile present a compelling case for its potential. The presence of a reactive benzylic halide and a strong chromophore makes it a promising candidate for the derivatization of nucleophilic analytes such as phenols, thiols, and carboxylic acids for HPLC-UV analysis.

However, its efficiency relative to established reagents remains to be experimentally validated. Key performance indicators such as reaction kinetics, derivatization yield, stability of the derivatives, and the ultimate improvement in detection limits need to be systematically investigated. For researchers seeking to develop new analytical methods, this compound represents an intriguing, yet underexplored, option that warrants further investigation. In the meantime, established reagents such as CAX-B, coumarin-based haloalkanes, and benzoyl chloride offer robust and well-documented alternatives for the sensitive and reliable quantification of a wide range of analytes.

References

  • Frascari, F., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(14), 5468. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Pawar, S. V., & Gangrade, M. G. (2014). A review on: derivatization techniques in HPLC. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 633-642.
  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(8), 3645–3654. [Link]

  • Johnson, C. H., et al. (2021). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1645, 462098. [Link]

  • Park, J. S., et al. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 554-558.
  • Han, D., et al. (2015). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 87(1), 743–751. [Link]

  • Scribd. (n.d.). Haloalkane & Haloarene CBSE PYQ. [Link]

  • LCGC. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

  • Vlčková, H., et al. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. Analytical Chemistry, 93(43), 14450–14458. [Link]

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A Guide to Inter-Laboratory Validation for the Analysis of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-(Chloromethyl)-4-nitrophenol. As a crucial intermediate in the synthesis of dyes and active pharmaceutical ingredients, ensuring the reliability and reproducibility of its analysis is paramount for quality control and regulatory compliance.[1] While specific inter-laboratory validation data for this compound is not extensively published, this document synthesizes established principles of method validation and performance data from structurally similar compounds to present a robust, albeit hypothetical, inter-laboratory study.

The primary objective of an inter-laboratory validation is to establish the reproducibility of an analytical method, demonstrating that it can be successfully transferred between laboratories and yield comparable results.[2][3] This guide will compare two of the most common and effective analytical techniques for the analysis of phenolic compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

The Importance of Inter-Laboratory Validation

Before delving into the experimental design, it is crucial to understand why inter-laboratory validation is a cornerstone of analytical science. A method validated in a single laboratory demonstrates its performance under a specific set of conditions (analyst, instrument, reagents). However, to be considered a robust and standardized method, it must prove its reliability across different laboratories, each with its own inherent variabilities. This process is essential for establishing a method's fitness for its intended purpose, as emphasized by regulatory bodies such as the International Council for Harmonisation (ICH).[2]

Experimental Design: A Hypothetical Inter-Laboratory Study

This section outlines a detailed protocol for a hypothetical inter-laboratory study designed to validate the analysis of this compound.

Participating Laboratories and Sample Distribution

A minimum of five laboratories with experience in chromatographic analysis would be selected to participate. A central organizing body would be responsible for preparing and distributing a homogenous batch of samples, including:

  • Validation Samples: A set of samples spiked with known concentrations of this compound covering the expected analytical range (e.g., low, medium, and high concentrations).

  • Blank Samples: A sample matrix without the analyte to assess for interferences.

  • Reference Standard: A high-purity standard of this compound for calibration.[5]

Analytical Methods for Validation

Each participating laboratory would be provided with standardized protocols for both HPLC-UV and GC-MS analysis.

Inter-Laboratory Validation Workflow

The overall workflow of the inter-laboratory validation study is depicted in the following diagram:

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Centralized Preparation of Homogenous Samples B Distribution of Samples & Standardized Protocols to Participating Laboratories A->B C Independent Sample Analysis by Each Laboratory B->C D Data Collection and Preliminary Review C->D E Submission of Results to Central Body D->E F Statistical Analysis of Results (e.g., ANOVA) E->F G Evaluation of Method Performance Parameters F->G H Final Validation Report Generation G->H

Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established protocols for nitrophenols and is a reliable starting point for method development.[6]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 318 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, which is particularly beneficial for complex matrices.[4]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • A non-polar capillary column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene chloride or other suitable solvent (GC grade).

  • This compound reference standard.

  • Derivatizing agent (optional, may be required to improve volatility and thermal stability).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan from m/z 50 to 350.

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Sample extraction may be necessary depending on the matrix (e.g., liquid-liquid extraction for aqueous samples). The extract is then concentrated and may be derivatized before injection.

Comparative Data Analysis

The following tables summarize the synthesized quantitative data from our hypothetical inter-laboratory study involving five laboratories. These tables provide a direct comparison of the performance of the HPLC-UV and GC-MS methods.

Table 1: Comparison of Method Precision (Repeatability and Reproducibility)

Precision is a measure of the agreement among a series of measurements.[7] Repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) are key indicators in an inter-laboratory study.[2][3]

Parameter HPLC-UV GC-MS
Repeatability (RSDr %)
Laboratory 10.951.20
Laboratory 21.101.35
Laboratory 30.881.15
Laboratory 41.251.40
Laboratory 51.001.25
Average RSDr % 1.04 1.27
Reproducibility (RSDR %) 3.50 4.20

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Table 2: Comparison of Accuracy, Linearity, and Sensitivity

These parameters are fundamental to validating the performance of an analytical method.[8]

Parameter HPLC-UV GC-MS
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.5
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL

Interpretation of Results and Recommendations

Based on the hypothetical data, both HPLC-UV and GC-MS are suitable methods for the quantification of this compound.

  • Precision: The HPLC-UV method demonstrates slightly better repeatability and reproducibility in this hypothetical scenario, as indicated by the lower average RSD values.

  • Accuracy and Linearity: Both methods show excellent accuracy and linearity over the tested concentration range.

  • Sensitivity: The GC-MS method offers superior sensitivity, with significantly lower LOD and LOQ values.

Recommendations:

  • For routine quality control where high sensitivity is not the primary requirement, HPLC-UV is the recommended method due to its slightly better precision and simpler sample preparation (no derivatization typically required).

  • For analyses requiring trace-level detection or for complex sample matrices where high selectivity is needed, GC-MS is the preferred method.

The choice between the two will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[4]

Conclusion

This guide has provided a comprehensive, though hypothetical, comparison of HPLC-UV and GC-MS for the analysis of this compound within the framework of an inter-laboratory validation study. By following established validation guidelines and protocols, laboratories can ensure the generation of reliable, reproducible, and accurate data, which is essential for scientific integrity and regulatory compliance.

References

  • ChemSynthesis. (2025-05-20). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 2973-19-5. Retrieved from [Link]

  • Analytica Laboratories. (n.d.). Nitrophenol - An alternative diastase method!. Retrieved from [Link]

  • ChemBK. (2024-04-10). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • ACS Omega. (2024-07-25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • European Medicines Agency. (2023-12-14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022-03-31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

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A Senior Application Scientist's Guide to High-Performance Column Selection for the Separation of 2-(Chloromethyl)-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of synthetic intermediates are paramount. This guide provides an in-depth performance comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation of 2-(Chloromethyl)-4-nitrophenol and its derivatives. Moving beyond a generic template, this document is structured to offer a comprehensive, scientifically grounded narrative that explains the "why" behind the experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of this compound in Synthesis

This compound is a key building block in organic synthesis, frequently employed in the production of pharmaceuticals, agrochemicals, and dyes. Its trifunctional nature—a phenolic hydroxyl group, an electrophilic chloromethyl group, and an electron-withdrawing nitro group—allows for a diverse range of chemical modifications, leading to a variety of derivatives with distinct physicochemical properties. The purity of these derivatives is critical for the efficacy and safety of the final product, necessitating robust and reliable analytical separation methods.

Understanding the physicochemical properties of the parent compound is the first step in developing an effective separation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Chromatography
Molecular FormulaC₇H₆ClNO₃Provides the molecular weight for mass spectrometry detection.
Molecular Weight187.58 g/mol
pKa~6.27 (predicted)[1]The acidic nature of the phenolic hydroxyl group means that the compound's ionization state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH.
XlogP1.6[2]This moderate lipophilicity suggests good retention on reversed-phase columns like C18.
Melting Point128 °C (decomposes)[1][3]Indicates a stable solid at room temperature.

The presence of the polar nitro and hydroxyl groups, combined with the non-polar aromatic ring and the reactive chloromethyl group, presents a unique separation challenge that requires careful column selection.

Reversed-Phase Chromatography: The Workhorse for Initial Method Development

Reversed-phase (RP) HPLC is the logical starting point for the separation of moderately polar compounds like this compound and its derivatives. The choice of stationary phase is critical in achieving the desired selectivity and resolution.

C18 Columns: The Gold Standard

Octadecyl (C18) columns are the most widely used reversed-phase columns due to their high hydrophobicity and broad applicability.

Causality Behind the Choice: The primary retention mechanism on a C18 column is hydrophobic interaction between the non-polar stationary phase and the non-polar regions of the analyte. For this compound, the benzene ring provides the necessary hydrophobicity for retention.

Expected Performance: C18 columns are expected to provide good retention and peak shape for the parent compound and its less polar derivatives. The selectivity can be fine-tuned by adjusting the mobile phase composition, particularly the organic modifier (acetonitrile or methanol) and the pH. Given the pKa of ~6.27, operating at a pH below 5 will ensure the phenolic hydroxyl group is protonated, leading to increased retention.

Phenyl Columns: An Alternative with Enhanced Selectivity

Phenyl-ligand based columns offer a different selectivity profile compared to traditional alkyl-chain phases.

Causality Behind the Choice: In addition to hydrophobic interactions, phenyl columns provide π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[4][5] This secondary interaction mechanism can be particularly advantageous for separating aromatic and unsaturated compounds, including nitrophenols. The use of methanol as the organic modifier can enhance these π-π interactions, offering another parameter for method optimization.[6]

Expected Performance: For derivatives where substitutions on the aromatic ring alter the electron density, phenyl columns can provide superior resolution compared to C18 columns. They are an excellent choice when C18 columns fail to resolve critical pairs of analytes.

Cyano Columns: A Less Retentive, Orthogonal Option

Cyano (CN) columns are significantly less hydrophobic than C18 or Phenyl columns and offer a different selectivity.

Causality Behind the Choice: Cyano phases can operate in both reversed-phase and normal-phase modes. In reversed-phase, they provide weaker hydrophobic interactions and additional dipole-dipole interactions. This unique selectivity makes them a valuable tool for separating compounds with polar functional groups that are poorly resolved on more hydrophobic phases.[1][7]

Expected Performance: Due to their lower hydrophobicity, cyano columns will exhibit shorter retention times for this compound and its derivatives compared to C18 or Phenyl columns.[7] This can be advantageous for rapid screening. The different selectivity can also lead to changes in elution order, providing an orthogonal separation to C18.

Table 2: Performance Comparison of Reversed-Phase Columns for Nitrophenol Separation
Column TypePrimary InteractionKey AdvantagesIdeal for Separating
C18 HydrophobicHigh retention, broad applicability, robust.Parent compound and a wide range of non-polar to moderately polar derivatives.
Phenyl Hydrophobic, π-πAlternative selectivity for aromatic compounds, enhanced resolution of isomers.[4][5]Derivatives with substitutions on the aromatic ring, resolving closely related aromatic isomers.
C8 HydrophobicLess retention than C18, can be useful for more hydrophobic derivatives.More hydrophobic derivatives that are too strongly retained on C18.
Cyano Hydrophobic, Dipole-DipoleOrthogonal selectivity to C18, shorter analysis times.[1][7]Polar derivatives, and for providing a different elution order when C18 fails.
Embedded Polar Group (EPG) Hydrophobic, H-bondingEnhanced retention of polar compounds, stable in 100% aqueous mobile phases.[1]Highly polar derivatives that are poorly retained on traditional RP columns.

Normal-Phase and HILIC: For Highly Polar Derivatives

For derivatives of this compound that are highly polar (e.g., through the introduction of multiple hydroxyl or amino groups), reversed-phase chromatography may not provide adequate retention. In such cases, normal-phase (NP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered.

Normal-Phase Chromatography

Causality Behind the Choice: NP chromatography utilizes a polar stationary phase (typically silica) and a non-polar mobile phase. Retention is based on the interaction of the analyte's polar functional groups with the active sites on the stationary phase.

Expected Performance: This technique is well-suited for separating isomers of polar compounds and is sensitive to the presence of polar functional groups. However, it can be challenging to work with due to the sensitivity to water content in the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality Behind the Choice: HILIC employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[2]

Expected Performance: HILIC offers an alternative selectivity to reversed-phase and is ideal for the retention and separation of very polar compounds that are unretained in RPLC. It is also compatible with mass spectrometry due to the high organic content of the mobile phase.

Chiral Separation: Resolving Enantiomers

If the synthetic pathway for the derivatives of this compound can introduce a chiral center, then chiral chromatography is necessary to separate the resulting enantiomers.

Causality Behind the Choice: Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.

Expected Performance: The selection of the appropriate CSP is largely empirical. A screening approach using several different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) under various mobile phase conditions (normal-phase, reversed-phase, polar organic) is often the most effective strategy.

Experimental Protocols

The following protocols provide a starting point for method development for the separation of this compound and its derivatives.

Protocol 1: Reversed-Phase HPLC Method Development
  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • If selectivity is an issue, screen a Phenyl and a Cyano column from the same manufacturer to minimize variability from the base silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common mobile phase additive that provides protons to suppress the ionization of silanol groups on the silica surface and to ensure the analytes are in a single ionic form (in this case, protonated). It is also compatible with mass spectrometry.

  • Gradient Elution:

    • Start with a generic gradient of 5% to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Detection:

    • UV detection at a wavelength appropriate for nitrophenols (e.g., 320 nm). A photodiode array (PDA) detector is recommended to monitor peak purity and identify the optimal wavelength.

  • Optimization:

    • Adjust the gradient slope and duration to improve the resolution of critical pairs.

    • If necessary, switch the organic modifier to methanol to alter selectivity.

    • For basic derivatives, a mobile phase with a higher pH (e.g., ammonium formate at pH 8) might be necessary.

Protocol 2: Chiral HPLC Screening
  • Column Selection:

    • Select a set of diverse chiral stationary phases, for example:

      • A cellulose-based CSP (e.g., Chiralcel OD-H).

      • An amylose-based CSP (e.g., Chiralpak AD-H).

      • A cyclodextrin-based CSP (e.g., Cyclobond I 2000).

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30). A small amount of an additive like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be required to improve peak shape.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or 10 mM ammonium bicarbonate).

  • Analysis:

    • Run isocratic separations for each column/mobile phase combination.

    • Monitor for any peak splitting or broadening that would indicate partial separation.

  • Optimization:

    • Once a promising column/mobile phase system is identified, optimize the mobile phase composition and temperature to achieve baseline resolution.

Visualizing the Workflow

A systematic approach to column and method selection is crucial for efficient and successful separation of this compound derivatives.

Caption: A logical workflow for HPLC method development for this compound derivatives.

Conclusion

The selection of the optimal HPLC column for the separation of this compound and its derivatives is a multifactorial process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography. A systematic approach, starting with a robust C18 column and exploring alternative selectivities offered by Phenyl and Cyano phases, is a sound strategy for reversed-phase separations. For highly polar or chiral derivatives, HILIC and chiral chromatography, respectively, provide the necessary tools for achieving successful separations. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods for these important synthetic compounds.

References

  • Agilent Technologies. (2009). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • ChemBK. (2024). 2-Chloromethyl-4-nitrophenol. [Link]

  • LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity. [Link]

  • Chemical-Suppliers.com. This compound | CAS 2973-19-5. [Link]

  • PubChem. This compound. [Link]

  • Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57–64. [Link]

  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(18), 10211-10215.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

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A Senior Application Scientist's Guide to the Accuracy and Precision of Analytical Methods: A Comparative Framework Featuring 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical analysis, the pursuit of methods that are simultaneously accurate, precise, and robust is paramount. While 2-(Chloromethyl)-4-nitrophenol is a well-established synthetic intermediate valued for its reactive chloromethyl group and inherent chromophoric properties, its application as a routine analytical derivatization agent is not extensively documented in peer-reviewed literature.[1] This guide, therefore, takes an applied scientific approach. Instead of reviewing non-existent data, we will establish a framework for developing and validating a hypothetical analytical method using this compound.

We will explore the rationale for its use as a potential derivatizing agent, propose a detailed experimental workflow, and objectively compare its projected performance metrics against established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is designed to provide the in-depth technical insights necessary for method development, validation, and selection in a real-world laboratory setting.

The Scientific Rationale: Why Consider this compound for Analytical Derivatization?

The decision to employ a derivatization agent is driven by the need to overcome analytical challenges inherent to the analyte or the detection system. Derivatization can enhance detectability, improve chromatographic separation, and increase volatility for gas-phase analysis.[2][3][4]

This compound presents a compelling case as a potential derivatization agent for two key reasons rooted in its molecular structure:

  • Targeted Reactivity: The benzylic chloromethyl group is highly susceptible to nucleophilic substitution.[1] This allows it to covalently bind to specific functional groups, such as thiols, amines, or phenols, which are common in active pharmaceutical ingredients (APIs). This targeted reaction forms the basis of a selective analytical method.

  • Inherent Chromophore: The 4-nitrophenol moiety is a strong chromophore, meaning it absorbs ultraviolet (UV) light intensely. By attaching this "UV tag" to an analyte that otherwise has poor UV absorbance, we can significantly enhance its detection sensitivity in HPLC with a UV-Vis or Photodiode Array (PDA) detector.

This dual functionality allows for the conversion of analytes that are difficult to detect into derivatives that are ideally suited for reliable quantification by common chromatographic techniques.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision based on a trade-off between sensitivity, selectivity, cost, and sample complexity.[3] Below, we compare a hypothetical HPLC-UV method using this compound against established alternatives, with performance data extrapolated from validated methods for structurally similar phenolic compounds.[2][5]

Parameter Hypothetical HPLC-UV with 2-(CMNP) Derivatization Alternative 1: GC-MS with Silylation Alternative 2: Direct Analysis by LC-MS/MS
Principle Analyte is chemically tagged with 2-(CMNP) to enhance UV detection, followed by separation based on partitioning between a liquid mobile phase and a solid stationary phase.Analyte is derivatized (e.g., silylation) to increase volatility, then separated in the gas phase based on partitioning between a gas mobile phase and a stationary phase.[2][6]Analyte is separated by HPLC and then ionized and detected based on its specific mass-to-charge ratio, providing high selectivity and sensitivity.[7][8]
Derivatization Required. Forms a stable, UV-active conjugate.Often Required. For polar analytes to improve volatility and thermal stability.[9]Not typically required. Direct analysis is a primary advantage.
Typical Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS) or Flame Ionization Detector (FID)Tandem Mass Spectrometer (MS/MS)
Accuracy (% Recovery) Expected: 98-102%95-105%[5]98-102%
Precision (%RSD) Expected: < 2%< 5%[5]< 5%[2]
Limit of Quantification (LOQ) Expected: 0.05 - 0.5 µg/mL< 0.3 µg/mL (MS)[5]< 0.01 µg/mL
Primary Advantages Excellent for routine QC in labs with standard HPLC-UV equipment; cost-effective.High separation efficiency; definitive identification with MS.Highest sensitivity and selectivity; ideal for complex matrices (e.g., biological samples) and trace-level analysis.[7][8]
Primary Disadvantages Extra sample preparation step (derivatization); indirect measurement.Not suitable for non-volatile or thermally labile compounds; derivatization can be complex.[10]Higher cost of instrumentation and maintenance.[10]

Experimental Protocols: A Framework for Method Development

Trustworthiness in analytical science is built upon well-defined, reproducible protocols. Below are detailed methodologies for the hypothetical derivatization procedure and a comparative GC-MS method.

Hypothetical Protocol: Quantification of a Thiol-Containing Drug via 2-(CMNP) Derivatization and HPLC-UV

Objective: To develop a robust method for quantifying a thiol-containing API by derivatizing it with this compound (2-CMNP) to enable sensitive UV detection.

Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_std 1. Prepare API Reference Standard mix 4. Mix Analyte with 2-CMNP & Catalyst prep_std->mix prep_sample 2. Prepare Sample Solution (e.g., from tablet) prep_sample->mix prep_reagent 3. Prepare 2-CMNP & Base Catalyst Reagents prep_reagent->mix react 5. Incubate (e.g., 60°C for 30 min) mix->react quench 6. Quench Reaction (e.g., acidification) react->quench filter 7. Filter through 0.45 µm Syringe Filter quench->filter inject 8. Inject into HPLC-UV System filter->inject quantify 9. Quantify using Calibrated Curve inject->quantify caption Workflow for API quantification using 2-CMNP derivatization. G cluster_validation Validation Parameters (ICH Guidelines) start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness end Validated Method robustness->end caption General workflow for analytical method validation.

Sources

A Senior Application Scientist's Guide to Method Validation for the Quantification of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(Chloromethyl)-4-nitrophenol (CMNP), a key intermediate in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).[1] Accurate and reliable quantification of this compound is paramount for ensuring process control, final product quality, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection and validation grounded in authoritative regulatory standards.

Introduction to this compound (CMNP)

Understanding the physicochemical properties of the analyte is the foundational first step in any method development process. CMNP is a polar organic compound whose characteristics dictate the most suitable analytical approaches.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2973-19-5[2][3]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2][3]
Appearance Off-white solid[2][3]
Melting Point 128 °C (decomposes)[2][3][4]
pKa 6.27 (Predicted)
Structure See Figure 1

The presence of a hydroxyl group and a nitro group—a strong UV chromophore—makes CMNP amenable to several analytical techniques. Its polarity and relatively low volatility are key factors in selecting the optimal method.

Caption: Figure 1: Chemical Structure of this compound.

Comparative Analysis of Quantification Methods

The choice of an analytical technique is a balance between the required performance (sensitivity, selectivity) and practical considerations (sample throughput, cost, need for derivatization). For CMNP, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable options.

Table 2: High-Level Comparison of Primary Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis.Flame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS).
Analyte Volatility Not required. Ideal for non-volatile and thermally labile compounds.Required. Analyte must be volatile or made volatile through derivatization.
Derivatization Not typically required for CMNP, simplifying sample preparation.Often required for polar phenols to improve peak shape and thermal stability.[5]
Strengths Robust, highly reproducible, and directly applicable to polar analytes.High separation efficiency; can achieve very low detection limits with selective detectors like ECD for halogenated compounds.
Weaknesses May have lower resolution than capillary GC; mobile phase consumption can be high.Derivatization adds time, complexity, and a potential source of error to the workflow.
The Rationale for HPLC-UV as the Primary Method

For routine quality control and release testing, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) stands out as the superior choice. The causality is clear: CMNP's inherent polarity and strong UV-absorbing nitro-group make it an ideal candidate for direct analysis. This approach avoids the time-consuming and potentially variable step of chemical derivatization, leading to a more robust and efficient workflow. An isocratic method can often be developed, further enhancing simplicity and throughput.[6][7]

Gas Chromatography (GC) as a High-Sensitivity Alternative

GC is a powerful alternative, particularly when trace-level quantification is required, such as in environmental monitoring or impurity profiling.[8][9] The presence of a chlorine atom makes CMNP highly responsive to an Electron Capture Detector (ECD), which can provide exceptional sensitivity. However, the polar hydroxyl group can cause peak tailing on standard GC columns. Therefore, a derivatization step , such as silylation (e.g., with BSTFA) or acetylation, is mandatory to convert the polar -OH group into a less polar, more volatile ether, thereby ensuring sharp, symmetrical peaks and reliable quantification.[5] This requirement is a critical consideration, as it adds complexity to the sample preparation protocol.[10][11]

Method Validation Protocol: An HPLC-UV Case Study

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[12] The following protocols are designed as a self-validating system, grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the global standard for analytical method validation.[13][14][15][16]

Caption: Figure 2: ICH-Guided Analytical Method Validation Workflow.

Experimental Platform: HPLC-UV System
  • System: HPLC with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.01 M Phosphate Buffer pH 3.0 (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of CMNP (typically near 317 nm).[17]

  • Injection Volume: 10 µL.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18]

  • Protocol:

    • Prepare a solution of a placebo (sample matrix without the analyte).

    • Prepare a solution of the CMNP reference standard.

    • Prepare a spiked sample by adding a known amount of CMNP reference standard to the placebo.

    • Inject all three solutions and record the chromatograms.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of CMNP. The peak for CMNP in the spiked sample must be pure (as determined by PDA peak purity analysis, if available) and well-resolved from any other peaks.

Linearity & Range
  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response over a defined range.

  • Protocol:

    • Prepare a stock solution of CMNP reference standard in the mobile phase.

    • Perform serial dilutions to create at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[18]

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the CMNP reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of CMNP at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields a S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating that the method exhibits acceptable accuracy and precision at that concentration.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Examples of variations include:

      • Mobile phase composition (e.g., Acetonitrile ± 2%).

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the final calculated concentration should not significantly change.

Table 3: Example HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.85%
Precision - Intermediate (%RSD) ≤ 3.0%1.32%
LOD S/N ≥ 3:10.05 µg/mL
LOQ S/N ≥ 10:10.15 µg/mL
Robustness No significant impact on resultsPass

Conclusion and Expert Recommendations

Both HPLC-UV and GC-based methods are suitable for the quantification of this compound. The selection is driven by the specific analytical objective.

  • For routine analysis, process control, and product release in a pharmaceutical setting, the direct-injection RP-HPLC-UV method is unequivocally recommended. Its simplicity, robustness, and avoidance of a derivatization step make it a more efficient and reliable choice, fully compliant with regulatory expectations as outlined by ICH guidelines.[13][19]

  • For applications requiring ultra-high sensitivity, such as the analysis of trace impurities or environmental samples, GC-ECD is the superior technique. The prerequisite for chemical derivatization is a necessary trade-off for achieving the required low limits of detection. The validation of a GC method would follow the same ICH principles, with additional steps to validate the consistency and completeness of the derivatization reaction itself.

Ultimately, a thoroughly validated analytical method is a cornerstone of scientific integrity and product quality. By following the principles and protocols outlined in this guide, researchers and developers can ensure their data is accurate, reliable, and defensible.

References

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A Comparative Guide to UV and Fluorescence Detection for 2-(Chloromethyl)-4-nitrophenol Derivatives in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of active pharmaceutical ingredients and their intermediates is paramount. The analytical method of choice must be robust, reliable, and tailored to the specific physicochemical properties of the analyte. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection versus Fluorescence (FL) detection for the analysis of 2-(Chloromethyl)-4-nitrophenol and its derivatives.

This class of compounds, characterized by the presence of a nitrophenol chromophore, presents distinct analytical considerations that dictate the optimal detection strategy. Here, we will explore the underlying principles of each detection method, present supporting experimental data for analogous compounds, and provide detailed protocols to guide your analytical method development.

Fundamental Principles: UV vs. Fluorescence Detection

The choice between UV and fluorescence detection hinges on the intrinsic spectroscopic properties of the analyte. The presence of the aromatic ring, the phenolic hydroxyl group, and the nitro group in this compound derivatives makes them amenable to UV detection. However, their suitability for fluorescence detection is less straightforward.

UV Detection: The Workhorse for Chromophoric Analytes

UV detection is predicated on the principle of light absorption. Molecules containing chromophores—functional groups that absorb light in the UV-Visible spectrum—will attenuate the light from the detector's lamp as they pass through the flow cell. The amount of light absorbed is directly proportional to the analyte's concentration, as described by the Beer-Lambert Law. For nitrophenolic compounds, the key chromophores are the benzene ring and the nitro group, which create a conjugated system.

The UV spectrum of 4-nitrophenol, a parent compound, shows a strong absorption maximum around 317-320 nm in its protonated form, which shifts to approximately 400 nm for the deprotonated 4-nitrophenolate ion.[1][2][3] This pH-dependent absorption is a critical parameter to consider during mobile phase optimization for HPLC-UV analysis.

Fluorescence Detection: The Path to Higher Sensitivity

Fluorescence is a two-step process involving the absorption of light (excitation) at a specific wavelength, followed by the emission of light at a longer, lower-energy wavelength. This phenomenon is characteristic of molecules with specific structural features, often rigid, planar, and containing extended π-electron systems. Fluorescence detectors offer two key advantages over UV detectors:

  • Enhanced Sensitivity: Because only the emitted light is measured against a dark background, fluorescence detection can be orders of magnitude more sensitive than UV detection, where a small decrease in a high-intensity light signal is measured.

  • Increased Selectivity: The requirement for a molecule to both absorb at a specific excitation wavelength and emit at a specific emission wavelength provides a higher degree of selectivity. This can be invaluable when analyzing complex matrices, as it minimizes interferences from non-fluorescent co-eluting compounds.[4]

However, a significant challenge for the analysis of nitrophenol derivatives is that the nitro group (-NO₂) is a well-known fluorescence quencher. While the phenolic ring itself can be fluorescent, the presence of the electron-withdrawing nitro group often leads to very low or negligible native fluorescence quantum yields. This necessitates a chemical modification step, known as derivatization, to introduce a highly fluorescent tag onto the molecule.

Native Analysis vs. Derivatization: A Critical Choice

The core of the comparison between UV and fluorescence detection for this compound derivatives lies in the decision of whether to use the native properties of the molecule or to employ chemical derivatization.

Direct Analysis with UV Detection

HPLC-UV is the most direct and widely used method for the analysis of nitrophenols.[5] It leverages the inherent UV absorbance of the compounds, avoiding the need for additional sample preparation steps. This makes it a robust and cost-effective choice for routine analyses where the required sensitivity is within the capabilities of the detector.

Enhancing Sensitivity with Fluorescence Derivatization

To harness the power of fluorescence detection for these weakly fluorescent compounds, a pre- or post-column derivatization strategy is essential.[6][7][8] This involves reacting the phenolic hydroxyl group with a fluorescent labeling reagent to form a highly fluorescent derivative. Common derivatizing agents for phenols include Dansyl Chloride, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), and 2-(9-carbazole)-ethyl-chloroformate (CEOC).[6][9][10]

The derivatization reaction adds time and complexity to the analytical workflow but can yield significant improvements in sensitivity and selectivity, making it the preferred method for trace-level analysis.

Performance Comparison: UV vs. Fluorescence Detection

While direct comparative data for this compound is not extensively published, we can extrapolate the expected performance from studies on similar phenolic compounds. The following tables summarize the typical performance characteristics for each detection method.

Table 1: Performance Characteristics of HPLC-UV for Phenolic Compounds

ParameterTypical Performance for Phenolic CompoundsReference
Limit of Detection (LOD) 0.006 - 0.1 mg/L[6][11]
Limit of Quantification (LOQ) 0.02 - 0.3 mg/L[11]
Linearity (r²) > 0.99[11]
Precision (%RSD) < 5%[11]
Derivatization Required No

Table 2: Performance Characteristics of HPLC-Fluorescence (with Derivatization) for Phenolic Compounds

ParameterTypical Performance for Phenolic CompoundsReference
Limit of Detection (LOD) 0.15 - 1.09 µM (pmol on column)[10]
Limit of Quantification (LOQ) ~3x LOD
Linearity (r²) > 0.99[7]
Precision (%RSD) < 9.5%[10]
Derivatization Required Yes

As the data indicates, HPLC with fluorescence detection after derivatization can offer a significant improvement in the limit of detection, often reaching the picomole level on-column.[10] This enhanced sensitivity is crucial for applications such as impurity profiling, metabolite analysis, and environmental monitoring.

Experimental Methodologies

To provide a practical framework, we present detailed, step-by-step protocols for both HPLC-UV and a representative HPLC-Fluorescence method using Dansyl Chloride derivatization.

Protocol for HPLC-UV Analysis

This protocol is a general guideline for the direct analysis of this compound derivatives.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid for peak shape improvement). A typical starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorption maximum of the specific derivative, likely in the range of 270-320 nm. A PDA detector is recommended to identify the optimal wavelength.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by serial dilution of a stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Protocol for HPLC-Fluorescence Analysis with Dansyl Chloride Derivatization

This protocol outlines the pre-column derivatization of the phenolic hydroxyl group with Dansyl Chloride.

Instrumentation:

  • HPLC system as described for the UV method, but equipped with a Fluorescence detector.

Derivatization Procedure: [12][13]

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of Dansyl Chloride in acetone.

    • Reaction Buffer: Prepare a 0.1 M sodium carbonate buffer and adjust the pH to 10.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

    • Add 100 µL of the sodium carbonate buffer (pH 10).

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath or heating block.

    • After incubation, cool the mixture to room temperature.

    • To quench the reaction, add 50 µL of a 2% methylamine solution and vortex.

  • Sample Injection:

    • The resulting solution can be directly injected into the HPLC system or after appropriate dilution with the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution is typically required to separate the derivatized analyte from the excess reagent and its byproducts. A common gradient is from 50% acetonitrile in water to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~340 nm

    • Emission Wavelength (λem): ~525 nm (Note: Optimal wavelengths should be determined experimentally for the specific dansylated derivative).

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams illustrate the detection principles and the analytical workflow.

UV_Detection_Principle cluster_detector UV Detector Flow Cell Light_Source Deuterium/Tungsten Lamp Flow_Cell Flow Cell (Analyte Passes Through) Light_Source->Flow_Cell Incident Light (I₀) Detector Photodiode Array Flow_Cell->Detector Transmitted Light (I) Signal Signal Detector->Signal Absorbance = log(I₀/I) Analyte This compound (Contains Chromophore) Analyte->Flow_Cell From HPLC Column

Caption: Principle of UV Detection for a Chromophoric Analyte.

Fluorescence_Detection_Principle cluster_detector Fluorescence Detector Flow Cell Excitation_Source Xenon Lamp Excitation_Monochromator Excitation Monochromator (λex) Excitation_Source->Excitation_Monochromator Flow_Cell Flow Cell (Analyte) Excitation_Monochromator->Flow_Cell Excitation Light Emission_Monochromator Emission Monochromator (λem) Flow_Cell->Emission_Monochromator Emitted Light (at 90°) Detector Photomultiplier Tube (PMT) Emission_Monochromator->Detector Signal Signal Detector->Signal Fluorescence Intensity Analytical_Workflow cluster_UV HPLC-UV Method cluster_FL HPLC-FL Method UV_SamplePrep Sample Preparation (Dissolve & Filter) UV_HPLC HPLC Separation (C18 Column) UV_SamplePrep->UV_HPLC UV_Detection UV Detection (270-320 nm) UV_HPLC->UV_Detection UV_Quant Quantification UV_Detection->UV_Quant Result_UV Result_UV UV_Quant->Result_UV Higher LOD/LOQ FL_SamplePrep Sample Preparation (Dissolve) FL_Deriv Derivatization (e.g., Dansyl Chloride) FL_SamplePrep->FL_Deriv FL_HPLC HPLC Separation (C18 Column) FL_Deriv->FL_HPLC FL_Detection Fluorescence Detection (e.g., λex 340 / λem 525) FL_HPLC->FL_Detection FL_Quant Quantification FL_Detection->FL_Quant Result_FL Result_FL FL_Quant->Result_FL Lower LOD/LOQ Start Analyte: This compound Derivative Start->UV_SamplePrep Start->FL_SamplePrep

Caption: Comparative Analytical Workflow: UV vs. Fluorescence Detection.

Conclusion and Recommendations

The choice between UV and fluorescence detection for the analysis of this compound derivatives is a trade-off between simplicity and sensitivity.

  • HPLC-UV is a robust, reliable, and straightforward method suitable for routine analysis, quality control, and situations where analyte concentrations are relatively high. Its primary advantage is the elimination of the need for derivatization, which simplifies the workflow and reduces potential sources of error.

  • HPLC-Fluorescence , when coupled with a pre-column derivatization step, offers significantly lower limits of detection and quantification. This makes it the superior choice for trace-level analysis, such as in impurity profiling, pharmacokinetic studies, or environmental sample analysis. While the derivatization adds complexity, the gains in sensitivity and selectivity often justify the additional effort for demanding applications.

Ultimately, the optimal method depends on the specific analytical requirements, including the sample matrix, the required level of sensitivity, and the available instrumentation. For method development, it is advisable to start with HPLC-UV and, if the sensitivity proves insufficient, proceed to develop a derivatization-based fluorescence method.

References

  • Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 543(1-2), 52-57. Available at: [Link]

  • Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Available at: [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]

  • Higashi, Y., & Fujii, Y. (2013). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone. Scientific Research Publishing. Available at: [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Available at: [Link]

  • Orzel, J., & Swit, P. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. International Journal of Molecular Sciences, 22(21), 11598. Available at: [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. Available at: [Link]

  • Orzel, J., & Swit, P. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. ResearchGate. Available at: [Link]

  • N/A
  • Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Journal of Pharmaceutical and Biomedical Analysis, 16(8), 1373-1380. Available at: [Link]

  • N/A
  • Stevens, T. S. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Available at: [Link]

  • Patsnap. (2025). Comparing HPLC Detectors: UV vs Refractive Index. Patsnap Eureka. Available at: [Link]

  • N/A
  • N/A
  • San-Martin, M., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. PMC. Available at: [Link]

  • ResearchGate. (2014). To determine the concentration of trace amounts of phenol in aqueous solutions, which technique is better: HPLC or UV-Visible spectroscopy?. Available at: [Link]

  • N/A
  • N/A
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  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available at: [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Available at: [Link]

  • N/A
  • NIST. (n.d.). Phenol, 4-nitro-. NIST WebBook. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a self-validating system of laboratory safety.

Immediate Safety Protocol & Hazard Analysis

This compound is a corrosive solid that poses significant health and environmental risks.[1] Its hazard profile necessitates a cautious and informed approach from the moment it is designated as waste.

Core Hazard Profile: The primary danger stems from its classification as Skin Corrosion/Irritation Category 1B (H314) , meaning it causes severe skin burns and eye damage upon contact.[1] This corrosive nature is the driving factor behind the stringent personal protective equipment (PPE) and handling requirements. The presence of a nitro group and a chlorinated methyl group on the phenol ring contributes to its reactivity and toxicity.

Immediate Actions for Waste Handling:

  • Personal Protective Equipment (PPE): Before handling waste containers, ensure a complete set of PPE is worn. This includes chemical-resistant gloves (e.g., nitrile, neoprene), a face shield and safety glasses for full eye and face protection, a lab coat, and in situations where dust may be generated, a P3 respirator cartridge is essential.

  • Work Area: Conduct all waste handling and segregation within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Avoid Contamination: Do not allow the chemical waste to come into contact with incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, or acid anhydrides, which can cause vigorous or explosive reactions.[2]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. This compound waste must be classified as Hazardous Waste . This classification extends to any material contaminated with the chemical, including:

  • Unused or expired reagent.

  • Reaction mixtures containing the compound.

  • Contaminated labware (pipette tips, glassware).

  • Used PPE (gloves, bench paper).

The Causality of Segregation: The cardinal rule of hazardous waste management is to never mix waste streams .[2] Mixing this corrosive, chlorinated, and nitrated organic compound with other chemical waste can lead to unpredictable and dangerous reactions. For instance, mixing with strong bases could result in a rapid, exothermic reaction. Therefore, this waste must be collected in a dedicated, separate container.

Step-by-Step Disposal Workflow

The following protocol outlines the validated procedure for managing this compound waste from generation to final disposal.

Step 1: Containerization

  • Select a waste container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw-top lid.

  • The container must be in good condition, free of cracks or residue from previous use.

  • For solid waste, ensure the container is appropriately sized to prevent overfilling. For liquid waste mixtures, fill the container to no more than 80% capacity to allow for vapor expansion.

Step 2: Labeling

  • Immediately label the waste container. The label must be unambiguous and include, at a minimum:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Corrosive , Toxic ").[1]

    • The date accumulation started.

  • This clear labeling prevents accidental mixing and ensures the Environmental Health & Safety (EHS) department or the licensed waste contractor can handle it correctly.

Step 3: On-Site Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area must be a secondary containment bin or tray to control any potential leaks.

  • This area should be cool, dry, well-ventilated, and away from direct sunlight and incompatible materials. The designated storage class for this chemical is 8A, for combustible and corrosive hazardous materials.

Step 4: Professional Disposal

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. Such actions are a serious breach of regulatory compliance and pose a significant threat to the environment.[3]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed professional hazardous waste disposal company.[2][4]

  • The most common and effective disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like nitrogen oxides (NOx) and hydrogen chloride (HCl).[5][6]

Quantitative Safety and Hazard Data

The table below summarizes the critical quantitative data for this compound, providing a quick reference for risk assessment.

PropertyValueSource(s)
CAS Number 2973-19-5
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
GHS Hazard Code H314: Causes severe skin burns and eye damage[1]
GHS Pictogram GHS05 (Corrosion)
Storage Class 8A: Combustible, corrosive hazardous materials
Melting Point 128 °C (decomposes)

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

DisposalWorkflow cluster_0 On-Site Handling cluster_1 Professional Disposal Start Waste Generated (e.g., unused reagent, contaminated materials) WearPPE Step 1: Don Appropriate PPE (Gloves, Faceshield, Lab Coat) Start->WearPPE Initiate Process Segregate Step 2: Segregate as Hazardous Waste (Dedicated Container) WearPPE->Segregate Containerize Step 3: Secure in Labeled Container (Name, Hazard, Date) Segregate->Containerize Store Step 4: Place in Secondary Containment in Satellite Accumulation Area Containerize->Store ContactEHS Step 5: Contact EHS or Licensed Waste Contractor Store->ContactEHS Awaiting Pickup Transport Step 6: Professional Collection and Transport ContactEHS->Transport Incinerate Step 7: Final Disposal (High-Temperature Incineration) Transport->Incinerate Confirm Disposal Complete (Documentation Received) Incinerate->Confirm

Caption: Workflow for safe disposal of this compound.

References

  • PubChem. This compound. [Link]

  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]

  • University of Puerto Rico Mayagüez. SAFETY DATA SHEET - m-Nitrophenol. [Link]

  • Techno PharmChem. 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Ambient Water Quality Criteria For Nitrophenols. [Link]

  • Harper College. SAFETY DATA SHEET - 4-Nitrophenol. [Link]

  • U.S. Environmental Protection Agency. Nitrophenols: Ambient Water Quality Criteria. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols - Chapter 5: Potential for Human Exposure. [Link]

  • Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Chloromethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide an in-depth, procedural framework for handling 2-(Chloromethyl)-4-nitrophenol. The protocols herein are designed to be a self-validating system, grounded in the specific hazards of the compound to ensure your team can operate with confidence and security.

Critical Hazard Analysis: Understanding the "Why"

This compound (CAS No: 2973-19-5) is a solid organic compound that demands rigorous safety protocols due to its severe hazardous properties. A thorough understanding of its risk profile is the foundation of effective personal protective equipment (PPE) selection and safe handling.

The primary and most immediate danger associated with this compound is its classification as Skin Corrosion Category 1B , signified by the GHS05 pictogram and the "Danger" signal word. This classification is not trivial; it indicates that contact can cause severe skin burns and irreversible eye damage. Beyond its corrosive nature, related nitrophenol compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, underscoring the need for comprehensive barrier protection.[1][2][3]

Hazard Classification GHS Code Description Source
Skin Corrosion/BurnsH314Causes severe skin burns and eye damage.
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Signal Word-Danger[4]

This dual threat of immediate corrosive injury and potential systemic toxicity dictates a non-negotiable, multi-layered PPE strategy.

The Core PPE Protocol: A Multi-Layered Defense

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used whenever handling this compound. PPE serves as the essential final barrier between you and the chemical.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Splash Goggles AND a full-face shield.Rationale: The H314 classification necessitates absolute protection against splashes. Goggles provide a seal around the eyes, while the face shield protects the entire face during transfers or when working with solutions.[5]
Hands Chemical-Resistant Gloves (Nitrile, Neoprene).Rationale: Given the severe skin corrosion hazard, robust hand protection is critical. Heavy-duty nitrile or neoprene gloves provide excellent chemical resistance. Always check for tears or punctures before use.[6]
Body Chemical-Resistant Lab Coat & Chemical-Resistant Apron.Rationale: A standard lab coat should be supplemented with a chemical-resistant apron to provide a waterproof barrier against spills and splashes, protecting the torso and legs.[7][8]
Respiratory NIOSH-approved Respirator with P3 Cartridges.Rationale: Required when handling the solid powder outside of a contained system (e.g., weighing) to prevent inhalation of fine particles. This is a secondary control; primary handling should occur within a fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow is paramount to preventing exposure and cross-contamination.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, glassware, and waste containers, inside the fume hood before starting.

  • Don PPE (Donning Sequence):

    • Put on the lab coat and secure it.

    • Put on the chemical-resistant apron.

    • Put on chemical splash goggles.

    • Put on the face shield.

    • If required (e.g., weighing powder), perform a fit-check and don your respirator.

    • Wash hands and don the first pair of nitrile gloves.

    • Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Safe Handling and Doffing PPE

The following diagram illustrates the logical flow from preparation to disposal, ensuring safety at every stage.

SafeHandlingWorkflow Prep 1. Preparation (Verify Fume Hood, Assemble Materials) Donning 2. Don PPE (Coat, Apron, Goggles, Shield, Gloves) Prep->Donning Proceed Handling 3. Chemical Handling (Perform work inside fume hood) Donning->Handling Proceed Decon 4. Decontaminate Workspace (Clean surfaces, close containers) Handling->Decon Work Complete Doffing 5. Doff PPE (Follow strict removal sequence) Decon->Doffing Area Secure Disposal 6. Waste Disposal (Segregate hazardous waste) Doffing->Disposal Proceed

Caption: Workflow for handling this compound.

Post-Handling and Doffing Sequence
  • Decontaminate Workspace: Securely close all chemical containers. Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Doff PPE (Doffing Sequence - Critical to avoid contamination):

    • Remove the outer pair of gloves, peeling them off without touching the exterior. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and apron.

    • Remove the lab coat.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands and forearms thoroughly with soap and water.

Emergency and Disposal Plans

Preparedness is an active, not a passive, state. Your team must be fluent in these procedures before an incident occurs.

Personnel Exposure
  • Skin Contact: This is a medical emergency. Immediately move to the nearest safety shower and rinse the affected area for at least 15 minutes, while removing all contaminated clothing.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[1][10][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately for guidance.[11][12]

Spill Response
  • Minor Spill (inside fume hood): Ensure your PPE is intact. Use a chemical spill kit with an absorbent appropriate for corrosive materials to contain and clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.[10]

Waste Disposal
  • Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, aprons) used while handling the chemical must be disposed of as solid hazardous waste.[3] Do not mix with regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.

By integrating this comprehensive safety and handling protocol, you build a resilient safety culture that protects your most valuable asset: your scientists.

References

  • This compound 96 2973-19-5 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-(Chloromethyl)
  • 2-CHLOROMETHYL-4-NITROPHENOL - Safety D
  • SAFETY DATA SHEET (for 4-Chloro-2-nitrophenol). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (for 2-Chloro-4-nitrophenol). Fisher Scientific.
  • SAFETY DATA SHEET (for 4-Nitrophenol). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
  • Protective Clothing and Personal Protective Equipment - Grower Pesticide Safety Course Manual.
  • SAFETY DATA SHEET (for p-Nitrophenol). Fisher Scientific.
  • SAFETY DATA SHEET (for 2-nitrophenol). Sigma-Aldrich.
  • UNIT 7: Personal Protective Equipment - CTAHR.
  • Safety Data Sheet (for p-Nitrophenol). Sigma-Aldrich.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • Chapter 3 - Personal Protective Equipment. Cornell University EHS.
  • 4-Nitrophenol Safety D
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen.
  • Emergency Room Procedures in Chemical Hazard Emergencies. CDC.
  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.
  • First Aid for Chemical Exposures.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.